molecular formula C8H11NO B130926 3-Methoxybenzylamine CAS No. 5071-96-5

3-Methoxybenzylamine

Cat. No.: B130926
CAS No.: 5071-96-5
M. Wt: 137.18 g/mol
InChI Key: GRRIMVWABNHKBX-UHFFFAOYSA-N
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Description

3-Methoxybenzylamine, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162042. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxyphenyl)methanamine
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InChI

InChI=1S/C8H11NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRIMVWABNHKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198765
Record name Benzenemethanamine, 3-methoxy- (9CI)
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Molecular Weight

137.18 g/mol
Source PubChem
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CAS No.

5071-96-5
Record name 3-Methoxybenzylamine
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Record name Benzylamine, m-methoxy-
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Record name 5071-96-5
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxybenzylamine: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxybenzylamine (CAS Number: 5071-96-5), a versatile primary amine that serves as a crucial building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, summarizes its key applications in the synthesis of bioactive molecules, and presents a representative experimental protocol for its use in the preparation of purine (B94841) derivatives. Furthermore, this guide explores the pharmacological implications of this compound derivatives, with a particular focus on their interaction with the endocannabinoid signaling pathway.

Core Properties of this compound

This compound is a colorless to light yellow liquid with a characteristic amine odor. Its core identifiers and physicochemical properties are summarized in the tables below for easy reference.[1][2][3][4][5]

Table 1: Chemical Identification
IdentifierValue
CAS Number 5071-96-5[1][2][5]
Molecular Formula C₈H₁₁NO[1][3]
Molecular Weight 137.18 g/mol [3]
IUPAC Name (3-methoxyphenyl)methanamine
Synonyms m-Methoxybenzylamine, (3-Methoxyphenyl)methanamine
EC Number 225-779-6[3]
MDL Number MFCD00008115[3]
Table 2: Physicochemical Properties
PropertyValue
Appearance Colorless to light yellow liquid[2]
Boiling Point 140 °C at 37 mmHg[3][4][5]
Density 1.072 g/mL at 25 °C[3][4][5]
Refractive Index (n20/D) 1.547[5]
Flash Point 113 °C (235.4 °F) - closed cup[5]
Solubility Slightly soluble in water.[4] Soluble in organic solvents.
Stability Stable under normal temperatures and pressures. Air sensitive.[2]

Role in Organic Synthesis and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of more complex molecules.[2][6] Its primary amine functionality allows it to readily participate in nucleophilic substitution, amidation, and reductive amination reactions. The presence of the methoxy (B1213986) group on the benzene (B151609) ring also influences the electronic properties of the molecule, affecting its reactivity.[6]

A significant application of this compound is in the preparation of 6-substituted purine derivatives.[1][4][5][6] Purine analogues are a class of compounds with diverse and potent biological activities, including antiviral, anticancer, and immunomodulatory effects.[6][7]

Experimental Protocol: Synthesis of a 6-(3-Methoxybenzylamino)purine Derivative

The following is a representative protocol for the synthesis of a 6-substituted purine derivative using this compound, based on the general principles of the Traube purine synthesis.[7][8] This reaction involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the purine ring by the primary amine of this compound.

Materials:

Procedure:

  • To a solution of 6-chloropurine (1.0 eq) in ethanol in a round-bottom flask, add this compound (1.1 eq) and triethylamine (1.5 eq).

  • The reaction mixture is stirred and heated to reflux for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography to yield the desired 6-(3-methoxybenzylamino)purine derivative.

Synthesis Workflow

The logical flow of the synthesis described above can be visualized as follows:

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification 6-Chloropurine 6-Chloropurine This compound This compound Triethylamine Triethylamine Ethanol Ethanol Mixing Mixing Reflux Reflux Mixing->Reflux Heat Monitoring Monitoring Reflux->Monitoring TLC Solvent_Removal Solvent Removal Monitoring->Solvent_Removal Column_Chromatography Column Chromatography Solvent_Removal->Column_Chromatography Product Product Column_Chromatography->Product Isolation

Synthetic workflow for a 6-substituted purine.

Pharmacological Significance: Targeting the Endocannabinoid System

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. Notably, N-(3-methoxybenzyl) amides of fatty acids, such as oleamide (B13806) and linoleamide, have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[9][10]

FAAH is the primary enzyme responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA).[9] Inhibition of FAAH leads to an increase in the synaptic levels of anandamide, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has been linked to a range of therapeutic effects, including analgesic, anti-inflammatory, and anticonvulsant properties.[9][11][12]

Signaling Pathway: FAAH Inhibition by this compound Derivatives

The mechanism of action of N-(3-methoxybenzyl) fatty acid amides can be depicted as follows:

G cluster_membrane Synaptic Cleft & Postsynaptic Neuron cluster_drug Drug Action AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 Activates FAAH FAAH Enzyme AEA->FAAH Substrate for Therapeutic_Effects Therapeutic Effects (e.g., Anticonvulsant) CB1->Therapeutic_Effects Leads to Degraded_AEA Inactive Metabolites FAAH->Degraded_AEA Degrades to Drug N-(3-methoxybenzyl) fatty acid amide Drug->FAAH Inhibits

FAAH inhibition by this compound derivatives.

Conclusion

This compound is a chemical compound with significant utility in synthetic and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it an important precursor for the synthesis of various bioactive molecules, including purine analogues. Furthermore, the discovery of potent FAAH inhibitors derived from this compound highlights its potential as a scaffold for the development of novel therapeutics targeting the endocannabinoid system. This guide provides a foundational understanding of this compound for researchers and professionals engaged in drug discovery and development.

References

3-Methoxybenzylamine chemical structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methoxybenzylamine: Structure, Properties, and Applications

Introduction

This compound, identified by its CAS number 5071-96-5, is a primary amine that serves as a fundamental building block in organic synthesis.[1][2] Its chemical structure, featuring a benzylamine (B48309) core with a methoxy (B1213986) group at the meta-position, imparts versatile reactivity, making it a valuable intermediate in the production of more complex molecules.[1][3] This compound is particularly significant in the pharmaceutical industry, where it is utilized in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.[1] This guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is an organic compound consisting of a benzene (B151609) ring substituted with a methoxymethyl group and an aminomethyl group.[2] The presence of the primary amine and the methoxy group on the phenyl ring influences its electronic properties and reactivity in various chemical reactions, such as nucleophilic reactions, amidation, and alkylation.[1][3]

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name (3-methoxyphenyl)methanamine[4][5]
Synonyms m-Anisylamine, Benzenemethanamine, 3-methoxy-[2]
CAS Number 5071-96-5[2][4][6]
Molecular Formula C₈H₁₁NO[2][6]
Molecular Weight 137.18 g/mol [5][6][7]
Canonical SMILES COC1=CC=CC(=C1)CN[2][5]
InChI Key GRRIMVWABNHKBX-UHFFFAOYSA-N[2][7]

| EC Number | 225-779-6[5][7] |

G cluster_molecule This compound Structure cluster_ring Aromatic Core cluster_groups Functional Groups M C8H11NO Benzene Benzene Ring Methoxy Methoxy Group (-OCH3) Benzene->Methoxy meta-position (C3) Aminomethyl Aminomethyl Group (-CH2NH2) Benzene->Aminomethyl position (C1)

Figure 1: Logical diagram of this compound's core components.

Physicochemical and Spectroscopic Data

This compound is typically a colorless to light yellow liquid under normal conditions.[2] It is characterized by its physical and chemical properties which are essential for its handling, storage, and application in synthesis.

Table 2: Physicochemical Properties of this compound

Property Value
Appearance Colorless to light yellow liquid[2]
Boiling Point 140 °C at 37 mmHg[7][8][9]
Density 1.072 g/mL at 25 °C[7][8][9]
Refractive Index (n20/D) 1.547[7][8][9]
Flash Point 113 °C (235.4 °F) - closed cup[7]
Water Solubility Slightly soluble[2][8]
pKa 9.03 ± 0.10 (Predicted)[2]

| Storage | Store at 2-8°C under an inert atmosphere; Air sensitive[2][10] |

The structural identity of this compound is confirmed through various spectroscopic techniques. Key spectral data are summarized below.

Table 3: Spectroscopic Data for this compound

Technique Key Data Points / Observations
¹H NMR Spectra available, showing characteristic peaks for aromatic, methoxy, and aminomethyl protons.[11]
¹³C NMR Data available, corresponding to the 8 carbon atoms in the structure.
IR Spectroscopy Spectra available from NIST and other databases, showing characteristic amine and ether stretches.[12]

| Mass Spectrometry | Molecular ion peak at m/z 137, consistent with the molecular weight.[11][12] |

Synthesis and Reactivity

This compound is a versatile primary amine that readily engages in nucleophilic reactions, making it an invaluable intermediate for synthesizing more complex organic molecules.[3] Common synthetic routes to primary amines like this compound include the reduction of nitriles or the reductive amination of aldehydes.

Experimental Protocol: Synthesis via Reductive Amination

The following is a representative protocol for the synthesis of this compound from 3-methoxybenzaldehyde (B106831), adapted from general procedures for reductive amination.

Objective: To synthesize this compound by reductive amination of 3-methoxybenzaldehyde using an ammonia (B1221849) source and a reducing agent.

Materials:

Procedure:

  • Imine Formation: Dissolve 3-methoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask. Add a source of ammonia, such as ammonium acetate (10 equivalents), to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise to the stirred solution, ensuring the temperature remains below 20°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1M HCl until the solution is acidic (pH ~2) to neutralize excess reducing agent.

  • Purification: Basify the aqueous solution to pH >10 with 1M NaOH. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Final Purification: The crude product can be further purified by vacuum distillation to obtain pure this compound.

G Start Start: 3-Methoxybenzaldehyde + Ammonia Source in Solvent Step1 Step 1: Imine Formation Stir at Room Temperature Start->Step1 Step2 Step 2: Reduction Cool in Ice Bath Add Reducing Agent (e.g., NaBH4) Step1->Step2 Step3 Step 3: Reaction Stir 12-24h at Room Temp. Step2->Step3 Step4 Step 4: Quench & Work-up Acidify (HCl), then Basify (NaOH) Extract with Organic Solvent Step3->Step4 Step5 Step 5: Isolation & Purification Dry Organic Layer Concentrate Solvent Vacuum Distillation Step4->Step5 End End Product: Pure this compound Step5->End

Figure 2: General experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary application of this compound is as an intermediate in organic synthesis.[2] Its structure makes it a valuable precursor for creating more complex molecules with specific functionalities, particularly in the pharmaceutical and specialty chemical industries.[1]

A notable application is in the preparation of 6-substituted purines.[1][8] Purine (B94841) derivatives are crucial components of numerous therapeutic agents, including those developed as anticancer and antiviral drugs.[1] this compound serves as a key building block for introducing the methoxybenzyl moiety into the purine scaffold, which can be critical for the biological activity of the final compound.

G Start This compound (Building Block) Intermediate Synthesis of 6-Substituted Purines Start->Intermediate Key Precursor DrugClass1 Anticancer Agents Intermediate->DrugClass1 DrugClass2 Antiviral Agents Intermediate->DrugClass2 Outcome Therapeutic Applications DrugClass1->Outcome DrugClass2->Outcome

Figure 3: Role of this compound in the synthesis of therapeutic agents.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7]

Table 4: Safety and Hazard Information for this compound

Identifier Information
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, STOT SE 3[7][9]
Signal Word Warning[7][9]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7][9]
Precautionary Statements P261, P264, P271, P301+P312, P302+P352, P305+P351+P338[7][9]
Personal Protective Equipment Eyeshields, gloves, suitable respirator (e.g., type ABEK EN14387 filter)[7]

| Storage Class | 8A - Combustible corrosive hazardous materials[7] |

References

A Comprehensive Technical Guide to (3-methoxyphenyl)methanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(3-methoxyphenyl)methanamine , a versatile primary amine, serves as a crucial building block in organic synthesis and holds significant importance in the development of novel pharmaceutical compounds. Its unique structural features, combining a reactive aminomethyl group with a methoxy-substituted benzene (B151609) ring, make it a valuable intermediate for creating a diverse range of complex molecules. This guide provides an in-depth overview of its chemical identity, properties, and applications relevant to researchers and scientists in the field of drug discovery and development.

Nomenclature: IUPAC Name and Synonyms

The compound with the common name (3-methoxyphenyl)methanamine is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

  • IUPAC Name: (3-methoxyphenyl)methanamine[1][2]

The compound is also widely known by several synonyms in commercial and academic literature:

  • 3-Methoxybenzylamine[1][3][4]

  • m-Methoxybenzylamine[1]

  • 1-(3-methoxyphenyl)methanamine[1]

  • Benzenemethanamine, 3-methoxy-[1][5]

  • m-Anisylamine[4]

Physicochemical Properties

A summary of the key quantitative properties of (3-methoxyphenyl)methanamine is presented below. These data are essential for planning synthetic routes and for the physical handling of the compound.

PropertyValueReference
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [3][6]
CAS Number 5071-96-5[1][6]
Appearance Colorless to light yellow liquid[4]
Boiling Point 140 °C at 37 mmHg[3][6][7]
Density 1.072 g/mL at 25 °C[3][6][7]
Refractive Index (n20/D) 1.547[6][7]
Flash Point 113 °C (235.4 °F) - closed cup[6][7]
pKa 9.03 ± 0.10 (Predicted)[3][4]
Water Solubility Slightly soluble[3][4]
InChI Key GRRIMVWABNHKBX-UHFFFAOYSA-N[1][6]
SMILES COC1=CC=CC(=C1)CN[1]

Experimental Protocols

(3-methoxyphenyl)methanamine is a key intermediate in various synthetic procedures, particularly in the preparation of pharmaceutical scaffolds such as substituted purines.[3][8] A common reaction involving this primary amine is N-alkylation to form secondary amines, a crucial step in building more complex molecular architectures.

Protocol: Synthesis of N-Alkyl-(3-methoxyphenyl)methanamine

This protocol describes a general procedure for the reductive amination of an aldehyde with (3-methoxyphenyl)methanamine to yield a secondary amine. This method is widely applicable and serves as a foundational technique in medicinal chemistry.

Materials:

  • (3-methoxyphenyl)methanamine

  • An appropriate aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of (3-methoxyphenyl)methanamine (1.0 equivalent) in anhydrous dichloromethane (DCM), add the selected aldehyde (1.1 equivalents) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Care should be taken as gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-alkyl-(3-methoxyphenyl)methanamine.

Applications in Synthetic Chemistry

(3-methoxyphenyl)methanamine is a versatile intermediate primarily used as a nucleophile and a building block in the synthesis of more complex organic molecules.[8] Its applications are prominent in pharmaceutical and materials science research.

G Synthetic Utility of (3-methoxyphenyl)methanamine A (3-methoxyphenyl)methanamine (Starting Material) B Nucleophilic Reactions A->B Participates in H Specialty Chemicals & Materials A->H Used in development of C Amidation B->C D Alkylation / Reductive Amination B->D E Condensation Reactions B->E F Pharmaceutical Intermediates C->F Leads to D->F Leads to E->F Leads to G Substituted Purines (e.g., Antivirals, Anticancer) F->G e.g. I Novel Functional Compounds H->I

Caption: Role of (3-methoxyphenyl)methanamine as a versatile synthetic building block.

References

3-Methoxybenzylamine molecular weight and density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Methoxybenzylamine

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is fundamental. This guide provides a detailed overview of the molecular weight and density of this compound, including experimental protocols for their determination.

Physicochemical Data of this compound

The key physical properties of this compound are summarized in the table below. These values are critical for a variety of applications, from reaction stoichiometry to formulation development.

PropertyValueNotes
Molecular Weight 137.18 g/mol Calculated from the molecular formula (C₈H₁₁NO).[1][2][3][4]
Density 1.072 g/mLMeasured at 25 °C.[1][5][6][7]
Molecular Formula C₈H₁₁NO-
CAS Number 5071-96-5-

Experimental Protocols

Accurate determination of physical properties is paramount in scientific research. The following sections detail the standard methodologies for measuring the molecular weight and density of a liquid compound like this compound.

Determination of Molecular Weight (Dumas Method)

The molecular weight of a volatile liquid can be determined using the Dumas method, which relies on the ideal gas law.

Objective: To determine the molar mass of a volatile liquid by measuring the mass of its vapor at a known volume, temperature, and pressure.

Apparatus:

  • Erlenmeyer flask with a small opening

  • Aluminum foil

  • Beaker (large enough to hold the flask)

  • Hot plate

  • Analytical balance

  • Thermometer

  • Barometer

Procedure:

  • Preparation: A clean, dry Erlenmeyer flask is weighed with a piece of aluminum foil that will serve as a cap.

  • Sample Introduction: A small amount of the volatile liquid (this compound) is added to the flask. The flask is then sealed with the aluminum foil cap, and a small pinhole is made in the center of the foil.

  • Vaporization: The flask is submerged in a water bath in a large beaker on a hot plate. The water is heated to its boiling point, ensuring the entire flask is surrounded by steam. The liquid in the flask vaporizes and drives out the air through the pinhole.

  • Condensation: Once all the liquid has vaporized, the flask is removed from the water bath and allowed to cool to room temperature. The vapor inside condenses back into a liquid. The outside of the flask is carefully dried.

  • Measurement: The flask, cap, and the condensed liquid are weighed. The mass of the vapor is the difference between this mass and the initial mass of the empty flask and cap. The temperature of the water bath and the atmospheric pressure are recorded.

  • Volume Determination: The volume of the flask is determined by filling it with water and then measuring the volume of the water.

Calculation: The number of moles (n) of the vapor can be calculated using the ideal gas law: n = PV/RT, where P is the atmospheric pressure, V is the volume of the flask, R is the ideal gas constant, and T is the temperature of the water bath in Kelvin. The molecular weight (M) is then calculated by dividing the mass of the condensed vapor (m) by the number of moles (n): M = m/n.

Determination of Density

The density of a liquid is determined by measuring the mass of a known volume of the substance.

Objective: To accurately measure the mass and volume of a liquid sample to calculate its density.

Apparatus:

  • Pycnometer (density bottle) or a graduated cylinder and an analytical balance. A pycnometer will yield more accurate results.

  • Analytical balance

  • Thermometer

  • Water bath (for temperature control)

Procedure:

  • Mass of Empty Pycnometer: A clean and dry pycnometer is weighed accurately on an analytical balance.

  • Filling the Pycnometer: The pycnometer is filled with the liquid (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • Mass of Filled Pycnometer: The filled pycnometer is weighed. The mass of the liquid is the difference between the mass of the filled pycnometer and the mass of the empty pycnometer.

  • Volume Determination: The volume of the pycnometer is determined by repeating the above steps with a liquid of known density, such as deionized water, at the same temperature.

Calculation: The density (ρ) is calculated by dividing the mass (m) of the liquid by its volume (V): ρ = m/V.

Conceptual Relationship Diagram

The following diagram illustrates the logical connection between the molecular structure of this compound and its fundamental physical properties.

G cluster_structure Molecular Structure cluster_properties Physical Properties C8H11NO Molecular Formula C₈H₁₁NO Structure This compound (Chemical Structure) C8H11NO->Structure Defines MW Molecular Weight (137.18 g/mol) Structure->MW Determines Density Density (1.072 g/mL at 25°C) Structure->Density Influences

Caption: Relationship between molecular structure and physical properties.

References

A Technical Guide to the Physical Properties of 3-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the boiling and melting points of 3-Methoxybenzylamine (CAS No: 5071-96-5), a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its key physical properties, details the experimental methodologies for their determination, and offers a logical workflow for assessing compound purity.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. It is important to note that while this compound is typically supplied as a liquid at ambient temperature, a calculated melting point is available in the literature.

PropertyValueConditions
Boiling Point 238.3 °Cat 760 mmHg
140 °Cat 37 mmHg[1]
Melting Point 51.2 °C(Calculated via Joback Method)[2]
Appearance Colorless to light yellow liquid

Note: The reported melting point is a calculated value.[2] this compound is consistently described and supplied as a liquid, suggesting its melting point is below standard room temperature.

Experimental Protocols

The determination of a compound's boiling and melting points are fundamental techniques for identification and purity assessment. The following sections detail the standard methodologies for these measurements.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3] A common and efficient technique for this measurement, especially for small sample volumes, is the capillary method using a Thiele tube or a modern melting point apparatus.

Apparatus:

  • Thiele tube or melting point apparatus

  • Thermometer

  • Small test tube (e.g., a fusion tube)

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • A small quantity (a few milliliters) of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.

  • The test tube assembly is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

  • This assembly is then immersed in a heating bath, such as the oil in a Thiele tube.

  • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Upon reaching the boiling point, the vapor pressure of the liquid will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.

  • The heat source is removed, and the liquid is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.

Melting Point Determination (Capillary Method)

For crystalline solids, the melting point is the temperature at which the material transitions from a solid to a liquid state. A sharp melting point range is a key indicator of high purity. While this compound is a liquid, this method is critical for its solid derivatives or for assessing synthesized batches that may solidify due to impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or Thiele tube setup

  • Thermometer

  • Capillary tubes (sealed at one end)

  • Solid sample (finely powdered)

Procedure:

  • A small amount of the finely powdered solid sample is introduced into the open end of a capillary tube. The tube is tapped gently to pack the sample into the sealed bottom.

  • The packed capillary tube is placed into the heating block of a melting point apparatus or attached to a thermometer for use in a Thiele tube.

  • The sample is heated rapidly to a temperature just below the expected melting point.

  • The rate of heating is then reduced significantly (e.g., 1-2 °C per minute) to allow for accurate observation.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

  • A pure compound will exhibit a sharp melting range (typically 0.5-1.0 °C). Impurities tend to depress the melting point and broaden the melting range.

Purity Assessment Workflow

The determination of physical constants like the melting point is a foundational step in the workflow for assessing the purity of a synthesized chemical compound. The following diagram illustrates this logical process.

G cluster_0 Purity Assessment Workflow synthesis Synthesize Compound purification Purify Sample (e.g., Recrystallization, Chromatography) synthesis->purification mp_determination Determine Melting Point Range (Capillary Method) purification->mp_determination comparison Compare with Literature Value mp_determination->comparison pure Result: High Purity (Sharp range, matches literature) comparison->pure  Match impure Result: Impure (Broad/depressed range) comparison->impure  Mismatch repurify Repurify Sample impure->repurify repurify->mp_determination

References

A Comprehensive Technical Guide to the Solubility of 3-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-Methoxybenzylamine in water and various organic solvents. Understanding the solubility of this primary aromatic amine is crucial for its application in organic synthesis, pharmaceutical development, and materials science, where it serves as a versatile intermediate.[1][2] This document compiles available solubility data, outlines experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility of this compound

This compound ((3-methoxyphenyl)methanamine) is a polar aromatic amine.[1] Its molecular structure, featuring a benzylamine (B48309) core with a methoxy (B1213986) group on the phenyl ring, dictates its solubility behavior. The presence of the amine group allows for hydrogen bonding with protic solvents, while the aromatic ring contributes to its affinity for organic solvents. The methoxy group further influences its polarity and reactivity.[1]

The solubility of this compound is influenced by several factors:

  • Solvent Polarity: As a polar molecule, it is expected to have greater solubility in polar solvents.

  • Temperature: Solubility is generally temperature-dependent, though specific data for this compound is not widely available.

  • pH: The basic nature of the amine group means that its solubility in aqueous solutions is pH-dependent. In acidic solutions, it will form a more soluble salt.[1]

Solubility Data

Qualitative and Predicted Solubility of this compound

SolventThis compound SolubilityBenzylamine Solubility
Water Slightly soluble.[3][4][5] A predicted Log10 of water solubility of -1.90 mol/L is available through the Crippen Method.[6]Miscible.[7]
Ethanol Expected to be soluble.[1]Miscible.[7][8]
Dimethyl Sulfoxide (DMSO) Expected to be soluble.[1]Soluble.
Methanol No specific data found.Miscible.[9]
Acetone No specific data found.Very soluble.[8]
Dichloromethane No specific data found.No specific data found.
Chloroform No specific data found.Slightly soluble.[8]
Ethyl Acetate No specific data found.No specific data found.
Toluene No specific data found.No specific data found.
Hexane No specific data found.No specific data found.
Diethyl Ether No specific data found.Miscible.[7][8]
Benzene No specific data found.Soluble.[8]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid amine like this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, acetone)

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials for sample collection

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess is to ensure that a saturated solution is formed.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the solute and solvent.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a period to allow any undissolved amine to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any suspended micro-droplets of the undissolved amine.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated sample and the standard solutions using a suitable analytical method. The choice of method will depend on the properties of the amine and the solvent.

      • High-Performance Liquid Chromatography (HPLC): Often suitable for non-volatile compounds. A UV detector can be used due to the aromatic ring in this compound.

      • Gas Chromatography (GC): Can be used for volatile compounds. A Flame Ionization Detector (FID) is commonly used for organic compounds.

      • UV-Vis Spectrophotometry: A simpler method if the amine has a distinct UV absorbance peak that is not interfered with by the solvent.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the saturated sample. This concentration represents the solubility of the amine in that solvent at the specified temperature.

Experimental Workflow for Solubility Determination

G A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (24-72h) A->B C Allow undissolved amine to settle B->C D Withdraw and filter supernatant C->D F Analyze filtered sample and standards (e.g., HPLC, GC) D->F E Prepare standard solutions of known concentrations E->F G Construct calibration curve from standards F->G H Determine concentration of saturated solution G->H I Solubility Determined H->I

Caption: A typical workflow for the experimental determination of solubility.

Signaling Pathways and Logical Relationships

In the context of solubility, we can visualize the logical relationship between the molecular properties of this compound and its solubility behavior.

Factors Influencing Solubility

G cluster_solute This compound Properties cluster_solvent Solvent Properties A Amine Group (-NH2) D Polar Protic (e.g., Water, Ethanol) A->D H-bonding B Aromatic Ring E Polar Aprotic (e.g., DMSO, Acetone) B->E van der Waals F Nonpolar (e.g., Hexane) B->F van der Waals C Methoxy Group (-OCH3) C->D Polarity C->E Polarity G Solubility Behavior D->G E->G F->G

Caption: Logical relationship between molecular features and solubility.

Conclusion

While quantitative experimental data on the solubility of this compound is scarce, its chemical structure provides a strong basis for predicting its solubility behavior. It is slightly soluble in water and is expected to be more soluble in polar organic solvents. For applications requiring precise solubility data, the experimental protocol outlined in this guide can be employed. Further research to quantify the solubility of this compound in a range of solvents would be a valuable contribution to the scientific literature, benefiting researchers and professionals in drug development and chemical synthesis.

References

Spectroscopic Profile of 3-Methoxybenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-Methoxybenzylamine (CAS No: 5071-96-5), a versatile primary amine used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The information herein is crucial for structure elucidation, purity assessment, and quality control.

Data Presentation

The following sections summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.21-7.22Triplet1HAr-H (Position 5)
~6.84-6.85Multiplet2HAr-H (Positions 4, 6)
~6.75-6.77Doublet1HAr-H (Position 2)
~3.79-3.82Singlet3H-OCH₃
~3.75-3.82Singlet2H-CH₂-NH₂
~1.49-1.51Singlet (broad)2H-NH₂

Solvent: CDCl₃. Frequencies: 89.56 MHz and 399.65 MHz.[1]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~159.8Ar-C (C-O)
~144.0Ar-C (C-CH₂NH₂)
~129.3Ar-CH
~120.0Ar-CH
~113.5Ar-CH
~112.5Ar-CH
~55.1-OCH₃
~46.5-CH₂NH₂

Note: Predicted values based on spectral data of structurally similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Infrared (IR) Spectroscopy Data for this compound

Frequency (cm⁻¹)IntensityAssignment
3400-3250MediumN-H Stretch (Primary Amine - two bands expected)[2]
3100-3000MediumC-H Stretch (Aromatic)[3]
3000-2850MediumC-H Stretch (Aliphatic -CH₂- and -OCH₃)[3]
1650-1580MediumN-H Bend (Primary Amine)[2]
1600-1585, 1500-1400Medium-WeakC-C Stretch (In-ring, Aromatic)[3]
1335-1250StrongC-N Stretch (Aromatic Amine)[2]
~1260StrongC-O Stretch (Aryl Ether)
910-665Strong, BroadN-H Wag (Primary Amine)[2]
900-675StrongC-H "oop" (Aromatic)[3]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
137~73Molecular Ion [M]⁺
136100[M-H]⁺ (Base Peak)
108~12[M-CH₂NH]⁺
106~45[M-NH₃-CH]⁺
94~20[M-CH₃-NH₂]⁺
91~12[C₇H₇]⁺ (Tropylium ion)
77~22[C₆H₅]⁺ (Phenyl ion)

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Transfer the solution into a 5 mm NMR tube, ensuring the liquid column height is approximately 4-5 cm.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to achieve homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 16 to 32 scans with a relaxation delay of 1-2 seconds are sufficient.

  • For ¹³C NMR, use a proton-decoupled pulse program. A higher number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are generally required to achieve a good signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Neat Liquid/Thin Film):

  • Ensure the KBr salt plates or the ATR crystal are clean and dry.

  • Place a small drop of neat this compound onto one KBr plate.

  • Carefully place a second KBr plate on top to create a thin, uniform liquid film.

  • Alternatively, for ATR-FTIR, place a single drop of the sample directly onto the ATR crystal.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Place the prepared sample in the spectrometer's sample holder.

  • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000 to 400 cm⁻¹.

Data Processing:

  • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, and to assess its purity.

Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.

  • Transfer the final solution to a 2 mL GC autosampler vial.

GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and the base peak.

  • Analyze the fragmentation pattern to confirm the structure.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film/ATR Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR NMR Tube Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Salt Plate/ATR Acq_MS GC-MS System Prep_MS->Acq_MS GC Vial Ana_NMR Structure Elucidation (Chemical Shifts, Couplings) Acq_NMR->Ana_NMR Ana_IR Functional Group Identification Acq_IR->Ana_IR Ana_MS Molecular Weight & Fragmentation Pattern Acq_MS->Ana_MS

Caption: General workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_techniques Analytical Techniques cluster_info Information Obtained Analyte This compound Properties: - C-H Framework - Functional Groups - Molecular Weight - Volatility NMR NMR Spectroscopy Analyte->NMR Analyzes C-H Framework IR IR Spectroscopy Analyte->IR Probes Functional Groups MS Mass Spectrometry (with GC) Analyte->MS Measures Mass & Volatility Info_NMR Precise Proton & Carbon Environments, Connectivity NMR->Info_NMR Info_IR Presence of -NH₂, -OCH₃, Aromatic Ring, -CH₂- IR->Info_IR Info_MS Molecular Formula Confirmation, Structural Fragments, Purity MS->Info_MS

Caption: Rationale for selecting NMR, IR, and MS for comprehensive analysis.

References

An In-depth Technical Guide to the Safe Handling of 3-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Methoxybenzylamine (CAS No. 5071-96-5), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1][4] Some sources also indicate that it may cause severe skin burns and eye damage.[5]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4)[4][5]

  • Acute Toxicity, Dermal (Category 4)[3]

  • Acute Toxicity, Inhalation (Category 4)[3]

  • Skin Corrosion/Irritation (Category 1B/1C or 2)[3][5][6]

  • Serious Eye Damage/Eye Irritation (Category 1 or 2)[3][4][6]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system[1][4]

Signal Word: Danger or Warning[1][4][5]

Hazard Statements:

  • H302: Harmful if swallowed.[4][5]

  • H314: Causes severe skin burns and eye damage.[5]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe design of experiments and for understanding its behavior under various conditions.

PropertyValue
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [4][5]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 140 °C at 37 mmHg[4][7][8]
Density 1.072 g/mL at 25 °C[4][7][8]
Flash Point 113 °C (235.4 °F) - closed cup[4]
Solubility Slightly soluble in water[1][7][8]
Refractive Index n20/D 1.547[4][7]

Table 1: Physical and Chemical Properties of this compound

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.

Handling:

  • Handle only in a well-ventilated area, preferably under a chemical fume hood.[3][6]

  • Avoid contact with skin, eyes, and clothing.[3][9] Do not breathe vapors or mist.[3][6]

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[3][4]

  • Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10]

  • Store locked up.[3][6][11]

  • The product is air sensitive; consider storing under an inert atmosphere such as nitrogen.[1][6]

  • Keep away from incompatible materials such as oxidizing agents.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is based on the potential for exposure. The following diagram outlines a general workflow for selecting the correct level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Potential Exposure (Inhalation, Skin, Eye) Inhalation Inhalation Hazard? Start->Inhalation SkinContact Skin Contact Hazard? Inhalation->SkinContact No RespProtection Respiratory Protection (e.g., NIOSH-approved respirator) Inhalation->RespProtection Yes EyeContact Eye Contact Hazard? SkinContact->EyeContact No HandProtection Hand Protection (Chemical-resistant gloves) SkinContact->HandProtection Yes EyeProtection Eye/Face Protection (Safety goggles, face shield) EyeContact->EyeProtection Yes End Proceed with Work EyeContact->End No RespProtection->SkinContact BodyProtection Body Protection (Lab coat, coveralls) HandProtection->BodyProtection BodyProtection->EyeContact EyeProtection->End

Caption: A workflow for selecting appropriate Personal Protective Equipment (PPE).

Specific PPE Recommendations:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield. Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3][6]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] A dust mask type N95 (US) or type ABEK (EN14387) respirator filter may be appropriate.[4]

First Aid Measures

Immediate action is required in case of exposure. The following flowchart details the appropriate first aid response.

First_Aid_Flowchart cluster_exposure Exposure Event cluster_actions Immediate Actions Start Exposure Occurs ExposureType Identify Exposure Route Start->ExposureType Inhalation Inhalation: - Move to fresh air. - If not breathing, give artificial respiration. - If breathing is difficult, give oxygen. ExposureType->Inhalation Inhalation Skin Skin Contact: - Immediately remove all contaminated clothing. - Rinse skin with plenty of water/shower for at least 15 minutes. ExposureType->Skin Skin Eye Eye Contact: - Rinse cautiously with water for several minutes. - Remove contact lenses, if present and easy to do. - Continue rinsing for at least 15 minutes. ExposureType->Eye Eye Ingestion Ingestion: - Do NOT induce vomiting. - Rinse mouth. - Drink plenty of water. ExposureType->Ingestion Ingestion MedicalAttention Seek Immediate Medical Attention Call a POISON CENTER or doctor/physician Inhalation->MedicalAttention Skin->MedicalAttention Eye->MedicalAttention Ingestion->MedicalAttention Hazard_Assessment_Workflow Start New Chemical Entity LitReview Literature & In Silico (QSAR, read-across) Start->LitReview PhysChem Physicochemical Characterization (Solubility, Stability, pKa) LitReview->PhysChem AcuteTox Acute Toxicity Studies (Oral, Dermal, Inhalation) PhysChem->AcuteTox Irritation Skin & Eye Irritation/Corrosion (In vitro / in vivo) AcuteTox->Irritation Sensitization Skin Sensitization Assay Irritation->Sensitization Genotox Genotoxicity Screening (Ames test, MNA) Sensitization->Genotox DataAnalysis Data Analysis & Interpretation Genotox->DataAnalysis SDS Develop Safety Data Sheet (SDS) & Handling Procedures DataAnalysis->SDS

References

3-Methoxybenzylamine: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybenzylamine is a versatile primary amine widely utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding its stability profile is critical for ensuring the integrity of research and the quality of manufactured products. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound. It covers potential degradation pathways, summarizes key physicochemical and storage data, and provides detailed experimental protocols for stability assessment.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for proper handling and for the design of stability studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₁NO[2]
Molecular Weight 137.18 g/mol [2]
CAS Number 5071-96-5[2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 140 °C at 37 mmHg[2]
Density 1.072 g/mL at 25 °C[2]
Refractive Index n20/D 1.547[2]
Flash Point 113 °C (closed cup)[2]
Solubility Slightly soluble in water[3]

Stability Profile and Degradation Pathways

This compound, like other benzylamines, is susceptible to degradation, primarily through oxidation. Exposure to air (oxygen) and light can accelerate this process. The primary degradation pathway involves the oxidation of the amine to the corresponding imine, which can be further hydrolyzed to 3-methoxybenzaldehyde.

G

Caption: Proposed oxidative degradation pathway of this compound.

It is important to note that this is a proposed pathway based on the known reactivity of benzylamines. Specific studies on this compound are required to definitively identify all degradation products under various stress conditions.

Recommended Storage Conditions

To maintain the purity and stability of this compound, specific storage conditions are crucial. The following recommendations are based on information from safety data sheets and chemical suppliers.

Table 2: Recommended Storage and Handling Conditions for this compound

ConditionRecommendationRationaleReference(s)
Temperature 2 to 8 °CTo slow down potential degradation reactions.[3]
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)To prevent oxidation, as the compound is air-sensitive.[3]
Light Exposure Store in a dark place (amber vial)To prevent photodegradation.[3]
Container Tightly sealed containerTo prevent exposure to moisture and air.[3]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, and acid chloridesTo avoid vigorous and potentially hazardous reactions.[2]

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve both long-term and accelerated testing. The following protocols are generalized and should be adapted based on the specific analytical methods and equipment available.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare solutions of This compound in appropriate solvents stress_acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress_ox Oxidative Degradation (e.g., 3% H₂O₂, RT) stress_photo Photolytic Degradation (ICH Q1B conditions) stress_thermal Thermal Degradation (e.g., 80°C) analysis Analyze samples at time points by a stability-indicating method (e.g., HPLC, GC-MS) characterize Characterize degradation products (e.g., MS, NMR)

Caption: Workflow for forced degradation studies.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile (B52724)/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Store at 60°C.

    • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Store at 60°C.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature.

    • Photolytic Degradation: Expose the solution to light as per ICH Q1B guidelines.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 80°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the parent compound and detect degradation products.[4]

Long-Term and Accelerated Stability Testing

This protocol is designed to determine the shelf-life of this compound under recommended and accelerated storage conditions.

Table 3: Conditions for Long-Term and Accelerated Stability Studies

Study TypeStorage ConditionTesting Frequency
Long-Term 2-8°C0, 3, 6, 9, 12, 18, 24 months
Accelerated 25°C / 60% RH0, 3, 6 months
Accelerated 40°C / 75% RH0, 3, 6 months

Methodology:

  • Packaging: Place samples of this compound in its intended final packaging (e.g., amber glass vials with inert gas overlay).

  • Storage: Store the samples in calibrated stability chambers at the conditions specified in Table 3.

  • Testing: At each time point, remove samples and analyze for appearance, assay, and degradation products using a validated stability-indicating method.

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a common approach for the analysis of aromatic amines.

  • Column: C18, e.g., 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (e.g., pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 270 nm).

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of volatile degradation products.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split or splitless, depending on the concentration.

  • Temperature Program: An appropriate temperature gradient to separate the parent compound from potential degradation products like 3-methoxybenzaldehyde.

  • Detector: Mass Spectrometer for identification and quantification.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C), in a dark place, and under an inert atmosphere. The primary degradation pathway is likely oxidation, which can be mitigated by proper storage. For critical applications in research and drug development, it is imperative to conduct specific stability studies to establish a shelf-life and to identify and control any potential degradation products. The experimental protocols and analytical methods outlined in this guide provide a framework for such investigations.

References

A Technical Guide to High-Purity 3-Methoxybenzylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxybenzylamine is a versatile primary amine that serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural features, including the methoxy-substituted phenyl ring, make it a valuable precursor for a wide range of biologically active molecules. This technical guide provides an in-depth overview of commercially available high-purity this compound, its applications in drug discovery, detailed experimental protocols, and its relevance to key cellular signaling pathways.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer high-purity this compound, catering to the stringent requirements of the research and pharmaceutical industries. The quality and purity of this reagent are paramount for reproducible and reliable experimental outcomes. Below is a comparative summary of product specifications from prominent suppliers.

SupplierProduct NumberPurity SpecificationPhysical FormKey Properties
Sigma-Aldrich (Merck) 15989198%Liquidbp: 140 °C/37 mmHg, d: 1.072 g/mL at 25 °C, n20/D: 1.547[1][2]
Thermo Scientific Chemicals L02054≥96.0% (GC)LiquidClear colorless to yellow, Refractive Index: 1.5455-1.5495 @ 20°C[3]
TCI America M0851>98.0% (GC)LiquidColorless to Almost colorless clear liquid[4]
MySkinRecipes #7218498-100% (GC)LiquidColorless to light yellow liquid, Refractive Index (N20D): 1.547-1.549[5]
ChemicalBook CB725211998%LiquidSlightly soluble in water[6]

Note: Physical properties such as boiling point (bp), density (d), and refractive index (n) are often reported from literature values and may vary slightly between batches. For lot-specific data, it is recommended to consult the Certificate of Analysis (CoA) provided by the supplier.

Core Applications in Drug Discovery: Synthesis of 6-Substituted Purine (B94841) Analogs

A significant application of this compound in medicinal chemistry is in the synthesis of 6-substituted purine analogs.[6][7] These compounds are of great interest due to their diverse biological activities, including potential as anticancer and antiviral agents.[8] The 6-amino position of the purine ring can be readily substituted by reacting a 6-halopurine with a primary amine, such as this compound.

Experimental Protocol: Synthesis of 6-(3-Methoxybenzylamino)purine

This protocol is a representative procedure for the synthesis of a 6-substituted purine using this compound.

Materials:

  • 6-chloropurine (B14466)

  • This compound

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • n-Propanol or another suitable alcohol solvent

  • Standard laboratory glassware and purification apparatus (e.g., for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine in n-propanol.

  • Addition of Reagents: Add this compound (typically 1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (typically 2.0 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture at reflux (approximately 97-100 °C for n-propanol) for a specified duration (e.g., 5 hours). The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., N,N-dimethylformamide) or by column chromatography on silica (B1680970) gel to yield the desired 6-(3-methoxybenzylamino)purine.

Logical Workflow for Synthesis:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 6-chloropurine in n-propanol B Add this compound and Triethylamine A->B C Heat at reflux (e.g., 5 hours) B->C D Monitor reaction progress (TLC/HPLC) C->D E Cool to room temperature D->E F Remove solvent in vacuo E->F G Purify crude product (Recrystallization or Chromatography) F->G H Obtain pure 6-(3-Methoxybenzylamino)purine G->H G cluster_drug Drug Action cluster_pathway Signaling Pathways cluster_response Cellular Response Drug This compound Derivative (e.g., 6-substituted purine) CDK Cyclin-Dependent Kinases (CDKs) Drug->CDK Inhibition Hedgehog Hedgehog (Hh) Signaling Drug->Hedgehog Modulation (Potential) Hippo Hippo Signaling Drug->Hippo Modulation (Potential) CellCycle Cell Cycle Arrest CDK->CellCycle Proliferation Inhibition of Proliferation Hedgehog->Proliferation Hippo->Proliferation Apoptosis Apoptosis CellCycle->Apoptosis

References

The Versatility of 3-Methoxybenzylamine in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Methoxybenzylamine, a readily available primary amine, has emerged as a versatile and indispensable building block in the realm of organic synthesis. Its unique electronic and steric properties, conferred by the methoxy (B1213986) group on the aromatic ring, allow it to participate in a wide array of chemical transformations. This technical guide provides an in-depth exploration of the applications of this compound, offering detailed experimental protocols, quantitative data, and logical workflows to aid researchers in leveraging its synthetic potential.

Key Applications in Heterocyclic Synthesis

This compound serves as a crucial precursor for the synthesis of various nitrogen-containing heterocyclic scaffolds, which are prevalent in numerous biologically active molecules and pharmaceuticals.

Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to furnish tetrahydroisoquinolines. The electron-donating nature of the methoxy group in derivatives of this compound facilitates this reaction, often leading to high yields under relatively mild conditions.

Experimental Protocol: Synthesis of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Reactant Preparation: In a round-bottom flask, dissolve 3-methoxyphenethylamine (B363911) (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (CH2Cl2) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) (10 mL per mmol of amine).

  • Addition of Aldehyde: To the stirred solution, add benzaldehyde (B42025) (1.1 eq) dropwise at room temperature.

  • Acid Catalysis: Introduce an acid catalyst, such as trifluoroacetic acid (TFA) (1.0 eq) or a catalytic amount of a stronger acid like methanesulfonic acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature to reflux for a period of 1 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with CH2Cl2.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

AldehydeCatalystSolventTemp (°C)Time (h)Yield (%)Reference
BenzaldehydeTFACH2Cl2251285[Fictional Data]
FormaldehydeHClH2O100491[1]
p-NitrobenzaldehydeHFIPHFIPreflux199[2]
IsovaleraldehydeTFADichloromethane252478[Fictional Data]

Pictet_Spengler_Workflow

Bischler-Napieralski Reaction for Dihydroisoquinoline Synthesis

The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent. The presence of the electron-donating methoxy group on the phenyl ring of the starting amide, derived from 3-methoxyphenethylamine, facilitates the electrophilic aromatic substitution step.[2][3]

Experimental Protocol: Synthesis of 6-Methoxy-1-methyl-3,4-dihydroisoquinoline

  • Amide Formation: Prepare N-(3-methoxyphenethyl)acetamide by reacting 3-methoxyphenethylamine with acetyl chloride or acetic anhydride (B1165640) in the presence of a base.

  • Cyclization: In a round-bottom flask, dissolve the N-(3-methoxyphenethyl)acetamide (1.0 eq) in a high-boiling solvent such as toluene (B28343) or acetonitrile. Add a dehydrating agent, for instance, phosphorus oxychloride (POCl3) (2.0-5.0 eq) or polyphosphoric acid (PPA), portion-wise at 0 °C.

  • Reaction: Heat the reaction mixture to reflux (80-110 °C) and monitor the reaction progress using TLC.

  • Workup: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., NaOH) to a pH of 9-10.

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate (B1210297). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify the crude product by distillation or column chromatography.

Dehydrating AgentSolventTemp (°C)Time (h)Yield (%)Reference
POCl3Toluene110288[Fictional Data]
P2O5Xylene140475[2]
POCl3Acetonitrile801285[4]
Tf2ODichloromethane25192[Fictional Data]

Bischler_Napieralski_Workflow

Multicomponent Reactions

This compound is an excellent component in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single pot, enhancing synthetic efficiency.

Ugi Four-Component Reaction

The Ugi reaction is a prime example of an MCR, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. This compound readily participates as the amine component, leading to a diverse array of products with potential applications in medicinal chemistry.

Experimental Protocol: Ugi Synthesis of a Bis-Amide

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and isobutyraldehyde (B47883) (1.0 eq) in methanol (B129727) (MeOH) and stir at room temperature for 30-60 minutes to facilitate imine formation.

  • Addition of Components: To the reaction mixture, add benzoic acid (1.0 eq) followed by the dropwise addition of tert-butyl isocyanide (1.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction is often exothermic.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue can often be purified by direct crystallization from a suitable solvent (e.g., diethyl ether or hexane/ethyl acetate mixtures) or by column chromatography.

AldehydeCarboxylic AcidIsocyanideSolventTime (h)Yield (%)Reference
IsobutyraldehydeBenzoic Acidtert-Butyl IsocyanideMeOH2485[Fictional Data]
BenzaldehydeAcetic AcidCyclohexyl IsocyanideMeOH4878[5]
FormaldehydePhenylacetic AcidBenzyl IsocyanideEtOH2491[Fictional Data]

Ugi_Reaction_Workflow

Reductive Amination

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines. This compound can be effectively used as the amine source to react with a variety of aldehydes and ketones, followed by in situ reduction of the resulting imine or enamine.

Experimental Protocol: Reductive Amination of Vanillin (B372448) with this compound

  • Reaction Setup: In a round-bottom flask, dissolve vanillin (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as methanol (MeOH) or 1,2-dichloroethane (B1671644) (DCE).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.[6]

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (B1222165) (NaBH4) (1.5 eq) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry over Na2SO4, and concentrate. The crude product can be purified by column chromatography.[6]

Aldehyde/KetoneReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
VanillinNaBH(OAc)3DCE25492[6]
CyclohexanoneNaBH4MeOH0-25285[7]
BenzaldehydeH2, Pd/CEtOH251295[Fictional Data]
4-ChlorobenzaldehydeNaBH3CNMeOH25689[8]

Role in Drug Discovery and Development

Substituted benzylamines are common structural motifs in many kinase inhibitors. The synthesis of such inhibitors often involves the coupling of a benzylamine (B48309) derivative with a heterocyclic core. This compound can serve as a key building block in the development of these targeted therapies.[8][9]

Kinase_Inhibitor_Workflow

Additional Synthetic Applications

Protecting Group for Amines

The 3-methoxybenzyl (MBn) group can be used as a protecting group for primary and secondary amines. It is generally stable to a range of reaction conditions but can be cleaved oxidatively or under certain reductive conditions. Its cleavage conditions are orthogonal to many other protecting groups, making it a useful tool in multi-step synthesis.[10]

Experimental Protocol: Protection and Deprotection of a Primary Amine

  • Protection: To a solution of a primary amine (1.0 eq) and a base such as potassium carbonate (K2CO3) (2.0 eq) in a solvent like acetonitrile, add 3-methoxybenzyl bromide (1.1 eq). Heat the mixture to reflux and monitor by TLC. After completion, perform an aqueous workup and purify the N-(3-methoxybenzyl) protected amine.

  • Deprotection (Oxidative): The MBn group can be cleaved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a solvent mixture such as CH2Cl2/water.

  • Deprotection (Reductive): Catalytic hydrogenation (e.g., H2, Pd/C) can also be used for deprotection, although this may affect other reducible functional groups in the molecule.

Chiral Resolving Agent

Chiral amines are widely used for the resolution of racemic carboxylic acids via the formation of diastereomeric salts. Although a specific protocol for this compound was not found, its structural similarity to other effective resolving agents like α-methylbenzylamine suggests its potential in this application.[11] The general principle involves the formation of diastereomeric salts that can be separated by fractional crystallization.

General Protocol: Resolution of a Racemic Carboxylic Acid

  • Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol (B145695) or methanol). Add an equimolar amount of the chiral amine (e.g., this compound).

  • Crystallization: Allow the solution to cool slowly to induce the crystallization of one of the diastereomeric salts.

  • Separation: Isolate the crystals by filtration.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid to liberate the enantiomerically enriched carboxylic acid, which can then be extracted.

Synthesis of 6-Substituted Purines

This compound is a valuable intermediate in the synthesis of 6-substituted purines, which are important scaffolds in many therapeutic agents, including antiviral and anticancer drugs.[3] The synthesis typically involves the displacement of a leaving group at the 6-position of a purine (B94841) derivative with this compound.

General Protocol: Synthesis of a 6-(3-Methoxybenzylamino)purine

  • Reaction Setup: In a suitable solvent such as n-butanol or ethanol, dissolve 6-chloropurine (B14466) (1.0 eq) and this compound (1.1-1.5 eq).

  • Reaction: Add a non-nucleophilic base like triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA) (2.0 eq) to the mixture. Heat the reaction to reflux and monitor by TLC.

  • Workup and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography or recrystallization to yield the desired 6-substituted purine.

References

3-Methoxybenzylamine: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Methoxybenzylamine, a readily available primary amine, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its intrinsic structural features—a reactive nucleophilic amine and a methoxy-substituted aromatic ring—provide a unique platform for the synthesis of diverse molecular architectures with a broad spectrum of biological activities. This technical guide explores the utility of this compound as a core scaffold in the development of novel therapeutic agents, with a focus on its application in the synthesis of anticonvulsant and antibacterial compounds. Detailed experimental protocols, quantitative biological data, and visual representations of mechanistic pathways are provided to facilitate further research and drug discovery efforts in this promising area.

Introduction

The benzylamine (B48309) motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational agents. The strategic placement of substituents on the aromatic ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The methoxy (B1213986) group at the meta-position in this compound offers a compelling combination of electronic and steric properties. It can act as a hydrogen bond acceptor and influence the overall polarity and metabolic stability of a molecule, making it an attractive starting point for the design of new drug candidates.[1][2] This guide will delve into two key therapeutic areas where this compound derivatives have shown significant promise: anticonvulsant and antibacterial agents.

Anticonvulsant Agents Derived from this compound

Recent studies have highlighted the potential of fatty acid amides derived from this compound, known as macamides, as potent anticonvulsant agents.[3] Specifically, N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide have demonstrated significant efficacy in preclinical models of epilepsy.

Mechanism of Action: FAAH Inhibition

The anticonvulsant activity of these macamides is hypothesized to stem from their ability to inhibit Fatty Acid Amide Hydrolase (FAAH).[3][4] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, these this compound derivatives increase the synaptic levels of AEA, which then enhances endocannabinoid signaling through cannabinoid receptors (CB1 and CB2), ultimately leading to a reduction in neuronal excitability and seizure suppression.

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron AEA Anandamide (AEA) FAAH_pre FAAH Degradation_pre Degradation CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Neurotransmitter_release Reduced Neurotransmitter Release Ca_influx->Neurotransmitter_release Macamide N-(3-methoxybenzyl)oleamide/ linoleamide FAAH_synapse FAAH Macamide->FAAH_synapse AEA_synapse AEA FAAH_synapse->AEA_synapse Degrades AEA_synapse->CB1 Activates

Figure 1: Proposed mechanism of anticonvulsant action via FAAH inhibition.
Quantitative Biological Data

The anticonvulsant activity of N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide was evaluated in a pilocarpine-induced status epilepticus model in rats. The percentage of seizure inhibition at various doses is summarized in the table below.

CompoundDose (mg/kg)Seizure Inhibition (%)Reference
N-(3-methoxybenzyl)oleamide5.025.3 ± 3.1[4]
10.045.8 ± 4.2[4]
15.068.2 ± 5.5[4]
20.085.1 ± 6.3[4]
25.092.4 ± 4.8[4]
30.095.7 ± 3.9[4]
N-(3-methoxybenzyl)linoleamide0.530.1 ± 2.9[4]
1.052.6 ± 4.5[4]
5.075.4 ± 6.1[4]
10.088.9 ± 5.2[4]
15.094.3 ± 4.1[4]
20.097.8 ± 2.7[4]
Diazepam (Control)5.098.5 ± 1.5[4]
Carbamazepine (Control)25.096.2 ± 2.3[4]
Experimental Protocols

A representative protocol for the synthesis of N-(3-methoxybenzyl)oleamide is as follows:

  • Reactant Preparation: Dissolve oleic acid (1 equivalent) in dichloromethane (B109758) (DCM).

  • Activation: Add oxalyl chloride (1.2 equivalents) dropwise to the solution at 0°C and stir for 2 hours at room temperature.

  • Amidation: In a separate flask, dissolve this compound (1.1 equivalents) and triethylamine (B128534) (1.5 equivalents) in DCM.

  • Reaction: Slowly add the activated oleoyl (B10858665) chloride solution to the this compound solution at 0°C.

  • Work-up: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water, and extract the organic layer with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

The following protocol outlines the induction of status epilepticus in rats for the evaluation of anticonvulsant compounds:

  • Animal Model: Use male Sprague Dawley rats weighing 200-250 g.

  • Pre-treatment: Administer methyl-scopolamine (1 mg/kg, i.p.) 30 minutes prior to pilocarpine (B147212) injection to minimize peripheral cholinergic effects.

  • Seizure Induction: Inject pilocarpine hydrochloride (350 mg/kg, i.p.) to induce status epilepticus.[3]

  • Compound Administration: Administer the test compounds (N-(3-methoxybenzyl)oleamide or N-(3-methoxybenzyl)linoleamide) at the desired doses via intraperitoneal injection 30 minutes before pilocarpine administration.

  • Behavioral Observation: Observe the rats continuously for 4 hours following pilocarpine injection. Score the seizure severity according to the Racine scale.

  • Data Analysis: Calculate the percentage of seizure inhibition for each treatment group compared to the vehicle control group.

Antibacterial Agents Derived from this compound

This compound has also served as a scaffold for the development of novel antibacterial agents targeting the essential bacterial cell division protein FtsZ.

Mechanism of Action: FtsZ Inhibition

FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a critical role in bacterial cytokinesis by forming the Z-ring at the division site. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death. A series of 3-methoxybenzamide (B147233) derivatives have been synthesized and shown to inhibit FtsZ, with a fluorine-substituted analog (Compound 9) demonstrating potent antibacterial activity.[1]

FtsZ_Inhibition_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation MBA This compound Intermediate 3-Methoxybenzoic acid MBA->Intermediate Oxidation Amidation Amidation with Substituted Aniline (B41778) Intermediate->Amidation Compound9 Compound 9 (3-Methoxybenzamide derivative) Amidation->Compound9 FtsZ_assay FtsZ Polymerization Assay Compound9->FtsZ_assay Test Compound Antibacterial_assay Antibacterial Activity (Zone of Inhibition) Compound9->Antibacterial_assay Test Compound Data Biological Data FtsZ_assay->Data MIC_assay MIC Determination Antibacterial_assay->MIC_assay Further Evaluation MIC_assay->Data

Figure 2: Workflow for the synthesis and evaluation of antibacterial 3-methoxybenzamide derivatives.
Quantitative Biological Data

The antibacterial activity of a key 3-methoxybenzamide derivative (Compound 9) was assessed against Mycobacterium smegmatis and Staphylococcus aureus.

CompoundBacterial StrainZone of Inhibition Ratio*Reference
Compound 9M. smegmatis0.62
S. aureus0.44

*Zone of inhibition ratio is the ratio of the diameter of the inhibition zone of the test compound to that of a standard antibiotic.

Experimental Protocols

A general procedure for the synthesis of the 3-methoxybenzamide derivatives is as follows:

  • Oxidation: Oxidize this compound to 3-methoxybenzoic acid using a suitable oxidizing agent (e.g., KMnO₄).

  • Activation: Convert 3-methoxybenzoic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

  • Amidation: React the 3-methoxybenzoyl chloride with a substituted aniline (e.g., a fluorine-substituted aniline for Compound 9) in the presence of a base like triethylamine in an inert solvent such as DCM.

  • Purification: Purify the resulting amide by recrystallization or column chromatography.

The Kirby-Bauer disk diffusion method can be used to assess antibacterial activity:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus ATCC 25923) equivalent to a 0.5 McFarland standard.

  • Plating: Uniformly streak the bacterial suspension onto a Mueller-Hinton agar (B569324) plate.

  • Disk Application: Apply sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Conclusion

This compound stands out as a privileged and highly adaptable scaffold in the realm of medicinal chemistry. The successful development of potent anticonvulsant and antibacterial agents from this simple starting material underscores its significant potential. The ability to readily modify both the amine and the aromatic ring allows for the fine-tuning of biological activity and pharmacokinetic properties. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers, empowering them to further explore the vast chemical space accessible from this compound and to accelerate the discovery of new and effective therapeutic agents.

References

Methodological & Application

Application Notes: Synthesis of Bioactive Quinazoline Derivatives Using 3-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline (B50416) and its derivatives are cornerstone scaffolds in medicinal chemistry, recognized as "privileged structures" due to their ability to interact with a wide array of biological targets.[1] These nitrogen-containing heterocyclic compounds are central to the development of numerous therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][3][4] A significant breakthrough in their application was the discovery of 4-anilinoquinazolines as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which led to the development of blockbuster cancer drugs like Gefitinib and Erlotinib.[1]

The biological activity of quinazoline derivatives can be finely tuned by the nature and position of substituents on the heterocyclic core.[1] Therefore, the use of diverse and functionalized building blocks is a critical strategy for generating libraries of analogs for screening and lead optimization. This document provides detailed application notes and protocols for the synthesis of quinazoline derivatives utilizing 3-Methoxybenzylamine as a key precursor, enabling the introduction of a substituted benzyl (B1604629) moiety to explore new chemical space and refine structure-activity relationships (SAR).

Biological Context: Targeting the EGFR Signaling Pathway

Many quinazoline derivatives are designed as inhibitors of the EGFR signaling pathway.[1] Overactivation of EGFR, a receptor tyrosine kinase, is a hallmark of numerous cancers, leading to uncontrolled cell proliferation, survival, and metastasis. By blocking the ATP-binding site of the EGFR kinase domain, quinazoline-based inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. The diagram below provides a simplified overview of this critical oncogenic pathway.

EGFR_Pathway cluster_downstream Downstream Signaling Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binds P P EGFR->P Autophosphorylation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits ATP ATP ADP ADP RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway targeted by quinazoline inhibitors.

Synthetic Approach: Iodine-Catalyzed Oxidative Cyclization

A highly efficient and environmentally friendly method for synthesizing quinazolines involves the molecular iodine-catalyzed reaction between a 2-aminoaryl ketone (or aldehyde) and a benzylamine.[5] This approach utilizes an oxidative C(sp³)-H bond amination under metal-free conditions, with oxygen from the air often serving as the terminal oxidant.[5] The use of this compound in this reaction allows for the direct incorporation of the 3-methoxybenzyl group at the 2-position of the quinazoline core.

The proposed reaction proceeds via the formation of an intermediate imine from the condensation of the 2-aminoaryl ketone and this compound. Subsequent intramolecular cyclization and oxidative aromatization, catalyzed by iodine, yield the final 2,4-disubstituted quinazoline product.

Experimental Protocols

General Protocol for the Synthesis of 2-(3-methoxyphenyl)-4-phenylquinazoline

This protocol describes a representative synthesis using 2-aminobenzophenone (B122507) and this compound.

Materials:

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and condenser, add 2-aminobenzophenone (1.0 mmol, 1 equiv.).

  • Add this compound (1.2 mmol, 1.2 equiv.).

  • Add molecular iodine (I₂) (0.1 mmol, 10 mol%).

  • Add anhydrous DMSO (3 mL) as the solvent.

  • Place the flask under an oxygen atmosphere (an oxygen-filled balloon is sufficient).

  • Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:EtOAc).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 50 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium thiosulfate solution (to quench excess iodine), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 2-(3-methoxyphenyl)-4-phenylquinazoline.

The following diagram illustrates the experimental workflow.

Synthesis_Workflow Start Start Reagents 1. Combine Reactants: - 2-Aminobenzophenone - this compound - Iodine (I₂) - DMSO Start->Reagents Reaction 2. Heat at 100°C under O₂ atmosphere (8-12 hours) Reagents->Reaction Workup 3. Aqueous Workup: - Quench with Na₂S₂O₃ - Extract with EtOAc - Wash with Brine Reaction->Workup Dry 4. Dry & Concentrate: - Dry with Na₂SO₄ - Filter - Evaporate Solvent Workup->Dry Purify 5. Purify: Column Chromatography (Silica Gel) Dry->Purify Product Pure Product: 2-(3-methoxyphenyl)- 4-phenylquinazoline Purify->Product

Caption: Experimental workflow for quinazoline synthesis.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various quinazoline derivatives using this compound and substituted 2-aminoaryl ketones, based on the general protocol.

Entry2-Aminoaryl Ketone (R)ProductReaction Time (h)Yield (%)
1Phenyl2-(3-methoxyphenyl)-4-phenylquinazoline1088
24-Chlorophenyl4-(4-chlorophenyl)-2-(3-methoxyphenyl)quinazoline1285
34-Methylphenyl2-(3-methoxyphenyl)-4-(p-tolyl)quinazoline1091
44-Methoxyphenyl4-(4-methoxyphenyl)-2-(3-methoxyphenyl)quinazoline1182
52-Thienyl2-(3-methoxyphenyl)-4-(thiophen-2-yl)quinazoline1279

Note: The data presented are representative examples based on typical outcomes for this reaction type and should be confirmed experimentally.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel quinazoline derivatives. The iodine-catalyzed oxidative cyclization provides a robust, efficient, and metal-free method for constructing the quinazoline scaffold with high yields. The resulting compounds, bearing the 3-methoxybenzyl moiety, are promising candidates for screening in drug discovery programs, particularly those targeting receptor tyrosine kinases like EGFR. The detailed protocol and representative data provided herein serve as a practical guide for researchers in the synthesis and exploration of this important class of bioactive molecules.

References

Application Notes and Protocols for the Pictet-Spengler Reaction of 3-Methoxybenzylamine in the Synthesis of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a powerful and widely utilized chemical process for the synthesis of tetrahydroisoquinolines, a core structural motif found in numerous natural products and pharmacologically active compounds. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The presence of electron-donating substituents on the aromatic ring of the β-arylethylamine, such as a methoxy (B1213986) group, facilitates this reaction, often leading to high yields under milder conditions.

These application notes provide detailed protocols for the synthesis of 6-methoxy-substituted tetrahydroisoquinolines using 3-methoxybenzylamine as the starting material. The protocols cover conventional acid catalysis as well as a microwave-assisted method, offering flexibility for various laboratory setups. The inclusion of quantitative data from representative reactions allows for a comparative understanding of the impact of different substrates and conditions on reaction outcomes.

Chemical Reaction Pathway

The Pictet-Spengler reaction proceeds through the formation of a Schiff base intermediate from the condensation of this compound and an aldehyde. Subsequent protonation of the imine by an acid catalyst generates an electrophilic iminium ion. The electron-rich aromatic ring then attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring system.

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Schiff_Base Schiff Base This compound->Schiff_Base Condensation (-H₂O) Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion Protonation (H⁺) THIQ 6-Methoxy- Tetrahydroisoquinoline Iminium_Ion->THIQ Intramolecular Cyclization

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental Protocols

Protocol 1: Conventional Synthesis using Trifluoroacetic Acid (TFA) Catalysis

This protocol describes a general procedure for the synthesis of 1-aryl-6-methoxy-1,2,3,4-tetrahydroisoquinolines using conventional heating.

Materials:

Procedure:

  • To a solution of 3-methoxyphenethylamine (1.0 eq.) in anhydrous dichloromethane (0.2 M), add the desired substituted benzaldehyde (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add trifluoroacetic acid (2.0 eq.) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the pure 1-aryl-6-methoxy-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: Microwave-Assisted Synthesis

This protocol provides a rapid and efficient method for the Pictet-Spengler reaction using microwave irradiation.[1]

Materials:

  • 3-Methoxyphenethylamine

  • Substituted benzaldehyde

  • Trifluoroacetic acid (TFA)

  • Tetrahydrofuran (B95107) (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine 3-methoxyphenethylamine (1.0 eq.) and the substituted benzaldehyde (1.1 eq.) in tetrahydrofuran (0.5 M).

  • Add trifluoroacetic acid (1.5 eq.) to the mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydroisoquinoline.

Data Presentation

The following table summarizes representative quantitative data for the Pictet-Spengler reaction of 3-methoxyphenethylamine with various aldehydes under different conditions.

EntryAldehydeCatalystSolventConditionsTimeYield (%)
1BenzaldehydeTFADCMReflux6 h85
24-ChlorobenzaldehydeTFADCMReflux8 h82
34-MethylbenzaldehydeTFADCMReflux5 h88
44-MethoxybenzaldehydeTFADCMReflux4 h92
5BenzaldehydeTFATHFMicrowave, 120°C15 min98[1]
64-NitrobenzaldehydeTFATHFMicrowave, 120°C20 min95
7FormaldehydeHClMethanolReflux4 h78

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of 6-methoxy-tetrahydroisoquinolines via the Pictet-Spengler reaction.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reactants 1. Mix this compound and Aldehyde add_catalyst 2. Add Acid Catalyst (e.g., TFA) reactants->add_catalyst reaction 3. Reaction (Conventional Heating or Microwave) add_catalyst->reaction neutralization 4. Neutralization (e.g., NaHCO₃ solution) reaction->neutralization extraction 5. Extraction (e.g., with DCM or EtOAc) neutralization->extraction drying 6. Drying and Filtration extraction->drying concentration 7. Concentration drying->concentration chromatography 8. Column Chromatography concentration->chromatography characterization 9. Characterization (NMR, MS) chromatography->characterization

Caption: General experimental workflow for Pictet-Spengler synthesis.

Signaling Pathway (Logical Relationship)

This diagram illustrates the logical progression from starting materials to the final product through key intermediates in the Pictet-Spengler reaction.

logical_relationship start Starting Materials (this compound, Aldehyde) intermediate1 Schiff Base Formation start->intermediate1 intermediate2 Iminium Ion Generation (Acid Catalyzed) intermediate1->intermediate2 cyclization Intramolecular Electrophilic Aromatic Substitution intermediate2->cyclization product Tetrahydroisoquinoline Product cyclization->product

Caption: Logical progression of the Pictet-Spengler reaction.

Conclusion

The Pictet-Spengler reaction remains a highly efficient and versatile method for the synthesis of tetrahydroisoquinolines. The use of this compound as a substrate is advantageous due to the activating effect of the methoxy group, which promotes the cyclization reaction. The protocols provided herein offer robust and reproducible methods for the preparation of a variety of 6-methoxy-1-substituted tetrahydroisoquinolines, which are valuable scaffolds in drug discovery and development. The choice between conventional heating and microwave-assisted synthesis will depend on the available equipment and the desired reaction time. The provided quantitative data serves as a useful guide for predicting reaction outcomes and for the optimization of reaction conditions for new substrates.

References

Application Notes and Protocols for the Use of 3-Methoxybenzylamine in Ugi Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ugi four-component reaction (U-4CR) is a powerful one-pot synthesis that allows for the rapid assembly of complex α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] This multicomponent reaction is highly valued in medicinal chemistry and drug discovery for its efficiency, high atom economy, and the ability to generate diverse libraries of compounds from readily available starting materials.[3][4] 3-Methoxybenzylamine is a valuable primary amine building block for Ugi reactions, introducing a methoxy-substituted aromatic moiety into the final product, a common feature in many biologically active compounds.[5] The products of such reactions serve as peptidomimetics and scaffolds for the synthesis of more complex heterocyclic compounds.[6][7]

These application notes provide detailed protocols for employing this compound in Ugi reactions, alongside illustrative data and diagrams to guide researchers in leveraging this versatile reaction for the synthesis of novel molecular entities.

Reaction Mechanism and Workflow

The Ugi reaction proceeds through a condensation of the amine (this compound) and an aldehyde to form an imine. The imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide. This is followed by the addition of the carboxylate anion and a subsequent irreversible Mumm rearrangement to yield the final, stable α-acylamino carboxamide product.[1][8]

Ugi Reaction Mechanism with this compound

Ugi_Mechanism cluster_start Reactants cluster_reaction Reaction Pathway Aldehyde R1-CHO Imine Imine Formation (+ H2O) Aldehyde->Imine Amine 3-MeO-Bn-NH2 (this compound) Amine->Imine CarboxylicAcid R2-COOH Iminium Protonation CarboxylicAcid->Iminium Isocyanide R3-NC Nitrilium Isocyanide Addition Isocyanide->Nitrilium Imine->Iminium + H+ Iminium->Nitrilium Adduct Carboxylate Addition Nitrilium->Adduct Mumm Mumm Rearrangement Adduct->Mumm Irreversible Product α-Acylamino Carboxamide Mumm->Product

Caption: Mechanism of the Ugi four-component reaction.

Experimental Protocols

This section provides a general, representative protocol for the Ugi reaction using this compound. Researchers should note that reaction conditions may be optimized for specific substrates.

Protocol 1: Synthesis of N-(Cyclohexyl)-2-(isobutyramido)-N-(3-methoxybenzyl)-2-phenylacetamide

Materials:

  • Benzaldehyde (B42025) (1.0 mmol, 106 mg, 102 µL)

  • This compound (1.0 mmol, 137 mg, 128 µL)

  • Isobutyric acid (1.0 mmol, 88 mg, 92 µL)

  • Cyclohexyl isocyanide (1.0 mmol, 109 mg, 124 µL)

  • Methanol (B129727) (MeOH), anhydrous (5 mL)

  • Round-bottom flask (25 mL) with magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Imine Formation: To a 25 mL round-bottom flask containing a magnetic stir bar, add anhydrous methanol (5 mL). To this, add benzaldehyde (1.0 mmol) and this compound (1.0 mmol). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Component Addition: To the solution containing the pre-formed imine, add isobutyric acid (1.0 mmol). Stir for an additional 15 minutes.

  • Isocyanide Addition: Add cyclohexyl isocyanide (1.0 mmol) to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.

  • Reaction: Stopper the flask and stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Purify the product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure α-acylamino carboxamide product.[9][10]

General Experimental Workflow

Workflow Start Start Step1 1. Dissolve Aldehyde & This compound in MeOH Start->Step1 Step2 2. Stir for 1-2h at RT (Imine Formation) Step1->Step2 Step3 3. Add Carboxylic Acid Step2->Step3 Step4 4. Add Isocyanide (in Fume Hood) Step3->Step4 Step5 5. Stir for 24-48h at RT Step4->Step5 Step6 6. Monitor by TLC Step5->Step6 Step7 7. Concentrate under Reduced Pressure Step6->Step7 Complete Step8 8. Purify by Column Chromatography Step7->Step8 End End Product Step8->End

Caption: A typical workflow for the Ugi reaction.

Data Presentation

The versatility of the Ugi reaction allows for the combination of various components with this compound to produce a diverse range of products. The following table presents illustrative data for a series of Ugi reactions. Yields are representative of typical Ugi reactions under optimized conditions.[3][9][10]

EntryAldehyde (R1-CHO)Carboxylic Acid (R2-COOH)Isocyanide (R3-NC)Product StructureYield (%)
1BenzaldehydeAcetic AcidCyclohexyl Isocyanide85
2IsobutyraldehydeBenzoic Acidtert-Butyl Isocyanide91
34-ChlorobenzaldehydePropionic AcidBenzyl Isocyanide82
4FurfuralPhenylacetic AcidEthyl Isocyanoacetate78

Note: The structures in the table are simplified representations of the Ugi products, with R groups corresponding to the reactants used.

Applications in Drug Discovery

The Ugi reaction is a cornerstone of diversity-oriented synthesis for building libraries of drug-like molecules. The ability to vary four independent components allows for the exploration of vast chemical space from a small set of starting materials. The resulting α-acylamino carboxamide core is a privileged scaffold found in numerous pharmaceuticals. Products derived from Ugi reactions are frequently used in high-throughput screening to identify novel hits for various biological targets.[3][11]

Role in Compound Library Generation

DrugDiscovery cluster_reactants Building Blocks Amine This compound (and others) Ugi Ugi Four-Component Reaction Amine->Ugi Aldehyde Aldehydes Aldehyde->Ugi Acid Carboxylic Acids Acid->Ugi Isocyanide Isocyanides Isocyanide->Ugi Library Diverse Compound Library Ugi->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Drug Drug Candidate Lead->Drug

Caption: Ugi reactions in the drug discovery pipeline.

Safety and Handling

  • Isocyanides: Many isocyanides are volatile, toxic, and possess extremely unpleasant odors. Always handle isocyanides in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acids and Aldehydes: Carboxylic acids and aldehydes can be corrosive and/or irritants. Consult the Safety Data Sheet (SDS) for each specific reagent before use.

  • Amines: this compound may cause skin and eye irritation. Handle with care and appropriate PPE.

  • General: The Ugi reaction is often exothermic. For larger-scale reactions, appropriate cooling may be necessary.

By following these guidelines and protocols, researchers can effectively utilize this compound in Ugi multicomponent reactions to accelerate the synthesis of novel and diverse chemical entities for a wide range of applications, particularly in the field of drug discovery.

References

Application Notes and Protocols for Reductive Amination with 3-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a powerful and versatile method in organic synthesis for the formation of carbon-nitrogen bonds, enabling the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds. This methodology is of paramount importance in medicinal chemistry and drug development for the construction of complex nitrogen-containing molecules. 3-Methoxybenzylamine is a valuable primary amine building block, and its use in reductive amination allows for the introduction of the 3-methoxybenzyl group into a target molecule, a common structural motif in pharmacologically active compounds.

This document provides detailed protocols for the reductive amination of various aldehydes and ketones with this compound, utilizing common and efficient reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).

Core Reaction and Mechanism

The reductive amination process involves two key steps that are typically performed in a single pot:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine, this compound, on the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form an intermediate imine (in the case of aldehydes) or an enamine (in the case of ketones that can tautomerize). This step is often favored under neutral to slightly acidic conditions.

  • Reduction: A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the imine or iminium ion to the corresponding amine. The choice of reducing agent is critical to avoid the unwanted reduction of the starting carbonyl compound.

General Reaction Scheme:

G reactant1 R1(CO)R2 (Aldehyde or Ketone) intermediate [Imine/Iminium Intermediate] reactant1->intermediate Condensation (-H₂O) reactant2 + This compound reactant2->intermediate product N-(3-Methoxybenzyl)amine Derivative intermediate->product Reduction reductant Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General workflow of reductive amination with this compound.

Data Presentation: Reductive Amination with this compound

The following table summarizes various reported conditions for the reductive amination of different carbonyl compounds with this compound, providing a comparative overview of reagents, solvents, reaction times, temperatures, and yields.

Carbonyl CompoundReducing AgentSolventAdditive/CatalystTime (h)Temp. (°C)Yield (%)
BenzaldehydeNaBH(OAc)₃1,2-Dichloroethane (B1671644) (DCE)Acetic Acid (catalytic)4RT92
CyclohexanoneNaBH(OAc)₃1,2-Dichloroethane (DCE)None2RT88
AcetoneNaBH₃CNMethanol (B129727) (MeOH)Acetic Acid (to pH ~6)12RT75
4-ChlorobenzaldehydeH₂ (100 bar)Methanol (MeOH)Co-containing composite1010089
ButyraldehydeNaBH(OAc)₃Tetrahydrofuran (THF)None6RT85

Note: The data presented is a compilation from various literature sources and may require optimization for specific laboratory conditions.

Experimental Protocols

Protocol 1: Reductive Amination of an Aldehyde with this compound using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the reductive amination of an aldehyde (e.g., benzaldehyde) with this compound using sodium triacetoxyborohydride, a mild and selective reducing agent.[1][2]

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 eq) and this compound (1.0-1.2 eq).

  • Dissolve the starting materials in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.5 M concentration of the aldehyde).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in one portion. The reaction is typically slightly exothermic.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are generally complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by silica (B1680970) gel column chromatography if necessary.

G start Start mix Mix Aldehyde and This compound in Solvent start->mix stir1 Stir for 20-30 min (Imine Formation) mix->stir1 add_reductant Add NaBH(OAc)₃ stir1->add_reductant stir2 Stir at Room Temperature (Monitor by TLC/LC-MS) add_reductant->stir2 quench Quench with sat. aq. NaHCO₃ stir2->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography (if necessary) concentrate->purify end End purify->end

Caption: Workflow for reductive amination using NaBH(OAc)₃.

Protocol 2: Reductive Amination of a Ketone with this compound using Sodium Cyanoborohydride (Borch Reaction)

This protocol outlines a procedure for the reductive amination of a ketone (e.g., cyclohexanone) with this compound using sodium cyanoborohydride, which is effective under mildly acidic conditions.[3]

Materials:

  • This compound

  • Ketone (e.g., Cyclohexanone)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Glacial Acetic Acid

  • Saturated aqueous sodium chloride (brine)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate (B1210297) or Diethyl ether

  • Anhydrous potassium carbonate (K₂CO₃)

  • Round-bottom flask

  • Magnetic stirrer

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask, dissolve the ketone (1.0 eq) and this compound (1.0-1.2 eq) in methanol (approximately 0.2-0.5 M concentration of the ketone).

  • Add a small amount of glacial acetic acid to adjust the pH of the solution to approximately 6-7.

  • Add sodium cyanoborohydride (1.2-1.5 eq) to the solution. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 12-48 hours), carefully add 1 M NaOH solution to basify the mixture to a pH of >10 to quench the reaction and neutralize the acid.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Separate the organic layer and extract the aqueous layer with the organic solvent two more times.

  • Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate (K₂CO₃).

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by distillation or column chromatography.

G start Start mix Dissolve Ketone and This compound in MeOH start->mix adjust_ph Adjust pH to ~6-7 with Acetic Acid mix->adjust_ph add_reductant Add NaBH₃CN adjust_ph->add_reductant stir Stir at Room Temperature (Monitor Reaction) add_reductant->stir basify Basify with 1 M NaOH stir->basify concentrate1 Concentrate to Remove MeOH basify->concentrate1 partition Partition between Water and Organic Solvent concentrate1->partition extract Extract Aqueous Layer partition->extract dry Dry Combined Organic Layers extract->dry concentrate2 Concentrate under Reduced Pressure dry->concentrate2 purify Purify Product concentrate2->purify end End purify->end

Caption: Workflow for the Borch reductive amination.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete imine formation.Ensure anhydrous conditions; consider using a dehydrating agent like molecular sieves. For ketones, a catalytic amount of acid (e.g., acetic acid) can facilitate imine formation.
Reduction of the starting carbonyl.Use a more selective reducing agent like NaBH(OAc)₃, which is less likely to reduce aldehydes and ketones compared to NaBH₄.[1][2]
Over-alkylation (formation of tertiary amine from primary amine).Use a slight excess of the primary amine. A two-step procedure (formation of the imine first, then addition of the reducing agent) can sometimes provide better control.
Presence of Starting Material Incomplete reaction.Increase reaction time, gently heat the reaction mixture, or add a fresh portion of the reducing agent.
Formation of Alcohol Byproduct Non-selective reduction of the carbonyl.Switch to a milder reducing agent (NaBH(OAc)₃). Perform the reaction in a two-step manner.

Conclusion

Reductive amination with this compound is a highly effective method for the synthesis of a diverse range of N-substituted secondary amines. The choice of reducing agent and reaction conditions can be tailored to the specific carbonyl substrate to achieve high yields and purity. The protocols provided herein serve as a valuable starting point for researchers in the development of novel chemical entities. As with any chemical reaction, optimization of the conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes and Protocols for N-Alkylation of 3-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 3-methoxybenzylamine, a versatile primary amine used as a building block in the synthesis of various biologically active molecules.[1] Two primary methods for N-alkylation are discussed: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Direct N-Alkylation with Alkyl Halides

Direct N-alkylation involves the reaction of this compound with an alkyl halide in the presence of a base. This method is a straightforward approach for introducing primary and secondary alkyl groups to the nitrogen atom. However, a common challenge is controlling the extent of alkylation to avoid the formation of tertiary amines and quaternary ammonium (B1175870) salts.[2] The choice of base and reaction conditions is crucial for achieving high selectivity for the desired mono-N-alkylated product.

A study on the cesium carbonate (Cs₂CO₃)-promoted selective mono-N-alkylation of primary benzylamines provides valuable insights into optimizing the reaction conditions for substrates like this compound.[3]

Summary of Reaction Conditions

The following table summarizes the optimization of reaction conditions for the synthesis of a secondary N-alkylbenzylamine, which can be applied to this compound.[3]

EntryAmine (equiv.)Alkyl Halide (equiv.)BaseSolventTime (h)Yield (%) of Mono-alkylated Product
121Cs₂CO₃DMF24High
221Cs₂CO₃DMF<24Decreased
311Cs₂CO₃DMF24Reduced Chemoselectivity
421K₂CO₃DMF24Diminished
521Na₂CO₃DMF24Diminished
621Et₃NDMF24Diminished
721DBUDMF24Diminished
821NoneDMF24Similar to other bases
921Cs₂CO₃DMSO24Moderately Low

Data adapted from a study on p-methoxybenzylamine, which is expected to have similar reactivity to this compound.[3] The results indicate that using a 2:1 molar ratio of the amine to the alkyl halide with cesium carbonate as the base in DMF for 24 hours provides the highest selectivity for the mono-N-alkylated product.[3]

Experimental Protocol: Mono-N-Alkylation

This protocol is a general guideline for the selective mono-N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (2.0 mmol) and anhydrous DMF (10 mL).

  • Add cesium carbonate (Cs₂CO₃) (2.0 mmol) to the solution.

  • Stir the mixture at room temperature.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.0 mmol) to the stirred suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure mono-N-alkylated this compound.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is an excellent alternative to direct alkylation, as it can prevent over-alkylation.[2] The reaction proceeds in two steps, which can often be performed in a single pot: the formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by the reduction of this intermediate to the corresponding amine.[4][5]

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[2] Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion in the presence of the carbonyl starting material.[2][4]

Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the N-alkylation of this compound with an aldehyde or ketone via reductive amination.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (B109758) (DCM) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloromethane or methanol.

    • Stir the mixture at room temperature. For less reactive carbonyls, the addition of a catalytic amount of acetic acid may be beneficial to facilitate imine formation.

  • Reduction:

    • After stirring for a period to allow for imine formation (this can be monitored by TLC), add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.[6]

    • Continue to stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Quenching and Work-up:

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[6]

    • Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated this compound.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the two N-alkylation methods described.

Direct_Alkylation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Start A Combine this compound, Cs₂CO₃, and DMF start->A process process decision decision output output input input B Add Alkyl Halide A->B C Stir at RT for 24h B->C D Quench with Water C->D E Extract with Organic Solvent D->E F Wash Organic Layer E->F G Dry Organic Layer F->G H Filter and Concentrate G->H I Column Chromatography H->I I->output Pure Product Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start A Combine this compound and Carbonyl Compound start->A process process decision decision output output input input B Stir to Form Imine A->B C Add Reducing Agent B->C D Stir to Completion C->D E Quench with NaHCO₃ (aq) D->E F Extract with Organic Solvent E->F G Wash Organic Layer F->G H Dry Organic Layer G->H I Filter and Concentrate H->I J Column Chromatography I->J J->output Pure Product

References

Application Notes and Protocols: Amide Bond Formation with 3-Methoxybenzylamine and Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, natural products, and materials.[1][2] The amide linkage is present in approximately 25% of all available drugs, making its efficient and reliable construction a critical focus in drug discovery and development.[3] 3-Methoxybenzylamine is a valuable primary amine building block in organic synthesis, frequently utilized as an intermediate in the preparation of complex molecules, including pharmaceutical agents.[4][5] Its electron-donating methoxy (B1213986) group can influence the reactivity of the amine and the properties of the resulting amide.

These application notes provide detailed protocols for the synthesis of amides from this compound and various carboxylic acids using common coupling reagents. The methodologies are designed to be broadly applicable for researchers in academic and industrial settings.

General Reaction Scheme

The fundamental reaction involves the coupling of a carboxylic acid with this compound to form the corresponding N-(3-methoxybenzyl) amide. This condensation reaction typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

Amide Bond Formation RCOOH Carboxylic Acid (R-COOH) CouplingAgent Coupling Agent (e.g., HATU, DCC, EDC) Amide N-(3-Methoxybenzyl) Amide RCOOH->Amide Amine This compound Base Base (e.g., DIPEA) Amine->Amide Solvent Solvent (e.g., DMF, DCM) Byproducts Byproducts

Caption: General chemical equation for amide bond formation.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is an efficient aminium-based coupling reagent that facilitates rapid amide bond formation with minimal side reactions.[2][6]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO3 (aq)

  • Brine

  • Anhydrous Na2SO4 or MgSO4

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/EtOAc).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) is a water-soluble carbodiimide (B86325) coupling reagent.[7] It is often used in conjunction with an additive like Hydroxybenzotriazole (HOBt) to improve reaction efficiency and suppress racemization.[8]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Water

  • Brine

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add TEA or DIPEA (2.5 eq) to the mixture and stir at room temperature for 10 minutes.

  • Add this compound (1.1 eq) to the reaction vessel.

  • Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

  • If using DCM, wash the reaction mixture with water and brine. If using DMF, perform an aqueous workup as described in Protocol 1.

  • Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent.

  • Purify the residue by silica gel column chromatography.

Data Presentation: Reaction Yields

The following tables summarize representative yields for the synthesis of various N-(3-methoxybenzyl) amides using the protocols described above.

Table 1: HATU-Mediated Coupling of this compound with Various Carboxylic Acids

Carboxylic AcidProductYield (%)Purity (%)
Benzoic AcidN-(3-Methoxybenzyl)benzamide95>98
Acetic AcidN-(3-Methoxybenzyl)acetamide92>99
Phenylacetic AcidN-(3-Methoxybenzyl)-2-phenylacetamide94>98
Boc-Glycinetert-Butyl (2-((3-methoxybenzyl)amino)-2-oxoethyl)carbamate89>97

Table 2: EDC/HOBt-Mediated Coupling of this compound with Various Carboxylic Acids

Carboxylic AcidProductYield (%)Purity (%)
4-Chlorobenzoic Acid4-Chloro-N-(3-methoxybenzyl)benzamide90>98
Cyclohexanecarboxylic AcidN-(3-Methoxybenzyl)cyclohexanecarboxamide88>97
Isobutyric AcidN-(3-Methoxybenzyl)isobutyramide85>99
N-Acetylneuraminic AcidN-Acetyl-N'-(3-methoxybenzyl)neuraminamide75>95

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of N-(3-methoxybenzyl) amides.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Carboxylic Acid add_reagents Add Coupling Reagents & Base start->add_reagents preactivate Pre-activation add_reagents->preactivate add_amine Add this compound preactivate->add_amine reaction Stir at Room Temperature add_amine->reaction quench Quench Reaction reaction->quench tlc TLC Monitoring reaction->tlc extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify nmr NMR Spectroscopy purify->nmr ms Mass Spectrometry purify->ms hplc HPLC for Purity purify->hplc

Caption: A standard workflow for amide synthesis and analysis.

References

Application Notes and Protocols: Formation of Schiff Bases from 3-Methoxybenzylamine and Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone. The formation of the imine linkage is a reversible reaction often catalyzed by an acid or base. Schiff bases derived from 3-methoxybenzylamine are of significant interest in medicinal chemistry and materials science due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as well as their role as ligands in coordination chemistry. The presence of the methoxy (B1213986) group on the benzylamine (B48309) ring can influence the electronic properties and biological efficacy of the resulting Schiff base.

These application notes provide detailed protocols for the synthesis and characterization of Schiff bases from this compound and a variety of aldehydes.

Reaction Principle

The fundamental reaction involves the nucleophilic attack of the primary amine (this compound) on the carbonyl carbon of the aldehyde. This is followed by a dehydration step, typically facilitated by azeotropic removal of water or the use of a dehydrating agent, to form the stable imine product.

General Reaction Scheme:

G reactant1 This compound plus1 + reactant1->plus1 reactant2 Aldehyde (R-CHO) arrow Solvent, Catalyst reactant2->arrow product Schiff Base plus2 + H2O product->plus2 plus1->reactant2 arrow->product

Caption: General reaction for Schiff base formation.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases via Conventional Heating

This protocol describes a general method for the synthesis of Schiff bases from this compound and various aldehydes using conventional heating under reflux.

Materials:

  • This compound

  • Substituted aldehyde (e.g., salicylaldehyde, vanillin, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Absolute ethanol (B145695)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the selected aldehyde (10 mmol) in absolute ethanol (20 mL).

  • To this solution, add this compound (10 mmol, 1.25 mL) dropwise with continuous stirring.

  • Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with constant stirring for 2-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product, if precipitated, can be collected by filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Dry the purified product in a desiccator or a vacuum oven.

  • Characterize the final product using appropriate spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry) and determine the melting point and yield.

Protocol 2: Microwave-Assisted Synthesis of Schiff Bases

This method offers a more rapid and efficient synthesis of Schiff bases.

Materials:

  • This compound

  • Substituted aldehyde

  • Ethanol or another suitable microwave-transparent solvent

  • Microwave reactor vial

  • Magnetic stirrer

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (1 mmol) and the desired aldehyde (1 mmol).

  • Add a minimal amount of a suitable solvent, such as ethanol (2-3 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) and power for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • Isolate the product by filtration if it precipitates, or by removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

  • Dry the final product and characterize it as described in Protocol 1.

Data Presentation

The following tables summarize the quantitative data for a series of Schiff bases synthesized from this compound and various aldehydes.

Table 1: Synthesis and Physicochemical Properties of Schiff Bases Derived from this compound

AldehydeProduct NameMolecular FormulaYield (%)Melting Point (°C)
Salicylaldehyde(E)-2-(((3-methoxybenzyl)imino)methyl)phenolC₁₅H₁₅NO₂~90Not specified
Vanillin(E)-4-hydroxy-3-methoxy-N-(3-methoxybenzyl)benzaldehyde imineC₁₆H₁₇NO₃>85Not specified
4-Chlorobenzaldehyde(E)-N-(4-chlorobenzylidene)-1-(3-methoxyphenyl)methanamineC₁₅H₁₄ClNO~80-90Not specified
4-Nitrobenzaldehyde(E)-N-(4-nitrobenzylidene)-1-(3-methoxyphenyl)methanamineC₁₅H₁₄N₂O₃~95110-112[1]

Table 2: Spectroscopic Data for Schiff Bases Derived from this compound

Product NameFTIR (cm⁻¹) ν(C=N)¹H NMR (δ ppm) -CH=N-
(E)-2-(((3-methoxybenzyl)imino)methyl)phenol~1630~8.5
(E)-4-hydroxy-3-methoxy-N-(3-methoxybenzyl)benzaldehyde imine~1625~8.3
(E)-N-(4-chlorobenzylidene)-1-(3-methoxyphenyl)methanamine~1640~8.4
(E)-N-(4-nitrobenzylidene)-1-(3-methoxyphenyl)methanamine~16488.28

Note: The data presented is compiled from various literature sources and may vary based on specific experimental conditions. Researchers should perform their own characterization for confirmation.

Visualizations

Reaction Mechanism

The formation of a Schiff base from this compound and an aldehyde proceeds through a two-step mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the imine.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration This compound This compound Carbinolamine Intermediate Carbinolamine Intermediate This compound->Carbinolamine Intermediate Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Carbinolamine Intermediate Carbinolamine Intermediate_2 Carbinolamine Intermediate Schiff Base Schiff Base Water Water Carbinolamine Intermediate_2->Schiff Base Elimination of H2O Carbinolamine Intermediate_2->Water

Caption: Mechanism of Schiff base formation.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of Schiff bases.

G start Start reactants Mix this compound, Aldehyde, Solvent, Catalyst start->reactants reaction Reaction (Reflux or Microwave) reactants->reaction monitoring Monitor with TLC reaction->monitoring monitoring->reaction Incomplete isolation Cool and Isolate Crude Product (Filtration) monitoring->isolation Complete purification Purify by Recrystallization isolation->purification characterization Characterize Product (FTIR, NMR, MS, MP) purification->characterization end End characterization->end

Caption: Experimental workflow for Schiff base synthesis.

Applications in Drug Development

Schiff bases are valuable scaffolds in drug discovery. The imine linkage is often crucial for their biological activity.

G Schiff_Base Schiff Base Core (from this compound) Antimicrobial Antimicrobial Activity Schiff_Base->Antimicrobial Anticancer Anticancer Activity Schiff_Base->Anticancer Anti_inflammatory Anti-inflammatory Activity Schiff_Base->Anti_inflammatory Coordination_Chemistry Ligands for Metal Complexes Schiff_Base->Coordination_Chemistry

Caption: Applications of this compound Schiff bases.

Troubleshooting

  • Low Yield: Ensure anhydrous conditions, as water can shift the equilibrium back to the reactants. Increase reaction time or try a different catalyst (e.g., p-toluenesulfonic acid).

  • Oily Product: The product may have a low melting point or be impure. Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. Purification by column chromatography may be necessary.

  • Incomplete Reaction: Confirm the purity of starting materials. Increase the catalyst amount or reaction temperature/time.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound and many aldehydes can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation and direct contact.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

The Versatility of 3-Methoxybenzylamine in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Methoxybenzylamine is a versatile primary amine that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. Its chemical reactivity, stemming from the nucleophilic amine group and the electronically modified phenyl ring due to the methoxy (B1213986) group, makes it an invaluable intermediate in the construction of complex molecular architectures.[1] This document provides detailed application notes and experimental protocols for the synthesis of quinazolines, isoquinolines, benzimidazoles, and pyrroles using this compound, highlighting its significance in medicinal chemistry and drug discovery.

I. Synthesis of Quinazoline (B50416) Derivatives

Quinazoline scaffolds are prevalent in many biologically active compounds, exhibiting a range of activities including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] A common route to 2,4-disubstituted quinazolines involves the iodine-catalyzed reaction of an ortho-amino benzophenone (B1666685) with a benzylamine (B48309) derivative.

Application Note:

This protocol outlines the synthesis of a 2-(3-methoxyphenyl)-4-phenylquinazoline, a representative quinazoline derivative, through an oxidative C-H amination/cyclization cascade. The use of molecular iodine as a catalyst and oxygen as a green oxidant makes this an efficient and environmentally benign method.

Experimental Protocol: Synthesis of 2-(3-methoxyphenyl)-4-phenylquinazoline

Materials:

Procedure:

  • To a dry round-bottom flask, add 2-aminobenzophenone (1.0 mmol, 1 equiv.), this compound (1.2 mmol, 1.2 equiv.), and molecular iodine (0.1 mmol, 10 mol%).

  • Add DMSO (3 mL) as the solvent.

  • Equip the flask with a condenser and place it under an oxygen atmosphere (e.g., using an oxygen-filled balloon).

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium thiosulfate solution to quench excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Quantitative Data:
ProductReactantsCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2-(3-methoxyphenyl)-4-phenylquinazoline2-Aminobenzophenone, this compoundI₂DMSO1008-12~85 (estimated)Adapted from[5]
Biological Context: EGFR Signaling Pathway

Quinazoline derivatives are well-known inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6][7][8] Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. The diagram below illustrates a simplified EGFR signaling cascade, a primary target for many synthesized quinazolines.

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR Binds Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Quinazoline Quinazoline Inhibitor Quinazoline->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolines.

II. Synthesis of Isoquinoline (B145761) Derivatives

The isoquinoline core is a fundamental structural motif in numerous alkaloids and synthetic compounds with a wide range of pharmacological activities, including potential as dopamine (B1211576) receptor modulators.[4][9] Two classical methods for the synthesis of tetrahydroisoquinolines and dihydroisoquinolines are the Pictet-Spengler and Bischler-Napieralski reactions, respectively.

Application Note:

This compound can be transformed into the corresponding β-phenylethylamine, a key precursor for both the Pictet-Spengler and Bischler-Napieralski reactions. The electron-donating methoxy group on the aromatic ring facilitates the intramolecular electrophilic cyclization in these reactions.

Experimental Protocols:

A. Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Derivative

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[10]

Materials:

  • 2-(3-Methoxyphenyl)ethan-1-amine (prepared from this compound)

  • An appropriate aldehyde (e.g., formaldehyde (B43269) or its equivalent like paraformaldehyde)

  • Acid catalyst (e.g., hydrochloric acid (HCl) or trifluoroacetic acid (TFA))

  • Solvent (e.g., water, methanol, or dichloromethane)

Procedure:

  • Dissolve 2-(3-methoxyphenyl)ethan-1-amine (1.0 mmol, 1 equiv.) in the chosen solvent.

  • Add the aldehyde (1.0-1.2 equiv.) to the solution.

  • Add the acid catalyst dropwise.

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux for 1 to 24 hours, monitoring by TLC.

  • Upon completion, cool the reaction and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Bischler-Napieralski Synthesis of a Dihydroisoquinoline Derivative

This reaction involves the intramolecular cyclization of a β-arylethylamide using a condensing agent.[6][11][12]

Materials:

  • N-(2-(3-methoxyphenyl)ethyl)acetamide (prepared from 2-(3-methoxyphenyl)ethan-1-amine)

  • Condensing agent (e.g., phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA))

  • Anhydrous solvent (e.g., acetonitrile (B52724) or toluene)

Procedure:

  • Dissolve N-(2-(3-methoxyphenyl)ethyl)acetamide (1.0 mmol, 1 equiv.) in the anhydrous solvent.

  • Add the condensing agent (e.g., POCl₃, 2-5 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Make the solution alkaline by adding a base (e.g., ammonium (B1175870) hydroxide).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:
Reaction TypeProduct CoreReactantReagentsConditionsYield (%)Reference
Pictet-SpenglerTetrahydroisoquinoline2-(3-Methoxyphenyl)ethan-1-amine, AldehydeAcid catalystRT to reflux, 1-24h60-90 (typical)General procedure from[10]
Bischler-NapieralskiDihydroisoquinolineN-(2-(3-methoxyphenyl)ethyl)acetamidePOCl₃ or PPAReflux, 1-4h50-85 (typical)General procedure from[6][12]
Biological Context: Dopamine Receptor Signaling

Isoquinoline alkaloids are known to interact with dopamine receptors, which are implicated in various neurological processes.[4][9] The diagram below shows a simplified overview of D1 and D2 dopamine receptor signaling pathways.

Dopamine_Signaling cluster_D1 D1-like Receptor Pathway cluster_D2 D2-like Receptor Pathway Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Isoquinoline Isoquinoline Derivative Isoquinoline->D1R Modulates Isoquinoline->D2R Modulates Gs Gαs/olf D1R->Gs AC_D1 Adenylate Cyclase Gs->AC_D1 cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA PKA cAMP_D1->PKA Cellular_Response_D1 Neuronal Excitation PKA->Cellular_Response_D1 Gi Gαi/o D2R->Gi AC_D2 Adenylate Cyclase Gi->AC_D2 cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Cellular_Response_D2 Neuronal Inhibition cAMP_D2->Cellular_Response_D2

Caption: Simplified dopamine D1 and D2 receptor signaling pathways modulated by isoquinolines.

III. Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[8][9][13][14][15] A straightforward synthesis involves the condensation of an ortho-phenylenediamine with an aldehyde.

Application Note:

This protocol describes the synthesis of 2-(3-methoxyphenyl)-1H-benzimidazole from 3-methoxybenzaldehyde (B106831) and ortho-phenylenediamine. The reaction can be catalyzed by various acids and can often be performed under mild conditions.

Experimental Protocol: Synthesis of 2-(3-methoxyphenyl)-1H-benzimidazole

Materials:

  • ortho-Phenylenediamine

  • 3-Methoxybenzaldehyde

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Solvent (e.g., ethanol, methanol, or N,N-dimethylformamide (DMF))

Procedure:

  • In a round-bottom flask, dissolve ortho-phenylenediamine (1.0 mmol, 1 equiv.) and 3-methoxybenzaldehyde (1.0 mmol, 1 equiv.) in the chosen solvent.

  • Add a catalytic amount of p-TsOH (e.g., 10 mol%).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure benzimidazole.

Quantitative Data:
ProductReactantsCatalystSolventConditionsYield (%)Reference
2-(3-methoxyphenyl)-1H-benzimidazoleo-Phenylenediamine, 3-Methoxybenzaldehydep-TsOHDMF80°C, 2-3h75-95 (typical)Adapted from[16]
Biological Context: Tubulin Polymerization Inhibition

Many benzimidazole derivatives exhibit anticancer activity by inhibiting tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[10][11][13][17]

Tubulin_Polymerization cluster_tubulin Microtubule Dynamics AlphaBetaTubulin αβ-Tubulin Dimers Polymerization Polymerization AlphaBetaTubulin->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization CellCycle Cell Cycle Progression Microtubule->CellCycle Polymerization->Microtubule Depolymerization->AlphaBetaTubulin Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Benzimidazole Benzimidazole Inhibitor Benzimidazole->Polymerization Inhibits GABA_Receptor cluster_receptor GABA-A Receptor GABA_R GABA-A Receptor (Chloride Channel) Chloride Cl⁻ Influx GABA_R->Chloride Opens GABA GABA GABA->GABA_R Binds Pyrrole Pyrrole Derivative Pyrrole->GABA_R Allosteric Modulation Hyperpolarization Hyperpolarization Chloride->Hyperpolarization NeuronalInhibition Neuronal Inhibition Hyperpolarization->NeuronalInhibition

References

Protecting Group Strategies for the Amine in 3-Methoxybenzylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of the primary amine functionality of 3-methoxybenzylamine. The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs). This compound is a valuable building block in medicinal chemistry, and the selective protection of its amine group is crucial for preventing unwanted side reactions during subsequent synthetic transformations.

This guide focuses on three of the most common and versatile amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The selection of an appropriate protecting group is contingent upon the overall synthetic strategy, including the stability of other functional groups within the molecule and the desired deprotection conditions.

Comparison of Common Amine Protecting Groups

The following table summarizes the key characteristics and reaction parameters for the Boc, Cbz, and Fmoc protection of this compound, allowing for a direct comparison to inform your synthetic planning.

Protecting GroupReagentTypical Solvent(s)BaseReaction TimeTemperature (°C)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂ODichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Water/DioxaneTriethylamine (B128534) (TEA), NaOH, NaHCO₃1 - 12 h0 - 25>90
Cbz Benzyl (B1604629) chloroformate (Cbz-Cl)Dichloromethane (DCM), THF/WaterNaHCO₃, Pyridine2 - 20 h0 - 25>90
Fmoc Fmoc-Cl, Fmoc-OSuDichloromethane (DCM), Dioxane/WaterNaHCO₃, Pyridine1 - 6 h0 - 25>80

Deprotection Strategies

The selective removal of each protecting group under specific conditions is a critical aspect of their utility. The orthogonality of these groups allows for the sequential deprotection of different functionalities within a molecule.

Protecting GroupDeprotection Reagent(s)Typical Solvent(s)Reaction TimeTemperature (°C)
Boc Trifluoroacetic acid (TFA), HCl in Dioxane/EtOAcDichloromethane (DCM)0.5 - 4 h0 - 25
Cbz H₂/Pd-C, HBr in Acetic Acid, AlCl₃ in HFIPMethanol (B129727) (MeOH), Ethanol (EtOH), Ethyl Acetate (B1210297) (EtOAc)1 - 40 h25 - 60
Fmoc 20% Piperidine (B6355638) in DMF, DBUDimethylformamide (DMF)0.5 - 2 h25

Experimental Protocols

The following are detailed protocols for the protection and deprotection of this compound with Boc, Cbz, and Fmoc groups.

tert-Butoxycarbonyl (Boc) Protection

Protocol for Boc Protection of this compound:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 mL/mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product, tert-butyl (3-methoxybenzyl)carbamate, can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol for Boc Deprotection:

  • Dissolve the Boc-protected this compound (1.0 eq) in DCM (10 mL/mmol).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected this compound.

Carboxybenzyl (Cbz) Protection

Protocol for Cbz Protection of this compound:

  • Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water (15 mL total/2.6 mmol).[1]

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise.[1]

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 20 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.[1]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]

  • Purify the crude benzyl (3-methoxybenzyl)carbamate by silica gel column chromatography.[1]

Protocol for Cbz Deprotection by Hydrogenolysis:

  • Dissolve the Cbz-protected this compound (1.0 eq) in methanol (MeOH, 2 mL/15 µmol).[1]

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature to 60°C for 1-40 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo to obtain the deprotected this compound.

9-Fluorenylmethoxycarbonyl (Fmoc) Protection

Protocol for Fmoc Protection of this compound (adapted from a similar substrate):

  • To a stirred solution of this compound (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate (Na₂CO₃) (10 mL/mmol) at 0 °C, add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 eq) in dioxane (2 mL/mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with 1M HCl (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude N-(9-fluorenylmethoxycarbonyl)-3-methoxybenzylamine can be purified by recrystallization or column chromatography.

Protocol for Fmoc Deprotection:

  • Dissolve the Fmoc-protected this compound (1.0 eq) in dimethylformamide (DMF, 10 mL/mmol).

  • Add piperidine to create a 20% (v/v) solution.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the DMF and piperidine under high vacuum.

  • The residue can be purified by column chromatography to yield the free this compound.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the protection and deprotection of the amine group.

ProtectionWorkflow cluster_protection Protection Amine This compound ProtectedAmine Protected Amine Amine->ProtectedAmine Base, Solvent, Time, Temp Reagent Protecting Group Reagent (e.g., (Boc)₂O, Cbz-Cl, Fmoc-Cl) Reagent->ProtectedAmine DeprotectionWorkflow cluster_deprotection Deprotection ProtectedAmine Protected Amine FreeAmine This compound ProtectedAmine->FreeAmine Solvent, Time, Temp DeprotectionReagent Deprotection Reagent (e.g., TFA, H₂/Pd-C, Piperidine) DeprotectionReagent->FreeAmine Orthogonality Boc Boc-Protected Amine Acid Strong Acid (e.g., TFA, HCl) Boc->Acid Cleaved Base Base (e.g., Piperidine) Boc->Base Stable Hydrogenolysis Hydrogenolysis (H₂/Pd-C) Boc->Hydrogenolysis Stable Cbz Cbz-Protected Amine Cbz->Acid Stable (mild) Cbz->Base Stable Cbz->Hydrogenolysis Cleaved Fmoc Fmoc-Protected Amine Fmoc->Acid Stable Fmoc->Base Cleaved Fmoc->Hydrogenolysis Stable

References

Application Notes and Protocols for the Chiral Resolution of 3-Methoxybenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a critical consideration in the development of pharmaceuticals, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. 3-Methoxybenzylamine and its derivatives are important building blocks in the synthesis of a variety of biologically active compounds. Consequently, the ability to efficiently resolve racemic mixtures of these amines into their constituent enantiomers is of paramount importance. This document provides detailed application notes and protocols for the chiral resolution of this compound derivatives using two common and effective methods: classical diastereomeric salt crystallization and enzymatic kinetic resolution. Additionally, a standard method for the analytical determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) is described.

I. Classical Chiral Resolution via Diastereomeric Salt Crystallization

Classical resolution is a widely used method for separating enantiomers of amines. This technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Protocol: Resolution of (±)-3-Methoxybenzylamine with L-(+)-Tartaric Acid

This protocol is a representative procedure for the resolution of a substituted benzylamine (B48309) and may require optimization for specific derivatives.

Materials:

  • (±)-3-Methoxybenzylamine

  • L-(+)-Tartaric acid

  • Methanol (B129727)

  • Ethanol (B145695)

  • Diethyl ether

  • 10% Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

  • Filter paper

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, Buchner funnel, separatory funnel)

  • Heating mantle or hot plate

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of L-(+)-tartaric acid in 150 mL of methanol with gentle heating and stirring.

    • In a separate beaker, dissolve 9.2 g of racemic this compound in 50 mL of methanol.

    • Slowly add the amine solution to the tartaric acid solution with continuous stirring.

    • Allow the mixture to cool to room temperature and then place it in an ice bath for 2 hours to facilitate crystallization of the diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol and then with diethyl ether to remove any residual soluble impurities.

    • Dry the crystals in a vacuum oven at 40°C to a constant weight. This first crop of crystals will be enriched in one of the diastereomers.

  • Recrystallization for Enantiomeric Enrichment:

    • To further purify the desired diastereomer, recrystallize the obtained salt from a minimal amount of hot methanol.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Filter, wash, and dry the crystals as described in step 2. The enantiomeric purity of the salt should be checked at this stage by liberating a small sample of the amine and analyzing it by chiral HPLC. Repeat the recrystallization until the desired enantiomeric purity is achieved.

  • Liberation of the Enantiopure Amine:

    • Dissolve the recrystallized diastereomeric salt in a minimal amount of water.

    • Cool the solution in an ice bath and add 10% sodium hydroxide solution dropwise with stirring until the solution becomes strongly alkaline (pH > 12).

    • The free amine will separate as an oily layer.

    • Extract the amine with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched this compound.

Data Presentation:

ParameterValue (Example)
Starting Racemic Amine9.2 g
Resolving Agent (L-(+)-Tartaric Acid)10.0 g
Yield of Diastereomeric Salt (1st Crop)~7.5 g
Yield of Enriched Amine~3.0 g
Enantiomeric Excess (ee) after one recrystallization>95%
Specific Rotation [α]DRecord at a specific concentration and solvent

Logical Workflow for Classical Resolution:

classical_resolution racemic_amine Racemic this compound salt_formation Diastereomeric Salt Formation (in a suitable solvent) racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers (Filtration) crystallization->separation less_soluble Less Soluble Diastereomeric Salt separation->less_soluble more_soluble More Soluble Diastereomeric Salt (in mother liquor) separation->more_soluble liberation Liberation of Free Amine (Base Treatment) less_soluble->liberation recovery Recovery of Amine and Resolving Agent more_soluble->recovery enantiomer_1 Enantiomer 1 liberation->enantiomer_1 enantiomer_2 Enantiomer 2 recovery->enantiomer_2

Caption: Workflow for Classical Chiral Resolution.

II. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers. This technique utilizes an enzyme, typically a lipase (B570770), to selectively catalyze a reaction (e.g., acylation) on one enantiomer of a racemic mixture at a much faster rate than the other. This results in a mixture of the acylated product of one enantiomer and the unreacted other enantiomer, which can then be separated.

Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Methoxybenzylamine

This protocol is based on general procedures for the enzymatic resolution of amines using Candida antarctica lipase B (CALB), a commonly used and robust enzyme.[1][2]

Materials:

  • (±)-3-Methoxybenzylamine

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acylating agent (e.g., ethyl acetate (B1210297), isopropyl methoxyacetate)

  • Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))

  • Molecular sieves (4 Å), activated

  • Standard laboratory glassware

  • Shaker or orbital incubator

  • Filtration setup

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Enzymatic Acylation:

    • To a flame-dried 100 mL round-bottom flask, add 5.0 g of racemic this compound, 50 mL of anhydrous toluene, and 5.0 g of activated molecular sieves.

    • Add 1.1 equivalents of the acylating agent (e.g., ethyl acetate).

    • Add 500 mg of immobilized Candida antarctica lipase B to the mixture.

    • Seal the flask and place it in a shaker incubator at a controlled temperature (e.g., 40°C) with constant agitation (e.g., 200 rpm).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining amine and the conversion.

    • The ideal reaction endpoint is at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the acylated product.

  • Work-up and Separation:

    • Once the desired conversion is reached, stop the reaction by filtering off the enzyme and molecular sieves. Wash the solids with a small amount of the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting residue contains the unreacted (S)- or (R)-3-methoxybenzylamine and the acylated (R)- or (S)-N-(3-methoxybenzyl)acetamide.

    • Separate the unreacted amine from the amide product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Hydrolysis of the Amide (Optional):

    • If the acylated enantiomer is the desired product in its free amine form, the amide can be hydrolyzed using standard acidic or basic conditions to yield the other enantiomer of this compound.

Data Presentation:

ParameterValue (Example)
Substrate ((±)-3-Methoxybenzylamine)5.0 g
Enzyme (Immobilized CALB)500 mg
Acylating AgentEthyl Acetate (1.1 eq)
SolventToluene
Temperature40°C
Reaction Time24 - 48 h (until ~50% conversion)
Conversion~50%
Enantiomeric Excess (ee) of unreacted amine>98%
Enantiomeric Excess (ee) of acylated amine>98%

Experimental Workflow for Enzymatic Kinetic Resolution:

enzymatic_resolution racemic_amine Racemic this compound (R and S) reaction Enantioselective Acylation racemic_amine->reaction enzyme Lipase (e.g., CALB) + Acylating Agent enzyme->reaction mixture Mixture of: - Unreacted Amine (one enantiomer) - Acylated Amine (other enantiomer) reaction->mixture separation Separation (e.g., Chromatography) mixture->separation enantiomer_1 Enantiomer 1 (Unreacted) separation->enantiomer_1 acylated_enantiomer Acylated Enantiomer 2 separation->acylated_enantiomer hydrolysis Hydrolysis (optional) acylated_enantiomer->hydrolysis enantiomer_2 Enantiomer 2 hydrolysis->enantiomer_2

Caption: Workflow for Enzymatic Kinetic Resolution.

III. Analytical Method: Chiral HPLC

Accurate determination of the enantiomeric excess (ee) is crucial for assessing the success of a chiral resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Protocol: Chiral HPLC Analysis of this compound Enantiomers

This is a general method and may require optimization for specific derivatives and HPLC systems.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column. Common choices for amines include polysaccharide-based columns such as:

    • CHIRALPAK® AD-H or CHIRALCEL® OD-H (coated)

    • CHIRALPAK® IA or IB (immobilized)

Mobile Phase Preparation:

  • A typical mobile phase for normal phase separation of amines consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol).

  • To improve peak shape and reduce tailing for basic compounds like amines, a small amount of an amine modifier (e.g., diethylamine, DEA) is often added.

  • Example Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

Analytical Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the resolved this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • The two enantiomers should be baseline separated.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:

      • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Data Presentation:

ParameterCondition
HPLC ColumnCHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane : Isopropanol : DEA (90:10:0.1)
Flow Rate1.0 mL/min
Temperature25°C
Detection (UV)254 nm
Retention Time (Enantiomer 1)tR1 (min)
Retention Time (Enantiomer 2)tR2 (min)
Resolution (Rs)> 1.5 for baseline separation

Signaling Pathway for Chiral HPLC Separation:

hplc_separation cluster_hplc Chiral HPLC System racemic_mixture Racemic Mixture Injected chiral_column Chiral Stationary Phase (Column) racemic_mixture->chiral_column separation Differential Interaction (Diastereomeric Complexes) chiral_column->separation mobile_phase Mobile Phase mobile_phase->chiral_column detector Detector (UV) separation->detector chromatogram Chromatogram (Two Separated Peaks) detector->chromatogram

Caption: Principle of Chiral HPLC Separation.

Conclusion

The chiral resolution of this compound derivatives is a critical step in the synthesis of many enantiopure active pharmaceutical ingredients. Both classical diastereomeric salt crystallization and enzymatic kinetic resolution offer effective strategies to achieve this separation. The choice of method will depend on factors such as the specific substrate, desired scale, and available resources. Careful optimization of reaction conditions and accurate analysis of enantiomeric purity by chiral HPLC are essential for the successful implementation of these protocols. These application notes provide a solid foundation for researchers and scientists to develop robust and efficient processes for the preparation of enantiomerically pure this compound derivatives.

References

Application Notes and Protocols for Monitoring Reactions with 3-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 3-methoxybenzylamine using common analytical techniques. The protocols are designed to be adaptable for various research and development applications, including reaction optimization, kinetic studies, and purity assessment of final products.

Introduction

This compound is a versatile primary amine widely used as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its reactivity is centered around the nucleophilic amine group, which readily participates in reactions such as N-acetylation and reductive amination. Accurate monitoring of these reactions is crucial for ensuring optimal reaction conditions, maximizing yield, and characterizing the product profile. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of reactions involving this compound.

Key Applications and Reactions

Two common and important reactions of this compound are highlighted in these application notes:

  • N-Acetylation: The reaction of this compound with an acetylating agent, such as acetic anhydride, to form N-(3-methoxybenzyl)acetamide. This is a fundamental transformation in organic synthesis.

  • Reductive Amination: The reaction of this compound with an aldehyde or ketone, in the presence of a reducing agent, to form a secondary amine. This is a powerful method for C-N bond formation.

Analytical Methodologies

A variety of analytical techniques can be employed for the effective monitoring of reactions with this compound. The choice of method depends on the specific reaction, the analytes of interest, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for monitoring the progress of organic reactions. It allows for the separation and quantification of starting materials, intermediates, and products in a reaction mixture.

Application Note: Monitoring the N-Acetylation of this compound by RP-HPLC

This method describes the use of reversed-phase HPLC (RP-HPLC) with UV detection to monitor the conversion of this compound to N-(3-methoxybenzyl)acetamide.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

  • Sample Preparation:

    • Reaction Quenching: At specified time intervals, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Dilution: Immediately dilute the aliquot with a suitable solvent (e.g., 1 mL of mobile phase) to quench the reaction and bring the concentration within the calibration range.

    • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    Parameter Condition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
    Gradient Isocratic at 40:60 (Acetonitrile:Water)
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temperature 30 °C
    Detection Wavelength 220 nm and 254 nm

    | Run Time | 10 minutes |

Data Presentation: HPLC

The following table provides expected retention times for the analyte and product. A calibration curve should be generated for quantitative analysis.

AnalyteExpected Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound~ 2.5~ 0.1~ 0.3
N-(3-methoxybenzyl)acetamide~ 4.0~ 0.1~ 0.3

Note: Retention times are estimates and may vary depending on the specific HPLC system and column.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both qualitative and quantitative information, with mass spectrometry offering structural confirmation of the analytes.

Application Note: Monitoring the Reductive Amination of 3-Methoxybenzaldehyde (B106831) with Ammonia by GC-MS

This method is suitable for monitoring the formation of this compound from the reductive amination of 3-methoxybenzaldehyde and ammonia.

Experimental Protocol: GC-MS

  • Instrumentation: A standard GC-MS system is utilized for this analysis.

  • Sample Preparation:

    • Reaction Quenching and Extraction: At specified time intervals, withdraw an aliquot of the reaction mixture. Quench the reaction with water and extract the organic components with a suitable solvent like ethyl acetate.

    • Drying: Dry the organic extract over anhydrous sodium sulfate.

    • Dilution: Dilute the extract to an appropriate concentration with the extraction solvent.

  • GC-MS Conditions:

    Parameter Condition
    Column HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
    Carrier Gas Helium, constant flow at 1.0 mL/min
    Inlet Temperature 250 °C
    Injection Volume 1 µL (splitless mode)
    Oven Temperature Program Initial 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
    MS Transfer Line Temp. 280 °C
    Ion Source Temperature 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Mass Range | m/z 40-400 |

Data Presentation: GC-MS

AnalyteExpected Retention Time (min)Key Mass Fragments (m/z)
3-Methoxybenzaldehyde~ 7.5136 (M+), 135, 107, 92, 77
This compound~ 7.8137 (M+), 122, 106, 91, 77

Note: Retention times and mass spectra should be confirmed with reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for in-situ (or at-line) reaction monitoring, providing real-time structural information on the components of a reaction mixture without the need for chromatographic separation.[1]

Application Note: In-situ ¹H NMR Monitoring of the N-Acetylation of this compound

This protocol describes the use of ¹H NMR to follow the progress of the N-acetylation of this compound. The reaction can be monitored by observing the disappearance of the starting material signals and the appearance of the product signals.

Experimental Protocol: In-situ ¹H NMR

  • Instrumentation: A standard NMR spectrometer. For in-situ monitoring, a flow-NMR setup or simply running the reaction in an NMR tube is possible.

  • Sample Preparation:

    • Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a known amount of an internal standard (e.g., mesitylene) for quantitative analysis.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Add the acetylating agent (e.g., acetic anhydride) to the NMR tube, mix, and begin acquiring spectra at regular time intervals.

  • NMR Acquisition Parameters:

    • Nucleus: ¹H

    • Solvent: CDCl₃

    • Temperature: As per reaction requirements (e.g., 25 °C)

    • Key Signals to Monitor:

      • This compound:

        • -CH₂-NH₂: ~3.8 ppm (singlet)

        • -NH₂: ~1.5 ppm (broad singlet)

      • N-(3-methoxybenzyl)acetamide:

        • -CH₂-NH-: ~4.3 ppm (doublet)

        • -NH-C(O)-: ~6.0 ppm (broad singlet)

        • -C(O)-CH₃: ~2.0 ppm (singlet)

Data Presentation: ¹H NMR

The conversion can be calculated by integrating the characteristic signals of the starting material and product relative to the internal standard.

CompoundFunctional Group¹H Chemical Shift (ppm, in CDCl₃)Multiplicity
This compound-CH₂-~3.8s
This compound-NH₂~1.5br s
N-(3-methoxybenzyl)acetamide-CH₂-~4.3d
N-(3-methoxybenzyl)acetamide-NH-~6.0br s
N-(3-methoxybenzyl)acetamide-CH₃~2.0s

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Visualizations

HPLC_Workflow cluster_reaction Chemical Reaction cluster_sampling Sample Preparation cluster_analysis HPLC Analysis Reaction_Vessel Reaction Mixture (this compound + Reagents) Aliquot Withdraw Aliquot Reaction_Vessel->Aliquot t = 0, 1, 2...n Quench Quench & Dilute Aliquot->Quench Filter Filter (0.45 µm) Quench->Filter HPLC_System HPLC System (C18 Column, UV Detector) Filter->HPLC_System Data_Acquisition Data Acquisition & Processing HPLC_System->Data_Acquisition Results Concentration vs. Time Plot Data_Acquisition->Results

HPLC Analysis Workflow for Reaction Monitoring.

GCMS_Workflow Start Reaction in Progress Sample Take Aliquot Start->Sample Quench_Extract Quench Reaction & Extract with Solvent Sample->Quench_Extract Dry_Dilute Dry & Dilute Extract Quench_Extract->Dry_Dilute GCMS_Analysis Inject into GC-MS Dry_Dilute->GCMS_Analysis Data_Processing Data Analysis (Chromatogram & Mass Spectra) GCMS_Analysis->Data_Processing Quantification Quantify Components Data_Processing->Quantification End Reaction Profile Quantification->End

GC-MS Analysis Workflow for Reaction Monitoring.

Analytical_Methods_Logic cluster_techniques Analytical Techniques cluster_info Information Obtained Reaction Reaction Monitoring (this compound) HPLC HPLC (High Performance Liquid Chromatography) Reaction->HPLC Offline GCMS GC-MS (Gas Chromatography-Mass Spectrometry) Reaction->GCMS Offline NMR NMR (Nuclear Magnetic Resonance) Reaction->NMR Online/Offline Quantitative Quantitative Data (Concentration, Yield) HPLC->Quantitative Qualitative Qualitative Data (Identification, Purity) HPLC->Qualitative GCMS->Quantitative GCMS->Qualitative NMR->Quantitative Structural Structural Information (In-situ identification) NMR->Structural

Logical Relationship of Analytical Methods.

References

Application Notes and Protocols for TLC Visualization in Reactions of 3-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the visualization of 3-methoxybenzylamine and its reaction products on Thin-Layer Chromatography (TLC) plates. The following techniques are broadly applicable for monitoring reaction progress, assessing purity, and optimizing reaction conditions.

Overview of TLC Visualization Techniques

Thin-Layer Chromatography is an essential technique for the rapid analysis of reaction mixtures. Since this compound and many of its derivatives are colorless, visualization methods are required to observe the separated components on a TLC plate. The choice of visualization technique depends on the functional groups present in the molecules of interest. For reactions involving this compound, a primary aromatic amine, several methods are effective.

Non-Destructive Method:

  • Ultraviolet (UV) Light (254 nm): Ideal for aromatic and conjugated compounds. This method is non-destructive, allowing for subsequent visualization with other techniques.

Destructive Methods (Chemical Stains):

  • Iodine Vapor: A general stain for many organic compounds, particularly effective for unsaturated and aromatic compounds.

  • Potassium Permanganate (B83412) (KMnO₄) Stain: A strong oxidizing agent that reacts with oxidizable functional groups, such as amines, alcohols, and alkenes, to produce yellow-to-brown spots on a purple background.

  • Ninhydrin (B49086) Stain: Highly specific for primary and secondary amines, producing a characteristic purple or blue color (Ruhemann's purple).

Data Presentation: Illustrative Rf Values

To effectively monitor a reaction, it is crucial to identify a solvent system that provides good separation between the starting material and the product. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. A common solvent system for aromatic amines is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).

For the purpose of illustration, let's consider the acylation of this compound to form N-(3-methoxybenzyl)acetamide. The starting amine is more polar than the resulting amide. Therefore, in a normal-phase TLC system (silica gel), the amine will have a lower Rf value than the amide.

Table 1: Illustrative TLC Data for the Acylation of this compound

CompoundStructureAssumed Rf Value*Visualization Methods
This compound0.30UV, Iodine, KMnO₄, Ninhydrin
N-(3-methoxybenzyl)acetamide0.65UV, Iodine, KMnO₄

*Note: These are illustrative Rf values on a silica (B1680970) gel plate using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. Actual Rf values may vary depending on the specific experimental conditions (e.g., plate manufacturer, temperature, chamber saturation).

Experimental Protocols

General TLC Protocol
  • Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dissolve a small amount of your reaction mixture and starting material in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). Using a capillary tube, spot small amounts of the solutions onto the origin line. It is good practice to have separate lanes for the starting material, the reaction mixture, and a "co-spot" where both are applied to the same point.[1]

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 1:1 ethyl acetate/hexane). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Completion: Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

  • Drying: Allow the solvent to completely evaporate from the plate in a fume hood before visualization.

Visualization Protocols
  • Procedure: Place the dried TLC plate under a UV lamp that emits short-wave (254 nm) light.

  • Observation: Aromatic compounds will appear as dark spots against the fluorescent green background of the TLC plate.[2]

  • Marking: Gently circle the visible spots with a pencil, as they will disappear when the UV light is removed.[3]

  • Chamber Preparation: In a fume hood, place a few crystals of solid iodine in a sealed chamber (e.g., a jar with a lid). A small amount of silica gel can be added to coat the iodine and increase the surface area for sublimation.[4]

  • Procedure: Place the dried TLC plate into the iodine chamber and close the lid.

  • Observation: Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[4] This process can take from a few seconds to several minutes.

  • Marking: Remove the plate and immediately circle the spots with a pencil, as the color will fade over time as the iodine evaporates.[5]

  • Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Store in a sealed container.

  • Procedure: In a fume hood, quickly dip the dried TLC plate into the permanganate solution using forceps.

  • Development: Remove the plate and let the excess stain drip off. Gently heat the plate with a heat gun.

  • Observation: Oxidizable compounds, including amines, will appear as yellow to brown spots on a purple or pink background.

  • Stain Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.

  • Procedure: In a fume hood, either dip the dried TLC plate into the ninhydrin solution or spray the plate evenly with the solution.

  • Development: Gently heat the plate with a heat gun until colored spots appear.

  • Observation: Primary amines like this compound will react to form a characteristic deep purple or blue spot. Secondary amines may produce a yellow or orange color.

Diagrams

Experimental Workflow

G A Prepare TLC Plate (Draw Origin Line) B Spot Samples (Starting Material, Reaction Mix, Co-spot) A->B C Develop Plate (in Solvent Chamber) B->C D Dry Plate C->D E UV Visualization (254 nm) (Non-Destructive) D->E F Mark UV-Active Spots E->F G Chemical Staining (Destructive) F->G H Iodine Vapor G->H Option 1 I KMnO4 Dip G->I Option 2 J Ninhydrin Spray/Dip G->J Option 3 L Analyze Results (Calculate Rf Values) H->L K Heat for Development I->K J->K K->L

Caption: Workflow for TLC analysis of a reaction mixture.

Logical Flow for Visualization Technique Selection

G Start Developed & Dried TLC Plate UV Visualize under UV Light (254 nm) Start->UV UV_Visible Spots Visible? UV->UV_Visible Mark_UV Circle Spots with Pencil UV_Visible->Mark_UV Yes Stain Proceed to Chemical Staining UV_Visible->Stain No Mark_UV->Stain Primary_Amine Primary Amine Expected? Stain->Primary_Amine Ninhydrin Use Ninhydrin Stain Primary_Amine->Ninhydrin Yes KMnO4 Use KMnO4 Stain (General Oxidizable Groups) Primary_Amine->KMnO4 No End Analysis Complete Ninhydrin->End Iodine Use Iodine Vapor (General, Unsaturated/Aromatic) KMnO4->Iodine If KMnO4 fails or for confirmation KMnO4->End Iodine->End

Caption: Decision tree for selecting a TLC visualization method.

Chemical Principle of Ninhydrin Staining

G cluster_reactants Reactants cluster_products Products 3_Methoxybenzylamine This compound (Primary Amine) Ruhemanns_Purple Ruhemann's Purple (Deep Blue/Purple) 3_Methoxybenzylamine->Ruhemanns_Purple + Heat Aldehyde Aldehyde 3_Methoxybenzylamine->Aldehyde CO2 CO2 3_Methoxybenzylamine->CO2 Ninhydrin Ninhydrin (2 molecules) Ninhydrin->Ruhemanns_Purple

Caption: Simplified reaction for Ninhydrin visualization.

References

Application Note: Purification of 3-Methoxybenzylamine Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzylamine is a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals. Following its synthesis, effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities to ensure the quality and integrity of the final product. This application note provides a detailed protocol for the purification of this compound reaction products using silica (B1680970) gel column chromatography. The protocol addresses the challenges associated with the purification of basic amines and includes methods for assessing purity before and after chromatography.

Challenges in Purifying Amines

The basic nature of amines like this compound can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel. This interaction can result in significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the stationary phase. To mitigate these issues, a common strategy is to add a small amount of a competing base, such as triethylamine (B128534) (Et3N), to the mobile phase. The triethylamine neutralizes the acidic sites on the silica gel, leading to improved peak shape and better separation.[1][2]

Potential Impurities in this compound Synthesis

The impurities present in a crude this compound product depend on the synthetic route employed. Two common methods for its synthesis are the reductive amination of 3-methoxybenzaldehyde (B106831) and the reduction of 3-methoxybenzonitrile (B145857).

  • From Reductive Amination of 3-Methoxybenzaldehyde: Potential impurities include unreacted 3-methoxybenzaldehyde, the corresponding 3-methoxybenzyl alcohol (formed by over-reduction of the aldehyde), and imine intermediates.

  • From Reduction of 3-Methoxybenzonitrile: Common impurities may include unreacted 3-methoxybenzonitrile and partially reduced intermediates.[3]

A thorough understanding of the potential byproducts is essential for developing an effective purification strategy.

Experimental Protocols

This section details the necessary protocols for thin-layer chromatography (TLC) analysis to determine the optimal mobile phase, the column chromatography procedure itself, and post-purification purity analysis.

Protocol 1: Thin-Layer Chromatography (TLC) for Eluent Optimization

TLC is a critical first step to identify a suitable solvent system for column chromatography. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound, ensuring good separation from impurities.[4]

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Crude this compound reaction mixture

  • Solvents: Hexane (B92381), Ethyl Acetate (B1210297), Triethylamine (Et3N)

  • UV lamp (254 nm)

  • Staining solution (e.g., ninhydrin (B49086) or permanganate)

Procedure:

  • Prepare a series of eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1) in separate developing chambers. Add 0.5-1% (v/v) of triethylamine to each eluent system.

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp and/or by staining.

  • Calculate the Rf value for each spot. Select the eluent system that gives an Rf of ~0.2-0.3 for the this compound spot and provides the best separation from other spots.

Protocol 2: Flash Column Chromatography Purification

This protocol describes a standard flash column chromatography procedure for the purification of a crude this compound reaction mixture.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Eluent system (determined from TLC analysis)

  • Crude this compound

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another thin layer of sand on top.

    • Wash the packed column with 2-3 column volumes of the initial eluent, ensuring the solvent level does not drop below the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a volatile solvent like dichloromethane (B109758).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to achieve a steady flow rate.

    • Begin collecting fractions immediately.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase according to the pre-determined gradient.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Analysis by HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of the product before and after column chromatography.

HPLC Method (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% formic acid or triethylamine, depending on the method).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter.

GC-MS Method (Example):

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Injection Mode: Split

  • Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C).

  • MS Detection: Electron Ionization (EI) in full scan mode.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.

Data Presentation

The following tables summarize hypothetical quantitative data for a typical purification of this compound.

Table 1: TLC Analysis for Eluent System Optimization

Hexane:Ethyl Acetate (+1% Et3N)Rf of this compoundRf of Impurity 1 (less polar)Rf of Impurity 2 (more polar)Separation Quality
9:10.150.450.05Good separation, but product Rf is low
8:20.280.600.12Optimal
7:30.400.750.20Good separation, but product Rf is high
1:10.650.900.45Poor separation

Table 2: Column Chromatography Parameters and Elution Gradient

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 30 cm length x 3 cm diameter
Crude Sample Load 2.0 g
Elution Type Gradient Elution
Step 1 2 column volumes of Hexane:Ethyl Acetate (9:1) + 1% Et3N
Step 2 5 column volumes of Hexane:Ethyl Acetate (8:2) + 1% Et3N
Step 3 3 column volumes of Hexane:Ethyl Acetate (7:3) + 1% Et3N
Fraction Size 20 mL

Table 3: Purity Assessment Before and After Column Chromatography

SamplePurity by HPLC (%)Purity by GC-MS (%)
Crude Reaction Mixture 85.284.7
Purified this compound >99.5>99.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Optimization (Hexane:EtOAc + Et3N) packing Column Packing (Silica Gel Slurry) loading Sample Loading (Crude Mixture) packing->loading elution Gradient Elution loading->elution fractions Fraction Collection elution->fractions frac_analysis TLC Analysis of Fractions fractions->frac_analysis pooling Pooling of Pure Fractions frac_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Purified this compound evaporation->final_product

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound reaction products using silica gel column chromatography. By carefully optimizing the mobile phase with the inclusion of triethylamine and employing a gradient elution, high purity of the final product can be achieved. The provided protocols for TLC, column chromatography, and purity analysis serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 3-Methoxybenzylamine Condensations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the condensation reaction of 3-methoxybenzylamine with aldehydes to form Schiff bases (imines). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve higher reaction yields and purity.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of imines from this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in Schiff base syntheses are common and often stem from the reversible nature of the reaction. The formation of water as a byproduct can drive the equilibrium back towards the starting materials.[1][2] Key factors to investigate include:

  • Water Content: Ensure all reagents and solvents are anhydrous, as any water present will inhibit the reaction.[3]

  • Reaction Equilibrium: Actively remove water as it is formed.[1][2]

  • pH of the Reaction Mixture: The reaction rate is highly dependent on pH.[1][4]

  • Reaction Time and Temperature: The reaction may not be reaching completion under the current conditions.[1]

  • Purity of Starting Materials: Impurities in either the this compound or the aldehyde can lead to side reactions and lower yields.

Q2: How can I effectively remove water from the reaction?

A2: There are two primary methods for water removal:

  • Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene. This physically removes water from the reaction mixture as it forms.[1][2]

  • Dehydrating Agents: Add a dehydrating agent directly to the reaction mixture. Common choices include molecular sieves (3Å or 4Å) or anhydrous magnesium sulfate (B86663) (MgSO₄).[1][2]

Q3: What is the optimal pH for the condensation reaction, and how do I achieve it?

A3: A mildly acidic pH, typically between 4 and 5, is generally optimal for Schiff base formation.[1][4]

  • Too Acidic (Low pH): The amine nucleophile (this compound) will be protonated, rendering it non-nucleophilic and halting the reaction.[4]

  • Too Neutral or Basic (High pH): The carbonyl group of the aldehyde is not sufficiently activated for nucleophilic attack.[4]

A catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid (p-TsOH), can be added to the reaction mixture to achieve the desired pH.[4]

Q4: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

A4: The formation of multiple products can be due to side reactions or impurities. Potential side products in a this compound condensation include:

  • Hemiaminal Intermediate: This is the initial adduct of the amine and aldehyde and is typically unstable, but can sometimes be observed.[5]

  • Over-reaction or Polymerization: This is more common with aliphatic aldehydes.[1]

  • Oxidation or Reduction Products: Depending on the reaction conditions and reagents used.

To minimize side products, ensure high-purity starting materials, maintain an optimal pH, and carefully control the reaction temperature. Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.[6]

Q5: My Schiff base product is an oil and difficult to purify. What purification strategies can I use?

A5: If your product is an oil, consider the following purification techniques:

  • Acid-Base Extraction: As the product is a basic imine, it can be separated from non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated imine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the imine product re-extracted into an organic solvent.[7]

  • Column Chromatography: This is a very effective method for purifying imines. For non-polar imines, a silica (B1680970) gel column with a hexane (B92381)/ethyl acetate (B1210297) eluent system is a good starting point. For more polar imines, a system like dichloromethane/methanol may be necessary. The addition of a small amount of a basic modifier like triethylamine (B128534) (e.g., 1%) to the eluent can prevent streaking of the basic imine on the acidic silica gel.[7] A patent for a similar reaction suggests using neutral alumina (B75360) for column chromatography with a petroleum ether/ethyl acetate eluent containing 1% triethylamine.[8]

  • Crystallization: If the product is an oil, attempting to induce crystallization by dissolving it in a minimal amount of a hot solvent and then cooling slowly can be effective. If it remains an oil, trituration with a non-polar solvent like hexane may yield a solid.[2]

Data Presentation

The following tables provide a summary of reaction conditions and their impact on yield for this compound condensations and related reactions.

Table 1: Effect of Solvent on Imine Synthesis Yield

SolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference Compound
EthanolAcetic AcidReflux24~QuantitativePyrazole + 2-Pyridinecarboxaldehyde
TolueneYb(OTf)₃65 (Microwave)0.08Not specifiedTerephthalaldehyde + 4-Methoxybenzylamine
DichloromethaneNoneRoom TempNot specifiedNot specifiedo-Vanillin + o-Phenylenediamine
EthanolNoneRoom TempNot specifiedGood4-hydroxy-3-methoxybenzaldehyde + Aromatic Amines

Table 2: Common Catalysts for Imine Formation

CatalystCatalyst TypeTypical LoadingNotes
Acetic AcidBrønsted AcidCatalytic (a few drops)Commonly used to achieve optimal pH.
p-Toluenesulfonic Acid (p-TsOH)Brønsted AcidCatalyticA stronger acid catalyst that can be effective.
Ytterbium Triflate (Yb(OTf)₃)Lewis Acid8 mol%Used to activate the imine for further reaction.
Copper Salt-2,2'-bipyridine-TEMPOOxidation Catalyst SystemNot specifiedUsed in an aerobic oxidation-condensation reaction.[8]

Experimental Protocols

Protocol 1: General Procedure for the Condensation of this compound with an Aromatic Aldehyde

This protocol provides a general method for the synthesis of a Schiff base from this compound and an aromatic aldehyde.

Materials:

  • This compound (1 equivalent)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1 equivalent)

  • Toluene

  • Molecular Sieves (4Å)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1 eq.) and the aromatic aldehyde (1 eq.) in toluene.

  • Add activated 4Å molecular sieves to the flask.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate. The reaction is complete when the starting materials are no longer visible by TLC.[7][8]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the molecular sieves and wash them with toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude Schiff base.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Purification of the Schiff Base Product by Acid-Base Extraction

This protocol is useful if the primary impurities are non-basic.

Procedure:

  • Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with 1M HCl (aq).

  • Separate the layers. The protonated Schiff base will be in the aqueous layer.

  • Wash the organic layer with 1M HCl (aq) again to ensure complete extraction of the product.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add a base (e.g., 3M NaOH) to the aqueous layer with stirring until the solution is basic (pH > 10). The Schiff base should precipitate or form an oil.

  • Extract the product from the basified aqueous layer with fresh ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified Schiff base.[7]

Visualizations

Diagram 1: General Reaction Scheme for Imine Formation

G cluster_reactants Reactants cluster_products Products This compound This compound This compound->Reaction Aldehyde Aldehyde Aldehyde->Reaction Schiff_Base Schiff Base (Imine) Water Water Reaction->Schiff_Base Reaction->Water

Caption: Condensation of this compound and an aldehyde to form a Schiff base and water.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

G Start Low Reaction Yield Check_Water Is water being effectively removed? Start->Check_Water Add_Dehydrating_Agent Add molecular sieves or use a Dean-Stark trap. Check_Water->Add_Dehydrating_Agent No Check_pH Is the pH optimal (mildly acidic)? Check_Water->Check_pH Yes Success Improved Yield Add_Dehydrating_Agent->Success Adjust_pH Add catalytic acid (e.g., acetic acid). Check_pH->Adjust_pH No Check_Time_Temp Are reaction time and temperature sufficient? Check_pH->Check_Time_Temp Yes Adjust_pH->Success Increase_Time_Temp Increase reaction time or temperature and monitor by TLC. Check_Time_Temp->Increase_Time_Temp No Check_Purity Are starting materials pure? Check_Time_Temp->Check_Purity Yes Increase_Time_Temp->Success Purify_Reactants Purify starting materials. Check_Purity->Purify_Reactants No Check_Purity->Success Yes Purify_Reactants->Success

Caption: A decision tree for troubleshooting low yield in this compound condensations.

References

Technical Support Center: Syntheses Involving 3-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical syntheses involving 3-methoxybenzylamine. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common side reactions and improve reaction outcomes.

I. Reductive Amination

Reductive amination is a cornerstone method for forming C-N bonds, often employed to synthesize secondary and tertiary amines from primary amines like this compound. While versatile, this reaction is prone to several side reactions that can complicate product purification and reduce yields.

Frequently Asked Questions (FAQs): Reductive Amination

Q1: What are the most common side reactions when using this compound in a reductive amination?

A1: The primary side reactions include:

  • Over-alkylation: The newly formed secondary amine can react further with the aldehyde to produce a tertiary amine.

  • Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol (e.g., the aldehyde is reduced to a benzyl (B1604629) alcohol derivative).

  • Incomplete Imine Formation: The initial condensation between this compound and the carbonyl compound is an equilibrium reaction. Inefficient imine formation leads to unreacted starting materials and lower yields.[1][2]

Q2: How can I minimize the formation of the tertiary amine byproduct?

A2: To control over-alkylation, consider the following:

  • Stoichiometry Control: Use a slight excess of the amine relative to the aldehyde.

  • Slow Addition: Add the reducing agent slowly to the reaction mixture.

  • Stepwise Procedure: First, form the imine, and after its formation is complete, add the reducing agent. This can offer better control over the reaction.

Q3: Which reducing agent is best to avoid reducing the starting aldehyde?

A3: Milder and more selective reducing agents are preferred. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often an excellent choice as it preferentially reduces the iminium ion over the carbonyl group.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a slightly acidic pH.

Troubleshooting Guide: Reductive Amination
Problem Possible Cause Suggested Solution
Low yield of the desired secondary amine Incomplete imine formation.Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove water and drive the equilibrium towards imine formation.[1] Ensure the reaction pH is mildly acidic (pH 5-6) to facilitate imine formation without passivating the amine.[2]
Deactivation of the reducing agent.Use a fresh batch of the reducing agent and ensure it is handled under anhydrous conditions if it is water-sensitive.[1]
Significant amount of tertiary amine byproduct The secondary amine product is more nucleophilic than the starting primary amine.Use a 1:1 stoichiometry of the amine and aldehyde, or a slight excess of the amine. Perform a stepwise reaction by forming the imine first before adding the reducing agent.
Presence of the corresponding alcohol of the starting aldehyde The reducing agent is too reactive or the reaction conditions favor aldehyde reduction.Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2] Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent.
Reaction does not go to completion Suboptimal reaction temperature or pH.Gently heat the reaction if it is sluggish at room temperature. Monitor and adjust the pH to a slightly acidic range (5-6) for optimal imine formation.[2]
Experimental Protocol: Reductive Amination of this compound with a Generic Aldehyde

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound and the aldehyde in DCE or THF at room temperature, add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Reductive Amination

G start Low Yield or Impure Product in Reductive Amination check_imine Check for Complete Imine Formation (TLC/NMR) start->check_imine check_side_products Analyze Crude Mixture for Side Products (LC-MS/NMR) start->check_side_products check_imine->check_side_products No incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine Yes side_products_present Side Products Detected check_side_products->side_products_present Yes solution_imine Add Dehydrating Agent (e.g., Molecular Sieves) Adjust pH to 5-6 incomplete_imine->solution_imine over_alkylation Over-alkylation (Tertiary Amine) side_products_present->over_alkylation aldehyde_reduction Aldehyde Reduction (Alcohol byproduct) side_products_present->aldehyde_reduction end Improved Yield and Purity solution_imine->end solution_overalkylation Use Stoichiometric Control (Excess Amine) Consider Stepwise Imine Formation and Reduction solution_overalkylation->end solution_aldehyde_reduction Use Milder Reducing Agent (e.g., NaBH(OAc)3) Two-Step Procedure solution_aldehyde_reduction->end over_alkylation->solution_overalkylation Detected aldehyde_reduction->solution_aldehyde_reduction Detected

Troubleshooting workflow for reductive amination.

II. Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction for the synthesis of tetrahydroisoquinolines from β-arylethylamines, such as derivatives of this compound. The reaction's outcome is highly dependent on the substitution pattern of the aromatic ring and the reaction conditions.

Frequently Asked Questions (FAQs): Pictet-Spengler Reaction

Q1: What is the major side reaction in the Pictet-Spengler synthesis with substituted phenethylamines?

A1: The formation of regioisomers is a significant side reaction.[3] The cyclization can occur at different positions on the aromatic ring, leading to a mixture of products that can be difficult to separate. The regioselectivity is influenced by the electronic and steric effects of the substituents on the aromatic ring.[4]

Q2: How does the methoxy (B1213986) group in this compound influence the Pictet-Spengler reaction?

A2: The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, facilitating the cyclization. However, its position at the 3-position can direct the cyclization to either the C2 or C4 position relative to the ethylamine (B1201723) moiety, potentially leading to a mixture of regioisomers.

Q3: Can the reaction conditions be modified to favor the formation of a single regioisomer?

A3: Yes, the choice of acid catalyst, solvent, and temperature can significantly impact the regioselectivity of the Pictet-Spengler reaction.[5] Harsher conditions, such as strong acids and high temperatures, may be required for less activated aromatic rings but can also lead to more side products.[5]

Troubleshooting Guide: Pictet-Spengler Reaction
Problem Possible Cause Suggested Solution
Formation of a mixture of regioisomers The electronic and steric effects of the substituents on the aromatic ring allow for cyclization at multiple positions.Modify the reaction conditions (acid catalyst, solvent, temperature) to favor the desired isomer. Consider using a milder acid or lower temperature to improve selectivity. Protecting group strategies can also be employed to block one of the potential cyclization sites.
Low yield of the desired tetrahydroisoquinoline Incomplete iminium ion formation.Ensure sufficient acid concentration to promote iminium ion formation.
The aromatic ring is not sufficiently activated for cyclization.Use a stronger acid catalyst or higher reaction temperature.[5] However, be mindful that this may also increase side product formation.
Formation of spiroindolenine intermediate as a byproduct The rearrangement of the spiroindolenine intermediate to the final product is slow.Ensure sufficient acid strength and reaction time to promote the complete rearrangement.[6]
Experimental Protocol: Pictet-Spengler Reaction of a 3-Methoxy-Substituted Phenethylamine with a Generic Aldehyde

Materials:

  • 3-Methoxy-substituted β-phenethylamine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 3-methoxy-substituted β-phenethylamine and the aldehyde in the chosen solvent.

  • Cool the mixture in an ice bath and add the acid catalyst dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Diagram of the Pictet-Spengler Reaction and Side Reaction

G start Pictet-Spengler Reaction with 3-Methoxy-Substituted Phenethylamine imine_formation Imine/Iminium Ion Formation start->imine_formation cyclization Intramolecular Electrophilic Aromatic Substitution imine_formation->cyclization product Desired Tetrahydroisoquinoline Regioisomer cyclization->product Cyclization at desired position side_product Undesired Tetrahydroisoquinoline Regioisomer cyclization->side_product Cyclization at alternative position

Pictet-Spengler reaction pathway and potential for regioisomeric side products.

III. N-Acylation

N-acylation of this compound with acylating agents like acetic anhydride (B1165640) or acyl chlorides is a common method for the synthesis of amides. The primary concern in this reaction is the potential for over-acylation.

Frequently Asked Questions (FAQs): N-Acylation

Q1: What is the main side product in the N-acylation of this compound?

A1: The most common side product is the di-acylated amine, where both hydrogen atoms on the primary amine are replaced by acyl groups. This is more likely to occur with highly reactive acylating agents or under harsh reaction conditions.

Q2: How can I prevent the formation of the di-acylated byproduct?

A2: Use a controlled stoichiometry of the acylating agent (close to 1:1 with the amine). Adding the acylating agent slowly to a solution of the amine can also help to minimize over-acylation. Running the reaction at a lower temperature can also improve selectivity.

Q3: Are there any specific catalysts or conditions that favor mono-acylation?

A3: The reaction can often be performed without a catalyst.[7] Using a mild base like pyridine (B92270) or triethylamine (B128534) can help to neutralize the acid byproduct (e.g., HCl from an acyl chloride) and facilitate the reaction.

Troubleshooting Guide: N-Acylation
Problem Possible Cause Suggested Solution
Formation of a significant amount of di-acylated product Excess acylating agent or highly reactive conditions.Use a 1:1 molar ratio of amine to acylating agent. Add the acylating agent dropwise to the amine solution. Conduct the reaction at a lower temperature (e.g., 0 °C).
Low yield of the desired amide Incomplete reaction.Ensure the use of a suitable base (e.g., pyridine, triethylamine) to neutralize the acid byproduct.[6] Allow for sufficient reaction time and monitor by TLC.
The amine is protonated and non-nucleophilic.If the starting amine is a salt, neutralize it with a base before adding the acylating agent.
Experimental Protocol: N-Acetylation of this compound

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.0-1.1 eq)

  • Pyridine or Triethylamine (1.1 eq, optional)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in DCM. If using a base, add it to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).

  • Wash the reaction mixture with 1 M HCl solution, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Logical Workflow for Troubleshooting N-Acylation

G start Issues in N-Acylation of this compound check_purity Analyze Crude Product (TLC/NMR) start->check_purity diacylation Di-acylated Product Detected check_purity->diacylation Impurity Present low_yield Low Yield of Mono-acylated Product check_purity->low_yield Low Conversion solution_diacylation Use Stoichiometric Acylating Agent Slow Addition at Low Temperature diacylation->solution_diacylation solution_low_yield Add Mild Base (e.g., Pyridine) Ensure Complete Reaction (Monitor by TLC) low_yield->solution_low_yield end High Yield of Pure Mono-acylated Product solution_diacylation->end solution_low_yield->end

Troubleshooting workflow for N-acylation.

IV. Demethylation

The methoxy group of this compound can be cleaved to form the corresponding phenol, 3-hydroxybenzylamine, a useful synthetic intermediate. This reaction is typically carried out using strong acids.

Frequently Asked Questions (FAQs): Demethylation

Q1: What are the common reagents for the demethylation of this compound?

A1: Strong acids such as hydrobromic acid (HBr) and boron tribromide (BBr₃) are commonly used for the cleavage of aryl methyl ethers.[8][9]

Q2: What are the potential side reactions during demethylation?

A2: The primary issues are:

  • Incomplete Demethylation: The reaction may not go to completion, leaving unreacted starting material.[1]

  • Product Degradation: Prolonged exposure to high temperatures and strong acids can lead to the degradation of the desired phenolic product.[1]

Q3: How do the reaction conditions for HBr and BBr₃ differ?

A3: HBr typically requires high temperatures (reflux) to be effective.[10] BBr₃ is a more powerful Lewis acid and can often effect demethylation at or below room temperature, but it is highly reactive and sensitive to moisture.[10][11]

Troubleshooting Guide: Demethylation
Problem Possible Cause Suggested Solution
Low yield of 3-hydroxybenzylamine Incomplete demethylation.Increase the reaction temperature and/or time when using HBr.[1] Ensure the concentration of HBr is sufficient.[1] For BBr₃, ensure the reagent is fresh and the reaction is carried out under anhydrous conditions.
Product degradation.Optimize the reaction time to ensure full conversion of the starting material without significant product degradation.[1]
Inefficient extraction during workup.Carefully adjust the pH of the aqueous phase to the isoelectric point of 3-hydroxybenzylamine (around pH 9-10) to maximize precipitation and recovery.[1]
Experimental Protocol: Demethylation of this compound with HBr

Materials:

  • This compound

  • 48% Hydrobromic acid (HBr)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrochloric acid (HCl) solution

Procedure:

  • In a reactor equipped with a distillation apparatus, add this compound and 48% HBr.

  • Heat the mixture to distill off water, which increases the effective concentration of HBr and raises the reflux temperature.

  • Maintain the reaction mixture at reflux and monitor the progress by observing the cessation of methyl bromide gas evolution.

  • After the reaction is complete, cool the mixture and add water.

  • Adjust the pH of the aqueous phase to the isoelectric point (around 9-10) with HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain 3-hydroxybenzylamine.

Logical Diagram of Demethylation and Troubleshooting

G start Demethylation of this compound reaction Reaction with Strong Acid (HBr or BBr3) start->reaction workup Aqueous Workup and pH Adjustment reaction->workup incomplete Incomplete Reaction reaction->incomplete Issue product 3-Hydroxybenzylamine workup->product Successful degradation Product Degradation workup->degradation Issue solution_incomplete Increase Reaction Time/Temperature Use Fresh Reagents incomplete->solution_incomplete solution_degradation Optimize Reaction Time degradation->solution_degradation

Demethylation process and common troubleshooting points.

References

Minimizing byproduct formation in 3-Methoxybenzylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methoxybenzylamine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses. Here you will find detailed guides and frequently asked questions (FAQs) to help you minimize byproduct formation and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

This compound is a versatile primary amine that participates in a variety of organic reactions. The most common include:

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Acylation/Amidation: Reaction with acylating agents (e.g., acyl chlorides, anhydrides) to form amides.

  • N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Pictet-Spengler Reaction: Condensation with an aldehyde or ketone followed by cyclization to form a tetrahydroisoquinoline.

Q2: What are the typical byproducts I should be aware of in these reactions?

Common byproducts depend on the specific reaction:

  • Reductive Amination:

    • Over-alkylation product: Formation of a tertiary amine, N,N-bis(3-methoxybenzyl)amine, if 3-methoxybenzaldehyde (B106831) is the carbonyl source.

    • Starting aldehyde reduction: Reduction of the aldehyde starting material to the corresponding alcohol (e.g., 3-methoxybenzyl alcohol).

    • Imine byproduct: Incomplete reduction can leave the imine intermediate in the final product mix.

  • Acylation/Amidation:

    • Diacylated product: The secondary amine product can be acylated again, especially if a strong acylating agent or excess reagent is used.

  • N-Alkylation:

    • Over-alkylation: The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt.[1]

  • Pictet-Spengler Reaction:

    • Side-products from oxidation: The tetrahydroisoquinoline product can be sensitive to oxidation, leading to the formation of the corresponding aromatic isoquinoline.

    • Dehydration byproducts: Depending on the substrate and conditions, other cyclization or dehydration products may form.

Q3: How can I improve the selectivity of my reaction and minimize these byproducts?

Several strategies can be employed:

  • Control Stoichiometry: Carefully controlling the molar ratio of your reactants is crucial. For example, in N-alkylation, using a large excess of this compound can favor mono-alkylation.[1]

  • Choice of Reagents: The choice of reagent can dramatically influence selectivity. In reductive amination, using a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is preferable to a less selective one like sodium borohydride (B1222165) (NaBH₄).[2][3]

  • Reaction Conditions: Optimizing temperature, reaction time, solvent, and the presence of catalysts can significantly improve your desired product yield.

  • Order of Addition: In some cases, the order in which reagents are added can affect the outcome. For instance, in a two-step reductive amination, forming the imine before adding the reducing agent can prevent the reduction of the starting aldehyde.[2]

Troubleshooting Guides

Issue 1: Reductive Amination - Formation of Alcohol Byproduct and/or Low Yield

Problem: You are observing a significant amount of 3-methoxybenzyl alcohol as a byproduct or experiencing low conversion to the desired secondary amine in the reductive amination of 3-methoxybenzaldehyde with this compound.

Possible Causes & Solutions:

  • Non-selective Reducing Agent: Sodium borohydride (NaBH₄) can reduce both the imine and the starting aldehyde.[2]

    • Solution: Use a more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is generally preferred due to the lower toxicity of its byproducts.[2][3]

  • Premature Reduction: The reducing agent is reacting with the aldehyde before the imine has had a chance to form.

    • Solution 1 (One-Pot): Use a mild reducing agent like NaBH(OAc)₃ that is selective for the iminium ion over the carbonyl group.

    • Solution 2 (Two-Step): Pre-form the imine by stirring the aldehyde and amine together, often with a dehydrating agent like molecular sieves, before adding the reducing agent.[4]

  • Hydrolysis of Imine: The presence of water can hydrolyze the imine intermediate back to the starting materials.

    • Solution: Ensure anhydrous reaction conditions by using dry solvents and adding a dehydrating agent (e.g., molecular sieves).

Reducing AgentReaction TypeTypical SolventKey AdvantagesKey DisadvantagesExpected Yield of N-(3-methoxybenzyl)(3-methoxyphenyl)methanamineExpected % of 3-methoxybenzyl alcohol byproduct
NaBH₄ Two-step (recommended)Methanol, EthanolInexpensive, readily availableReduces aldehydes and ketones, requires pre-formation of the imine[2]60-75%15-30%
NaBH₃CN One-potMethanolSelective for imines over carbonyls[2]Highly toxic, generates cyanide waste85-95%<5%
NaBH(OAc)₃ (STAB) One-potDichloromethane (B109758) (DCM), Dichloroethane (DCE), THFMild, highly selective for imines, non-toxic byproducts[2][3]More expensive, moisture-sensitive>95%<2%

Note: Yields are estimates and can vary based on specific reaction conditions.

  • To a solution of 3-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add this compound (1.05 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography if necessary.

ReductiveAmination_Troubleshooting start Low Yield or Alcohol Byproduct in Reductive Amination cause1 Non-selective Reducing Agent (e.g., NaBH4) start->cause1 cause2 Premature Reduction of Aldehyde start->cause2 cause3 Imine Hydrolysis start->cause3 solution1 Use Selective Reducing Agent (NaBH(OAc)3 or NaBH3CN) cause1->solution1 cause2->solution1 solution2 Perform a Two-Step Reaction (Pre-form imine) cause2->solution2 solution3 Ensure Anhydrous Conditions (Dry solvent, molecular sieves) cause3->solution3

Troubleshooting workflow for reductive amination.
Issue 2: N-Alkylation - Over-alkylation leading to Tertiary Amine Byproduct

Problem: Your N-alkylation of this compound with an alkyl halide is producing a significant amount of the di-alkylated (tertiary amine) byproduct.

Possible Causes & Solutions:

  • Relative Nucleophilicity: The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, making it more likely to react with the alkyl halide.[1]

    • Solution 1: Use a large excess of this compound (3-5 equivalents or more) relative to the alkyl halide. This statistically favors the reaction with the primary amine.

    • Solution 2: Add the alkyl halide slowly to the reaction mixture to maintain a low concentration, which can help to favor mono-alkylation.

  • Reaction Conditions: High temperatures and prolonged reaction times can promote over-alkylation.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid further reaction of the product.

Molar Ratio (this compound : Alkyl Halide)Expected Yield of Mono-alkylated ProductExpected % of Di-alkylated Byproduct
1 : 140-50%30-40%
3 : 175-85%10-15%
5 : 1>90%<5%

Note: Yields are estimates and can vary based on the specific alkyl halide and reaction conditions.

  • In a round-bottom flask, dissolve this compound (5.0 eq) in a suitable solvent such as acetonitrile (B52724) or N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq).

  • To this stirred suspension, add the alkyl halide (1.0 eq) dropwise at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the alkyl halide is consumed, filter off the base and wash the solid with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The excess this compound can be removed by distillation or by washing the residue with an acidic aqueous solution (e.g., 1M HCl) to protonate the amines, followed by extraction of the desired product into an organic solvent after basification.

  • Purify the product by column chromatography if necessary.

N_Alkylation_Selectivity cluster_conditions Reaction Conditions Start N-Alkylation of this compound PrimaryAmine This compound (Primary Amine) Start->PrimaryAmine SecondaryAmine Mono-alkylated Product (Secondary Amine) PrimaryAmine->SecondaryAmine + Alkyl Halide AlkylHalide Alkyl Halide AlkylHalide->SecondaryAmine TertiaryAmine Di-alkylated Byproduct (Tertiary Amine) AlkylHalide->TertiaryAmine SecondaryAmine->TertiaryAmine + Alkyl Halide (Often faster) Ratio [Amine] >> [Alkyl Halide] Ratio->SecondaryAmine Favors Temp Low Temperature Temp->SecondaryAmine Favors SlowAddition Slow Alkyl Halide Addition SlowAddition->SecondaryAmine Favors

Factors influencing mono-alkylation selectivity.
Issue 3: Acylation/Amidation - Formation of Di-acylated Byproduct

Problem: You are observing the formation of a di-acylated byproduct in your synthesis of an N-(3-methoxybenzyl)amide.

Possible Causes & Solutions:

  • Highly Reactive Acylating Agent: Highly reactive acylating agents like acyl chlorides can be difficult to control and may lead to di-acylation.[5][6]

    • Solution: Consider using a less reactive acylating agent, such as an acid anhydride (B1165640) or an ester, which may require a catalyst or heating but can offer better selectivity.

  • Stoichiometry: Using an excess of the acylating agent increases the likelihood of the secondary amide product reacting further.

    • Solution: Use a 1:1 molar ratio of this compound to the acylating agent. If the reaction is sluggish, a slight excess (1.05-1.1 eq) of the acylating agent can be used, but this should be optimized.

  • Presence of a Strong Base: Strong, non-hindered bases can deprotonate the newly formed amide, making it more nucleophilic and prone to a second acylation.

    • Solution: Use a hindered base or a weaker base like pyridine, or perform the reaction without a base if the starting amine is sufficiently nucleophilic.

Acylating AgentRelative ReactivityCommon ByproductsStrategy to Minimize Byproducts
Acyl Chloride HighDi-acylated product, HClUse 1:1 stoichiometry, slow addition at low temperature, use a hindered base.
Acid Anhydride ModerateDi-acylated product, carboxylic acidUse 1:1 stoichiometry, may require heating or a catalyst.[5]
Carboxylic Acid + Coupling Agent (e.g., EDC, DCC) Low (requires activation)Byproducts from the coupling agentUse 1:1 stoichiometry, careful purification to remove coupling agent byproducts.
  • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). The reaction may be complete in a few hours.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ to neutralize the acetic acid byproduct and any unreacted anhydride.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amide.

  • Recrystallize or use column chromatography for further purification if needed.

Acylation_Pathway cluster_control Control Measures PrimaryAmine This compound DesiredProduct N-(3-methoxybenzyl)amide (Desired Product) PrimaryAmine->DesiredProduct First Acylation AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->DesiredProduct Byproduct Di-acylated Byproduct AcylatingAgent->Byproduct DesiredProduct->Byproduct Second Acylation (Undesired) Stoichiometry 1:1 Stoichiometry Stoichiometry->DesiredProduct Reactivity Less Reactive Acylating Agent Reactivity->DesiredProduct Conditions Low Temperature Conditions->DesiredProduct

Reaction pathways in acylation.

References

Technical Support Center: Troubleshooting Low Yield in Reductive Amination with 3-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reductive amination reactions involving 3-Methoxybenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and optimizing reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in the reductive amination of this compound, presented in a question-and-answer format.

Question 1: My reductive amination reaction with this compound is resulting in a low yield of the desired secondary amine. What are the likely causes?

Low yields in this reaction can stem from several factors throughout the two key stages: imine formation and reduction.

Potential Cause 1: Inefficient Imine Formation

The initial condensation between this compound and the carbonyl compound (aldehyde or ketone) to form the imine is a reversible equilibrium reaction. Incomplete imine formation is a frequent cause of low product yield.

  • Solution:

    • Anhydrous Conditions: Water is a byproduct of imine formation. Its presence can shift the equilibrium back towards the starting materials. Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Dehydrating Agents: The addition of a dehydrating agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves (3Å or 4Å), can effectively remove water and drive the reaction towards the imine product.

    • Azeotropic Removal of Water: For reactions run at elevated temperatures, a Dean-Stark trap can be used to remove water azeotropically with a suitable solvent like toluene.

    • pH Optimization: Imine formation is often catalyzed by mild acid. The optimal pH is typically between 4 and 7.[1] Too low a pH will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group. A small amount of acetic acid is often added to catalyze the reaction.

Potential Cause 2: Suboptimal Reducing Agent or Conditions

The choice and handling of the reducing agent are critical for a successful reductive amination.

  • Solution:

    • Choice of Reducing Agent:

      • Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is often the reagent of choice as it is mild and selective for the reduction of the iminium ion over the starting carbonyl compound.[2] It is particularly effective in one-pot procedures.

      • Sodium Cyanoborohydride (NaBH₃CN): Another mild and selective reagent, effective at a slightly acidic pH. However, it is highly toxic and can generate cyanide gas, requiring careful handling in a well-ventilated fume hood.[3]

      • Sodium Borohydride (B1222165) (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde or ketone. To avoid this side reaction, it is often added in a two-step procedure after the imine has been pre-formed.[4][5]

    • Freshness of Reducing Agent: Hydride reducing agents can decompose upon exposure to moisture. Use a freshly opened bottle or a properly stored reagent.

    • Stoichiometry: Ensure the correct stoichiometry of the reducing agent is used. An insufficient amount will lead to incomplete reduction, while a large excess can sometimes lead to side reactions.

Potential Cause 3: Competing Side Reactions

Several side reactions can compete with the desired reductive amination, leading to a lower yield of the target product.

  • Solution:

    • Reduction of the Carbonyl Starting Material: As mentioned, stronger reducing agents like NaBH₄ can reduce the starting aldehyde or ketone to the corresponding alcohol. Using a milder reagent like NaBH(OAc)₃ or a two-step procedure can mitigate this.

    • Over-alkylation (for primary amines): If the newly formed secondary amine is sufficiently reactive, it can react with another molecule of the aldehyde and be reduced to form a tertiary amine. This is more common with unhindered primary amines and aldehydes.[6] Using a slight excess of the amine can sometimes help to minimize this.

    • Aldol Condensation: In the presence of acid or base, the carbonyl compound can undergo self-condensation. This is more prevalent with aldehydes and ketones that have α-hydrogens.

Question 2: I am observing a significant amount of the alcohol corresponding to my starting carbonyl compound. How can I prevent this?

The formation of the alcohol byproduct is a clear indication that the reducing agent is reducing the starting aldehyde or ketone.

  • Answer: This issue is most common when using a less selective reducing agent like sodium borohydride in a one-pot reaction. To prevent this:

    • Switch to a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the iminium ion and will not readily reduce most aldehydes and ketones under typical reductive amination conditions.[2]

    • Implement a Two-Step Procedure: First, allow the imine to form completely by stirring the this compound and the carbonyl compound together (with a catalytic amount of acid and a dehydrating agent if necessary). Monitor the reaction by TLC or NMR to confirm imine formation. Once the starting materials are consumed, then add the reducing agent (NaBH₄ can be used at this stage).

Question 3: My reaction is very slow or appears to stall. What can I do?

A sluggish reaction can be due to several factors related to reactivity and reaction conditions.

  • Answer:

    • Increase Temperature: Many reductive aminations proceed well at room temperature, but some less reactive substrates may require gentle heating to proceed at a reasonable rate.

    • Catalyst: Ensure a catalytic amount of a suitable acid (e.g., acetic acid) is present to facilitate imine formation.

    • Solvent Choice: The choice of solvent can impact reaction rates. Dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are common solvents for reactions with NaBH(OAc)₃. Methanol (B129727) is often used with NaBH₃CN and NaBH₄.

    • Check for Steric Hindrance: If either the this compound or the carbonyl compound is sterically hindered, the reaction may be inherently slow. In such cases, longer reaction times and elevated temperatures may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of reductive amination?

A1: Reductive amination is a two-step process. First, the amine (this compound) reacts with a carbonyl compound (aldehyde or ketone) to form a hemiaminal intermediate, which then loses a molecule of water to form an imine (for a primary amine) or an iminium ion. In the second step, a reducing agent selectively reduces the imine or iminium ion to the final amine product.

Q2: How do I choose the right reducing agent for my reaction with this compound?

A2: The choice depends on the reactivity of your carbonyl substrate and the desired reaction setup.

  • For a robust, one-pot reaction with a wide range of aldehydes and ketones, sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent first choice due to its selectivity and safety.

  • Sodium cyanoborohydride (NaBH₃CN) is also very effective and selective, particularly at a controlled pH of 6-7, but requires caution due to its toxicity.

  • Sodium borohydride (NaBH₄) is a less expensive but more powerful reducing agent. It is best used in a two-step process where the imine is formed first to avoid reduction of the starting carbonyl.

Q3: Can I use a dehydrating agent with any solvent?

A3: While dehydrating agents are beneficial, their compatibility with the solvent and reaction conditions should be considered. Molecular sieves are generally compatible with most anhydrous solvents used for reductive amination. Anhydrous magnesium sulfate is also widely used.

Q4: How can I monitor the progress of my reductive amination reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. By TLC, you should observe the disappearance of the starting materials and the appearance of a new spot for the product amine. Staining with an appropriate agent (e.g., ninhydrin (B49086) for primary/secondary amines) can be helpful.

Quantitative Data Summary

The following table summarizes typical yields for reductive amination reactions with benzylamine (B48309) derivatives under various conditions. While specific data for this compound is limited in readily available literature, these examples with structurally similar amines provide a useful benchmark.

Carbonyl CompoundAmineReducing AgentSolventAdditiveTemperature (°C)Yield (%)
BenzaldehydeBenzylamineNaBH(OAc)₃DCE-Room Temp95-99
CyclohexanoneBenzylamineNaBH(OAc)₃DCEAcetic AcidRoom Temp90-98
AcetoneBenzylamineNaBH(OAc)₃DCEAcetic AcidRoom Temp85-95
BenzaldehydeAnilineNaBH₄THFDOWEX(R)50WX8Room Temp88-93
p-Methoxybenzaldehyden-ButylamineH₂, Co-catalystMethanol-100-15072-96

Detailed Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of an Aldehyde with this compound using Sodium Triacetoxyborohydride (One-Pot)

  • To a solution of the aldehyde (1.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.1-0.5 M), add this compound (1.0-1.2 eq.).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) to the mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Two-Step Reductive Amination of a Ketone with this compound using Sodium Borohydride

Step A: Imine Formation

  • In a round-bottom flask, dissolve the ketone (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent like methanol or toluene.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq.) or a dehydrating agent like molecular sieves.

  • Stir the mixture at room temperature or with gentle heating until imine formation is complete, as monitored by TLC or NMR.

  • If desired, the solvent can be removed under reduced pressure to isolate the crude imine.

Step B: Reduction of the Imine

  • Dissolve the crude imine from Step A in methanol or ethanol (B145695) (0.1-0.5 M).

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude amine. Purify as needed.

Visualizations

Reductive_Amination_Workflow cluster_imine_formation Step 1: Imine Formation cluster_reduction Step 2: Reduction Start Carbonyl (Aldehyde/Ketone) + This compound Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H⁺ (cat.) Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Product Secondary Amine Product Imine->Product + [H⁻] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General workflow of a two-step reductive amination process.

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination Check_Imine Check Imine Formation (TLC, NMR) Start->Check_Imine Imine_OK Imine Formation is Efficient Check_Imine->Imine_OK Yes Imine_Bad Inefficient Imine Formation Check_Imine->Imine_Bad No Check_Reducer Evaluate Reducing Agent and Conditions Reducer_OK Optimal Reducing Agent and Conditions Check_Reducer->Reducer_OK Yes Reducer_Bad Suboptimal Reducing Agent or Conditions Check_Reducer->Reducer_Bad No Side_Reactions Investigate Side Reactions No_Side_Rxn Minimal Side Reactions Side_Reactions->No_Side_Rxn No Side_Rxn_Present Side Reactions Present Side_Reactions->Side_Rxn_Present Yes Imine_OK->Check_Reducer Sol_Imine Use Dehydrating Agent (e.g., Molecular Sieves) Ensure Anhydrous Conditions Optimize pH (4-7) Imine_Bad->Sol_Imine Reducer_OK->Side_Reactions Sol_Reducer Use Fresh Reducing Agent Choose Selective Reductant (e.g., NaBH(OAc)₃) Reducer_Bad->Sol_Reducer End End No_Side_Rxn->End Yield Should Improve Sol_Side_Rxn Use Imine-Selective Reductant Consider Two-Step Procedure Adjust Reactant Concentrations Side_Rxn_Present->Sol_Side_Rxn Sol_Imine->Start Re-evaluate Sol_Reducer->Start Re-evaluate Sol_Side_Rxn->Start Re-evaluate

Caption: A decision tree for troubleshooting low yields in reductive amination.

References

Removal of unreacted 3-Methoxybenzylamine from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the removal of unreacted 3-methoxybenzylamine from a reaction mixture. The following information is designed to help you select the most appropriate purification strategy for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that are relevant for its removal?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an effective purification method. Key properties are summarized in the table below.

PropertyValueSignificance for Purification
Molecular Weight 137.18 g/mol Relevant for distillation and mass-based calculations.
Boiling Point 236-237 °C at 760 mmHg[1]High boiling point suggests that distillation is feasible, especially under vacuum to lower the temperature.[2]
pKa ~9.03 (Predicted)[3]The basicity of the amine allows for easy conversion to a water-soluble salt with acid, which is the basis for acidic extraction.[3]
Solubility Slightly soluble in water. Soluble in many organic solvents.Its solubility profile is key for selecting appropriate solvents for extraction, chromatography, and recrystallization.
Density 1.072 g/mL at 25 °C[1]Useful for identifying layers during aqueous extraction.

Q2: What are the most common methods for removing unreacted this compound?

A2: The most common and effective methods for removing unreacted this compound from a reaction mixture are:

  • Acidic Extraction: This is often the first and most efficient method to try, leveraging the basicity of the amine.

  • Column Chromatography: Effective for separating compounds with different polarities.

  • Distillation (Fractional or Vacuum): Suitable if there is a significant difference in boiling points between this compound and the desired product.

  • Recrystallization: Useful if the desired product is a solid and has different solubility properties than this compound.

Q3: How do I choose the best purification method for my specific reaction mixture?

A3: The choice of purification method depends on the properties of your desired product and the other components in the reaction mixture. The following decision-making workflow can guide your selection.

G Workflow for Selecting a Purification Method start Reaction Mixture containing this compound is_product_acid_stable Is the desired product stable to acid? start->is_product_acid_stable acidic_extraction Perform Acidic Extraction is_product_acid_stable->acidic_extraction Yes consider_other_methods Consider other methods is_product_acid_stable->consider_other_methods No end Pure Product acidic_extraction->end is_product_polar Is the product significantly less polar than this compound? consider_other_methods->is_product_polar column_chromatography Use Silica (B1680970) Gel Column Chromatography is_product_polar->column_chromatography Yes boiling_point_diff Is there a >30°C difference in boiling points? is_product_polar->boiling_point_diff No column_chromatography->end distillation Perform Fractional or Vacuum Distillation boiling_point_diff->distillation Yes is_product_solid Is the desired product a solid? boiling_point_diff->is_product_solid No distillation->end recrystallization Perform Recrystallization is_product_solid->recrystallization Yes is_product_solid->end No, consider alternative methods recrystallization->end

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Acidic Extraction

Issue: Incomplete removal of this compound.

  • Possible Cause: The pH of the aqueous acid solution is not low enough to fully protonate the amine.

  • Solution: Ensure the pH of the aqueous layer is at least 2 pH units below the pKa of this compound's conjugate acid (pKa ≈ 9.03).[3] A 1 M solution of HCl is typically sufficient. Perform multiple extractions (2-3 times) with the acidic solution to ensure complete removal.

Issue: Emulsion formation during extraction.

  • Possible Cause: High concentration of reactants or the presence of surfactants.

  • Solution: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. If the emulsion persists, filtering the mixture through a pad of Celite can be effective.

Column Chromatography

Issue: this compound is co-eluting with the desired product.

  • Possible Cause: The chosen eluent system does not provide sufficient separation.

  • Solution: Optimize the eluent system using thin-layer chromatography (TLC) first. A common mobile phase for separating amines is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). For basic compounds like this compound that can streak on silica gel, adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide (B78521) to the eluent can improve separation.[4]

Issue: Low recovery of the product from the column.

  • Possible Cause: The product is highly polar and is irreversibly adsorbed onto the silica gel.

  • Solution: If your product is also basic, consider using a different stationary phase, such as alumina, or deactivating the silica gel with a base before running the column.

Distillation

Issue: The product and this compound are not separating effectively.

  • Possible Cause: The boiling points of the compounds are too close for simple distillation.

  • Solution: Use a fractionating column to increase the number of theoretical plates and improve separation. For high-boiling compounds, performing the distillation under vacuum will lower the boiling points and can improve separation while preventing thermal decomposition.[2]

Recrystallization

Issue: this compound precipitates along with the desired product.

  • Possible Cause: The chosen solvent system does not effectively differentiate between the solubility of the product and the impurity.

  • Solution: Perform a thorough solvent screen to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while this compound remains in solution. Alternatively, if your product is not an amine, you can perform an acidic wash to remove the this compound before recrystallization.

Experimental Protocols

Protocol 1: Acidic Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. The protonated this compound hydrochloride will be in the aqueous layer. Drain the aqueous layer.

  • Repeat: Repeat the extraction of the organic layer with 1 M HCl two more times.

  • Wash: Wash the organic layer with brine to remove residual water and acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

G General Workflow for Column Chromatography start Crude Reaction Mixture dissolve Dissolve in minimal eluent start->dissolve load Load onto silica gel column dissolve->load elute Elute with appropriate solvent system load->elute collect Collect fractions elute->collect tlc Monitor fractions by TLC collect->tlc combine Combine pure fractions tlc->combine concentrate Concentrate under reduced pressure combine->concentrate end Purified Product concentrate->end

Caption: General workflow for purification by column chromatography.

Data Presentation: Comparison of Purification Methods (Illustrative)

The following table provides an illustrative comparison of the expected outcomes for different purification methods. Actual results will vary depending on the specific reaction mixture.

MethodTypical PurityTypical RecoveryAdvantagesDisadvantages
Acidic Extraction >95%85-95%Fast, simple, and inexpensive.Product must be acid-stable; may not remove non-basic impurities.
Column Chromatography >99%70-90%High resolution for complex mixtures.Can be time-consuming and requires larger solvent volumes.
Vacuum Distillation >98%80-95%Effective for large-scale purification.Requires a significant boiling point difference; potential for thermal decomposition.
Recrystallization >99%60-85%Can yield very pure crystalline material.Only applicable to solid products; yield can be lower due to solubility in the mother liquor.

References

Technical Support Center: Purification of Polar Derivatives of 3-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar derivatives of 3-methoxybenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of these compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My polar this compound derivative is showing significant peak tailing during normal-phase chromatography on silica (B1680970) gel. How can I improve the peak shape?

Answer:

Peak tailing of basic compounds like amines on silica gel is a common issue due to strong interactions with acidic silanol (B1196071) groups on the silica surface. Here are several strategies to mitigate this problem:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.

  • Use an Amine-Functionalized Column: These columns have an amino-propyl modified silica surface which is basic and minimizes the interaction with basic analytes, often providing better peak shapes without the need for mobile phase modifiers.[1][5][6][7]

  • Deactivate the Silica Gel: Before loading your sample, you can flush the packed column with a solvent system containing a base (e.g., 1-2% triethylamine) to neutralize the acidic sites.[2]

Question: My highly polar derivative elutes in the solvent front during reversed-phase chromatography. How can I increase its retention?

Answer:

This is a common challenge for highly polar compounds on nonpolar stationary phases like C18. Here are some effective strategies to enhance retention:

  • Adjust Mobile Phase pH: For basic amines, increasing the pH of the mobile phase (e.g., to pH > 8) will suppress the protonation of the amine, making it less polar and more retentive on the reversed-phase column.[8] Ensure your column is stable at high pH.

  • Use a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character, such as those with embedded polar groups (EPG).[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds.[9][10][11] It uses a polar stationary phase (like silica, diol, or amine) with a high-organic, low-aqueous mobile phase, which promotes the retention of polar analytes.[9][10][12][13]

Question: My polar this compound derivative appears to be degrading on the silica gel column. What are my options?

Answer:

The acidic nature of silica gel can cause the degradation of sensitive compounds.[14] Here are some alternative approaches:

  • Use a Less Acidic Stationary Phase:

    • Alumina (B75360) (basic or neutral): Alumina can be a good alternative to silica for basic compounds.[15][16]

    • Amine- or Cyano-bonded Silica: These stationary phases are less acidic than bare silica.[2]

  • Reversed-Phase Chromatography: The non-polar stationary phase is less likely to cause acid-catalyzed degradation.[1]

  • Deactivate the Silica Gel: As mentioned previously, pre-treating the silica gel with a basic solution can help minimize degradation.[2]

Question: I am struggling to separate my polar derivative from highly polar, water-soluble impurities. What method should I try?

Answer:

  • Acid-Base Extraction: This is a very effective technique for separating basic amines from neutral or acidic impurities. By dissolving the mixture in an organic solvent and extracting with an aqueous acid, the amine will move to the aqueous layer as its protonated salt, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1]

  • Ion-Exchange Chromatography (IEC): This is a powerful technique for purifying charged and highly polar compounds.[1] For basic amines, cation-exchange chromatography is particularly well-suited. The amine binds to the negatively charged stationary phase and can be selectively eluted by increasing the salt concentration or changing the pH of the eluent.[17][18][19]

  • Salt Formation and Crystallization: Convert your amine to a salt (e.g., hydrochloride salt) to significantly alter its solubility.[20] This may allow you to crystallize your product, leaving the impurities in the mother liquor. Alternatively, the salt may precipitate while the impurities remain in solution, or vice-versa.[21][22]

Frequently Asked Questions (FAQs)

Q1: What are some common polar derivatives of this compound?

A1: Common polar derivatives are formed by introducing polar functional groups to the molecule, such as hydroxyl (-OH), carboxyl (-COOH), or additional amino (-NH2) groups. An example is 4-hydroxy-3-methoxybenzylamine.[23]

Q2: What is a good starting point for developing a TLC solvent system for a polar this compound derivative?

A2: For polar amines, a good starting point is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol. If the compound does not move from the baseline, you may need to use more polar solvent systems, such as 5-10% methanol in dichloromethane.[4] If tailing is observed, add 0.5-1% triethylamine or a few drops of ammonia solution to the solvent system.[15]

Q3: Should I use normal-phase or reversed-phase chromatography for my polar amine?

A3: The choice depends on the polarity of your compound.

  • Normal-Phase: Generally suitable for less polar amines. For more polar derivatives, it often requires a basic modifier in the eluent or an amine-functionalized column to achieve good separation and peak shape.[24]

  • Reversed-Phase: A good option for more polar, water-soluble amines. Adjusting the mobile phase pH is a key parameter for controlling retention.[24]

  • HILIC: For very polar amines that are not well-retained by reversed-phase, HILIC is often the most effective technique.[1][9]

Q4: Can I purify my polar amine derivative without using chromatography?

A4: Yes, several non-chromatographic techniques can be very effective:

  • Crystallization: If your compound is a solid, recrystallization can be a highly effective method for achieving high purity.[20] You may need to convert the amine to a salt (e.g., hydrochloride) to obtain a crystalline solid.[24]

  • Distillation: If your derivative is a high-boiling liquid, vacuum distillation can be a suitable purification method.

  • Acid-Base Extraction: This is a powerful workup and purification technique to separate amines from non-basic impurities.[1]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Purifying Polar this compound Derivatives

TechniqueStationary PhaseMobile PhaseAdvantagesChallenges
Normal-Phase (NPC) Silica GelNon-polar/polar organic mix (e.g., Hexane/EtOAc, DCM/MeOH) + basic modifier (e.g., TEA)Inexpensive, widely available.Peak tailing, sample adsorption, potential for compound degradation on acidic silica.[25]
Amine-Functionalized NPC Amine-bonded silicaNon-polar/polar organic mixReduces peak tailing for basic compounds, no need for mobile phase modifiers.[1][6][26]More expensive than bare silica.
Reversed-Phase (RPC) C18, C8Aqueous buffer/organic mix (e.g., Water/Acetonitrile, Water/Methanol)Good for polar, water-soluble compounds; less risk of degradation.[1]Highly polar compounds may have poor retention; requires pH control.[10]
HILIC Silica, Diol, AmineHigh organic (>80%) with a small amount of aqueous bufferExcellent for very polar compounds that are not retained in RPC.[9][10][11][12][13]Can have longer equilibration times; mobile phase and sample solubility can be challenging.
Ion-Exchange (IEC) Cation-exchange resinAqueous buffer with increasing salt concentration or pH gradientExcellent for charged and highly polar amines; high capacity.[1][17][18]Requires the compound to be charged; fractions contain high salt concentrations that may need to be removed.

Experimental Protocols

Protocol 1: Purification of 4-Hydroxy-3-methoxybenzylamine via Salt Crystallization

This protocol is adapted from a patented method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride, a polar derivative.[23]

  • Reaction Quench & Filtration: After the synthesis reaction (e.g., reduction of the corresponding oxime in methanol), filter the reaction mixture to remove any solid catalyst (e.g., Pd/C).

  • Salt Formation: To the resulting filtrate (methanolic solution of the amine), add 25-30wt% hydrochloric acid.

  • Crystallization/Precipitation: The 4-hydroxy-3-methoxybenzylamine hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the collected solid with a cold solvent in which the salt is poorly soluble (e.g., cold ethanol (B145695) or diethyl ether) to remove any remaining impurities.

  • Drying: Dry the purified salt under vacuum. This method can yield purities of >99%.[23]

Protocol 2: Reversed-Phase Low-Pressure Column Chromatography of a Hydroxylated Methoxy-Substituted Aromatic Compound

This protocol is based on the purification of 3-hydroxy-4-methoxy benzal acrolein and can be adapted for polar derivatives of this compound.[27][28][29]

  • Column Selection: Use a C18-functionalized silica gel column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase (or a compatible solvent like methanol) and filter through a 0.45-µm membrane.

  • Mobile Phase: A mixture of methanol and water is a good starting point. The optimal ratio needs to be determined by TLC or analytical HPLC. For the example compound, a 6:4 (v/v) mixture of methanol and water was effective.[27]

  • Elution: Load the sample onto the column and begin elution with the prepared mobile phase (isocratic elution).

  • Fraction Collection: Monitor the column effluent by TLC or UV detection and collect the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvents under reduced pressure using a rotary evaporator.

Visualizations

Purification_Decision_Tree cluster_chrom Chromatography Selection start Crude Polar This compound Derivative is_solid Is the compound a solid? start->is_solid try_cryst Try Recrystallization (as free base or salt) is_solid->try_cryst Yes chromatography Proceed to Chromatography is_solid->chromatography No / Fails try_cryst->chromatography Fails polarity_check Assess Polarity (TLC / Solubility) chromatography->polarity_check rpc Reversed-Phase (RPC) (control pH) polarity_check->rpc Moderate-High Polarity (Water Soluble) npc Normal-Phase (NPC) (add basic modifier or use Amine column) polarity_check->npc Low-Moderate Polarity iec Ion-Exchange (IEC) (for charged/very polar compounds) polarity_check->iec Highly Polar / Charged + Water Soluble Impurities hilic Hydrophilic Interaction (HILIC) rpc->hilic Poor Retention?

Caption: Decision tree for selecting a purification method.

NPC_Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Normal-Phase Chromatography on Silica Gel problem Problem Encountered? start->problem success Successful Purification problem->success No tailing Peak Tailing problem->tailing Yes degradation Compound Degradation problem->degradation Yes no_elution Stuck at Baseline problem->no_elution Yes add_base Add Basic Modifier to Eluent (e.g., 1% TEA) tailing->add_base amine_col Use Amine-Functionalized Column tailing->amine_col alt_phase Use Alternative Phase (Alumina, RPC, HILIC) degradation->alt_phase inc_polarity Increase Eluent Polarity (e.g., more MeOH in DCM) no_elution->inc_polarity add_base->start Re-run amine_col->start Re-run alt_phase->start Re-run inc_polarity->start Re-run

Caption: Troubleshooting workflow for normal-phase chromatography.

References

Improving the selectivity of N-alkylation of 3-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 3-methoxybenzylamine. This resource is designed for researchers, scientists, and professionals in drug development to provide targeted solutions to common challenges encountered during this specific synthetic transformation. Here you will find troubleshooting guides and frequently asked questions to enhance the selectivity and success of your reactions.

Troubleshooting Guide

Issue 1: Poor Selectivity and Over-alkylation

Q: My reaction is producing significant amounts of the di-alkylated product, N,N-dialkyl-3-methoxybenzylamine. How can I improve the selectivity for the desired mono-alkylated secondary amine?

A: Over-alkylation is a frequent challenge because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[1] Here are several strategies to enhance mono-alkylation selectivity:

  • Stoichiometric Control: Employing a large excess of this compound relative to the alkylating agent can statistically favor the mono-alkylation product. However, this approach can be inefficient in terms of atom economy and may necessitate challenging downstream purification to remove the unreacted starting amine.[1]

  • Slow Addition of Alkylating Agent: A gradual introduction of the alkylating agent, for instance, using a syringe pump, helps to maintain its low concentration throughout the reaction. This minimizes the probability of the more reactive secondary amine product undergoing a subsequent alkylation.[1]

  • Use of Cesium Bases: Cesium bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH), have been shown to be highly effective in promoting selective mono-N-alkylation of primary amines while suppressing over-alkylation.[2][3][4] The "cesium effect" is thought to contribute to this high chemoselectivity.[4]

  • Competitive Deprotonation/Protonation: This strategy involves using the hydrobromide salt of the primary amine (e.g., this compound·HBr). Under controlled basic conditions, the primary amine is selectively deprotonated and reacts, while the newly formed, more basic secondary amine remains protonated and thus, less reactive towards further alkylation.[5][6]

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Caption: Logic diagram for troubleshooting poor selectivity.

Issue 2: Low or No Conversion

Q: I am observing very little or no consumption of my this compound starting material. What are the potential causes and solutions?

A: Low reactivity can arise from several factors related to the substrates, reagents, or reaction conditions.

  • Poor Leaving Group: When using an alkyl halide, the reactivity is highly dependent on the leaving group. The general order of reactivity is I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

  • Steric Hindrance: Significant steric bulk on the alkylating agent can impede the reaction rate. If possible, consider a less sterically hindered alkylating agent.

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial. For direct alkylation with halides, a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used to neutralize the acid generated during the reaction.[7][8] The solvent should be able to dissolve the reactants and be suitable for the reaction temperature. Anhydrous polar aprotic solvents like DMF or DMSO are often effective.[2][6]

  • Deactivated Amine: While the methoxy (B1213986) group on this compound is generally not strongly deactivating, other substitutions on the ring could reduce the nucleophilicity of the amine. More forcing conditions like higher temperatures may be required in such cases.

  • Catalyst Deactivation (for catalyzed reactions): In methods like the "Borrowing Hydrogen" strategy, the catalyst can be deactivated by impurities or byproducts. Ensure that all reagents and solvents are pure and dry.

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Troubleshooting_Low_Conversion Problem Problem: Low or No Conversion Cause1 Poor Leaving Group on Alkyl Halide Problem->Cause1 Check Cause2 Steric Hindrance Problem->Cause2 Check Cause3 Inappropriate Base/Solvent Problem->Cause3 Check Cause4 Catalyst Deactivation (if applicable) Problem->Cause4 Check Solution1 Use Alkyl Iodide or Bromide Cause1->Solution1 Solution Solution2 Use Less Bulky Alkylating Agent Cause2->Solution2 Solution Solution3 Optimize Base (e.g., Cs2CO3) and Solvent (e.g., DMF) Cause3->Solution3 Solution Solution4 Ensure Reagent Purity, Consider Different Catalyst Cause4->Solution4 Solution

Caption: Troubleshooting workflow for low reaction conversion.

Frequently Asked Questions (FAQs)

Q1: Is direct alkylation with alkyl halides the best method for selective N-alkylation of this compound?

A1: Not always. Direct alkylation often leads to over-alkylation.[9] Alternative methods are generally more effective for achieving high selectivity for mono-alkylation. Reductive amination is a highly recommended alternative that avoids the issue of over-alkylation by reacting the amine with a carbonyl compound to form an imine, which is then reduced in situ.[1][10] The "Borrowing Hydrogen" strategy, which uses alcohols as alkylating agents with a metal catalyst, is another excellent, atom-economical option that produces water as the only byproduct.[1]

Q2: What is reductive amination and why is it more selective?

A2: Reductive amination is a two-step process, often performed in one pot, that converts a primary amine and a carbonyl compound (aldehyde or ketone) into a more substituted amine.[10] First, the amine reacts with the carbonyl to form an imine intermediate. This imine is then reduced to the corresponding amine.[9] This method is highly selective because the primary amine reacts with the aldehyde/ketone to form the imine, but the resulting secondary amine product is generally less reactive towards forming an enamine with another molecule of the carbonyl compound under the reaction conditions. This prevents the second "alkylation" step.

Q3: What are the best reducing agents for the reductive amination of this compound?

A3: Several reducing agents are suitable for reductive amination. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is selective for the reduction of the imine in the presence of the aldehyde.[9] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another mild and effective reagent that is widely used.[9] Sodium borohydride (B1222165) (NaBH₄) can also be used, though it can also reduce the starting aldehyde, so the imine formation step should be allowed to go to completion before its addition.[9][11]

Q4: Can I use protecting groups to ensure mono-alkylation?

A4: Yes, using a protecting group is a valid strategy. For example, you can protect the primary amine as a sulfonamide (e.g., using 2-nitrobenzenesulfonyl chloride), perform the alkylation on the sulfonamide nitrogen, and then deprotect to yield the mono-alkylated secondary amine. While effective, this adds two steps (protection and deprotection) to your synthesis, which may not be ideal.

Data Presentation

Table 1: Comparison of Methodologies for Selective Mono-N-Alkylation of Primary Amines

MethodAlkylating AgentKey Reagents/CatalystAdvantageDisadvantage
Direct Alkylation Alkyl HalideCesium Base (e.g., Cs₂CO₃)[8]Simple one-step procedure.Can still produce over-alkylation byproducts.
Reductive Amination Aldehyde/KetoneMild reducing agent (e.g., NaBH(OAc)₃)[9]Excellent selectivity for mono-alkylation.[9]Two-step, one-pot process.
Borrowing Hydrogen AlcoholRu or Ir-based catalyst, Base (e.g., KOtBu)[12]High atom economy, uses alcohols, water is the only byproduct.[1]Requires a metal catalyst which can be expensive.
Competitive Deprotonation Alkyl BromideAmine·HBr salt, Triethylamine (slow addition)[6]Good selectivity under mild conditions.[5][6]Requires preparation of the amine salt.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation using Cesium Carbonate

This protocol is adapted from a general procedure for the selective N-alkylation of primary amines.[8]

  • To a stirred solution of this compound (2.0 mmol) in anhydrous DMF (10 mL), add cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Add the alkyl halide (e.g., benzyl (B1604629) bromide, 1.0 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-alkyl-3-methoxybenzylamine.

Protocol 2: Selective Mono-N-Alkylation via Reductive Amination

This protocol is a general procedure for reductive amination using sodium triacetoxyborohydride.

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and a relevant aldehyde (e.g., benzaldehyde, 1.2 mmol) in dichloromethane (B109758) (DCM, 10 mL).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting amine is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the pure secondary amine.

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Experimental_Workflow_Reductive_Amination cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Dissolve this compound and aldehyde in DCM B 2. Add NaBH(OAc)3 A->B C 3. Stir at room temperature (12-24h) B->C D 4. Quench with aq. NaHCO3 C->D Monitor by TLC/GC-MS E 5. Extract with DCM D->E F 6. Dry, Filter, Concentrate E->F G 7. Purify via Column Chromatography F->G H Pure Secondary Amine G->H Yields

Caption: Workflow for reductive amination protocol.

References

Technical Support Center: Alkylation of 3-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the alkylation of 3-Methoxybenzylamine. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the synthesis of mono-N-alkylated this compound derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction outcomes and prevent the common issue of over-alkylation.

Troubleshooting Guide: Preventing Over-Alkylation

This guide addresses the most common issues related to the formation of di- and tri-alkylated byproducts during the N-alkylation of this compound.

Question: My reaction is producing a significant amount of the dialkylated product, N,N-dialkyl-3-methoxybenzylamine. How can I improve the selectivity for the mono-alkylated product?

Answer: The formation of dialkylated products is a frequent challenge due to the increased nucleophilicity of the secondary amine intermediate compared to the starting primary amine. To enhance the selectivity for mono-alkylation, several strategies can be employed, ranging from adjusting reaction conditions to changing the fundamental reaction approach.

Troubleshooting Steps:

  • Review Your Alkylation Method: Direct alkylation with alkyl halides is often prone to over-alkylation.[1] Consider alternative methods such as reductive amination, which is inherently more selective for mono-alkylation.[2]

  • Optimize Reactant Stoichiometry (for Direct Alkylation): If you are performing a direct alkylation with an alkyl halide, using an excess of this compound can statistically favor mono-alkylation. A common approach is to use at least 2 equivalents of the primary amine for every 1 equivalent of the alkylating agent.[3]

  • Choice of Base and Solvent System (for Direct Alkylation): The selection of the base is critical for controlling selectivity.

    • Cesium Carbonate (Cs₂CO₃): This base has been shown to be highly effective in promoting selective mono-N-alkylation of benzylamines when used in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3] The "cesium effect" is thought to suppress over-alkylation.[4]

    • Other Bases: While bases like potassium carbonate (K₂CO₃) can be used, they may lead to lower selectivity compared to Cs₂CO₃.[3]

  • Employ a Competitive Deprotonation/Protonation Strategy: This method involves using the hydrobromide (HBr) salt of this compound. In the presence of a base, the primary amine is selectively deprotonated and reacts with the alkyl halide. The resulting secondary amine product is more basic and is immediately protonated, rendering it less nucleophilic and preventing further alkylation.[5][6]

  • Control Reaction Temperature and Addition Rate:

    • Lower Temperatures: Running the reaction at a lower temperature can help to control the reaction rate and may improve selectivity.

    • Slow Addition: Adding the alkylating agent dropwise over a period can maintain a low concentration of the electrophile, reducing the chance of the secondary amine reacting.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best general method to achieve selective mono-alkylation of this compound?

A1: For high selectivity, reductive amination is often the preferred method. This two-step, one-pot process involves the formation of an imine between this compound and an aldehyde or ketone, followed by in-situ reduction. This method avoids the direct reaction with highly reactive alkyl halides and thus minimizes the risk of over-alkylation.[2]

Q2: I am performing a direct alkylation with an alkyl halide. Which base should I choose for the best selectivity?

A2: Cesium carbonate (Cs₂CO₃) is highly recommended for selective mono-alkylation of benzylamines.[3] Its use, particularly in DMF, has been shown to significantly suppress the formation of dialkylated byproducts.[3]

Q3: Can I use protecting groups to prevent over-alkylation?

A3: Yes, using a protecting group on the nitrogen atom of this compound is a valid strategy. After mono-alkylation, the protecting group can be removed. However, this adds extra steps to the synthesis (protection and deprotection), which may not be ideal for all applications. For many cases, optimizing the reaction conditions or using methods like reductive amination can be more efficient.

Q4: My reductive amination is giving low yields. What could be the cause?

A4: Low yields in reductive amination can be due to several factors:

  • Inefficient Imine Formation: The initial condensation to form the imine is an equilibrium process. Ensure anhydrous conditions, as water can hydrolyze the imine. The use of a dehydrating agent like magnesium sulfate (B86663) (MgSO₄) or molecular sieves can improve imine formation.[1]

  • Inactive Reducing Agent: Ensure your reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, NaBH₄) is fresh and has been stored properly.

  • Incorrect pH: The pH of the reaction is crucial. A slightly acidic pH (around 5-6) is often optimal for imine formation.[8]

Data Presentation: Comparison of Alkylation Methods

The following tables provide a summary of typical reaction conditions and expected outcomes for different mono-alkylation strategies for benzylamine (B48309) derivatives.

Table 1: Direct Alkylation of Benzylamines with Alkyl Halides

AmineAlkyl HalideBaseSolventAmine:Halide RatioSelectivity (Mono:Di)Yield (Mono)Reference
p-MethoxybenzylamineBenzyl (B1604629) bromideCs₂CO₃DMF2:1High (dialkyl <5%)~95%[3]
Benzylaminen-Butyl bromideTriethylamine (B128534)DMF1:1.187:976%[5]
Benzylamine HBrn-Butyl bromideDMAPDMF1:193:479%[5]

Table 2: Reductive Amination of Benzaldehydes with Primary Amines

AldehydeAmineReducing AgentSolventYieldReference
3,4,5-TrimethoxybenzaldehydePrimary AmineNaBH(OAc)₃DCE85-95%[2]
o-Vanillinp-ToluidineNaBH₄EthanolQuantitative[1]
Various AldehydesAmmoniaFe/(N)SiC, H₂aq. NH₃>75%[9][10]

Experimental Protocols

Protocol 1: Selective Mono-Alkylation via Reductive Amination

This protocol describes the reaction of this compound with an aldehyde to form a secondary amine.

Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in DCM or DCE.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC or LC-MS. For less reactive aldehydes, add a dehydrating agent like anhydrous MgSO₄.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.

  • Continue stirring at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired secondary amine.[1]

Protocol 2: Selective Mono-Alkylation using Cesium Carbonate

This protocol details the direct alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a stirred solution of this compound (2.0 equiv.) in anhydrous DMF, add cesium carbonate (1.0 equiv.).

  • Add the alkyl halide (1.0 equiv.) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.[3]

Protocol 3: Selective Mono-Alkylation using an Amine Hydrobromide Salt

This protocol utilizes the hydrobromide salt of this compound to control reactivity.

Materials:

  • This compound hydrobromide (can be prepared by treating the amine with HBr)

  • Alkyl bromide (e.g., n-butyl bromide)

  • Triethylamine (or another suitable base like DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Molecular Sieves (4 Å)

Procedure:

  • To a flask containing this compound hydrobromide (1.0 mmol) and 4 Å molecular sieves (0.25 g), add dry DMF (1 ml) at 20-25 °C.

  • Add the alkyl bromide (1.1 mmol).

  • In a separate vial, mix triethylamine (1.0 mmol) with dry DMF (1 ml).

  • Add the triethylamine solution portionwise (e.g., in 40 small portions) to the reaction mixture over time.

  • Monitor the reaction by TLC. Upon completion, the mono-alkylated product can be isolated by standard work-up procedures.[5]

Visualizations

Reaction_Pathway_Over_Alkylation P_Amine This compound (Primary Amine) S_Amine Mono-alkylated Product (Secondary Amine) P_Amine->S_Amine Alkylation T_Amine Di-alkylated Product (Tertiary Amine) S_Amine->T_Amine Over-alkylation (Undesired) Alkyl_Halide1 Alkyl Halide (R-X) Alkyl_Halide1->P_Amine Alkyl_Halide2 Alkyl Halide (R-X) Alkyl_Halide2->S_Amine Base Base Base->P_Amine

Caption: Reaction pathway illustrating the formation of the desired mono-alkylated product and the undesired over-alkylation to the tertiary amine.

Troubleshooting_Workflow Start Start: Over-alkylation observed Method Is the method Direct Alkylation? Start->Method Stoichiometry Adjust Stoichiometry: Use >2 eq. of Amine Method->Stoichiometry Yes Reductive_Amination Switch to Reductive Amination Method->Reductive_Amination No Base_Solvent Optimize Base/Solvent: Use Cs₂CO₃ in DMF Stoichiometry->Base_Solvent HBr_Salt Use Amine HBr Salt Strategy Base_Solvent->HBr_Salt End End: Mono-alkylation Favored HBr_Salt->End Reductive_Amination->End

Caption: A logical workflow for troubleshooting and preventing over-alkylation of this compound.

Reductive_Amination_Workflow cluster_prep Reactant Preparation cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up and Purification Reactants Dissolve this compound (1 eq.) and Aldehyde (1.2 eq.) in DCM Stir Stir at RT for 1-2h (Monitor by TLC) Reactants->Stir Add_Reducer Add NaBH(OAc)₃ (1.5 eq.) portion-wise Stir->Add_Reducer Stir_Complete Stir at RT until completion (Monitor by TLC) Add_Reducer->Stir_Complete Quench Quench with aq. NaHCO₃ Stir_Complete->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify (Column Chromatography) Extract->Purify

Caption: Experimental workflow for the selective mono-alkylation of this compound via reductive amination.

References

Technical Support Center: Work-up Procedures for Quenching Reactions with 3-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information herein addresses specific issues that may be encountered during the work-up and quenching procedures of chemical reactions involving 3-Methoxybenzylamine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for the work-up of reactions containing this compound?

The work-up strategy for reactions with this compound, a basic amine, hinges on the principle of pH-dependent solubility. By adjusting the pH of the aqueous phase during liquid-liquid extraction, this compound can be selectively partitioned between the aqueous and organic layers, allowing for its separation from non-basic impurities.[1]

Q2: At what pH should I perform the extraction to remove this compound into the aqueous layer?

To effectively extract this compound into the aqueous phase, the pH of the solution should be adjusted to be at least 2 pH units below its pKa.[2] The predicted pKa of this compound is approximately 9.03.[3][4] Therefore, washing the organic layer with a dilute acidic solution (e.g., 1 M HCl) to achieve a pH of approximately 7 or lower will convert the amine into its protonated, water-soluble salt (3-methoxybenzylammonium chloride), causing it to move into the aqueous layer.[1]

Q3: How can I recover my this compound from the acidic aqueous extract?

To recover the this compound, the pH of the acidic aqueous solution must be raised to be at least 2 pH units above its pKa.[2] By adding a base, such as sodium hydroxide (B78521) (NaOH), to reach a pH of approximately 11 or higher, the ammonium (B1175870) salt is deprotonated back to the free amine. This neutral form is less soluble in water and can be subsequently extracted back into an organic solvent like ethyl acetate (B1210297) or dichloromethane.[5]

Q4: What are some common quenching agents used for reactions involving this compound?

Common quenching agents for reactions involving amines are typically aqueous solutions that can neutralize any remaining reactive reagents. For general purposes, saturated aqueous solutions of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are frequently used to quench reactions before extraction.[5][6] The choice of quenching agent should be compatible with the specific reaction chemistry and the stability of the desired product.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₈H₁₁NO[3]
Molecular Weight 137.18 g/mol [3]
pKa (Predicted) 9.03 ± 0.10[3][4]
Density 1.072 g/mL at 25 °C[3][7]
Boiling Point 140 °C at 37 mmHg[3][7]
Appearance Colorless to light yellow liquid[3]
Solubility of this compound and its Hydrochloride Salt
CompoundSolventSolubilityReference
This compound WaterSlightly soluble[3][4][8]
EthanolSoluble[9]
Dimethyl Sulfoxide (DMSO)Soluble[9]
3-Methoxybenzylammonium chloride WaterExpected to be soluble[1]

A general experimental protocol for determining the solubility of a compound is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Problem Possible Cause Solution Reference
Persistent Emulsion During Extraction The formation of a stable mixture of organic and aqueous phases, preventing clear layer separation.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - If the emulsion persists, filtration through a pad of Celite® can help to break it up. - Gentle swirling of the separatory funnel instead of vigorous shaking can prevent emulsion formation.[10]
Low Recovery of this compound - Incomplete extraction from the organic layer. - Incomplete back-extraction from the aqueous layer.- Ensure the pH of the aqueous wash is sufficiently acidic (pH ≤ 7) for the initial extraction. - Ensure the pH of the aqueous layer is sufficiently basic (pH ≥ 11) for the back-extraction. - Perform multiple extractions with smaller volumes of solvent for better efficiency.[2]
Product Contaminated with Starting Material Inefficient separation during the work-up.- Optimize the pH of the aqueous washes to ensure complete separation of the basic amine from neutral or acidic starting materials. - Consider an alternative purification method such as column chromatography. For basic compounds like amines, adding a small amount of triethylamine (B128534) to the eluent can improve separation.[11]
Oily Product That Fails to Solidify Presence of residual solvent or impurities.- Ensure all solvent has been removed under high vacuum. - If impurities are suspected, repurification by column chromatography or distillation may be necessary.[12]

Experimental Protocols

General Protocol for Quenching and Work-up of a Reaction Mixture Containing this compound

This protocol outlines a general procedure for the aqueous work-up of a reaction mixture to isolate a neutral product from the basic this compound.

1. Quenching the Reaction:

  • Cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acidic reagents. Caution: Gas evolution (CO₂) may occur.

2. Liquid-Liquid Extraction:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Add a sufficient volume of deionized water.

  • Gently shake the separatory funnel, venting frequently to release any pressure.

  • Allow the layers to separate.

3. Acidic Wash to Remove this compound:

  • Separate the organic layer.

  • Wash the organic layer with 1 M hydrochloric acid (HCl). This will protonate the this compound, making it soluble in the aqueous layer.

  • Separate and discard the aqueous layer.

  • Repeat the acidic wash to ensure complete removal of the amine.

4. Neutralizing Wash:

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

  • Separate and discard the aqueous layer.

5. Brine Wash:

  • Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water.

  • Separate and discard the aqueous layer.

6. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filter to remove the drying agent.

  • Concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

7. Purification:

  • The crude product can be further purified by techniques such as column chromatography, recrystallization, or distillation.

Protocol for Determining the Solubility of an Organic Compound

This protocol provides a general method for determining the solubility of a compound like this compound in a given solvent.

1. Sample Preparation:

  • Add an excess amount of the compound to a known volume of the solvent in a sealed vial. An excess is ensured when undissolved solid or liquid remains visible.

2. Equilibration:

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

3. Separation:

  • Allow the undissolved portion to settle.

  • Carefully take a known volume of the saturated supernatant.

4. Quantification:

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., GC, HPLC, or gravimetric analysis after solvent evaporation).[13]

5. Calculation:

  • Calculate the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL).[13]

Mandatory Visualization

G cluster_reaction Reaction cluster_workup Work-up Procedure cluster_separation Separation of Components cluster_purification Purification ReactionMixture Reaction Mixture (Product + this compound + Reagents) Quenching 1. Quench Reaction (e.g., sat. aq. NaHCO₃) ReactionMixture->Quenching Extraction 2. Liquid-Liquid Extraction (Organic Solvent + Water) Quenching->Extraction AcidWash 3. Acidic Wash (1 M HCl) Extraction->AcidWash AqueousLayer1 Aqueous Layer (Protonated this compound) AcidWash->AqueousLayer1 OrganicLayer Organic Layer (Desired Product) AcidWash->OrganicLayer NeutralWash 4. Neutralizing Wash (sat. aq. NaHCO₃) BrineWash 5. Brine Wash (sat. aq. NaCl) NeutralWash->BrineWash Drying 6. Dry Organic Layer (e.g., Na₂SO₄) BrineWash->Drying Concentration 7. Concentrate (Rotary Evaporation) Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct OrganicLayer->NeutralWash AqueousLayer2 Aqueous Waste PurifiedProduct Purified Product CrudeProduct->PurifiedProduct Purification (e.g., Chromatography)

Caption: Experimental workflow for a typical work-up procedure.

G cluster_nodes Start Start Work-up AddAq Add Aqueous Solution Start->AddAq Shake Shake Separatory Funnel AddAq->Shake CheckLayers Clear Layer Separation? Shake->CheckLayers Emulsion Emulsion Formed CheckLayers->Emulsion No Continue Continue Extraction CheckLayers->Continue Yes BreakEmulsion Break Emulsion: - Add Brine - Filter through Celite® Emulsion->BreakEmulsion BreakEmulsion->CheckLayers CheckRecovery Acceptable Product Recovery? Continue->CheckRecovery LowRecovery Low Recovery CheckRecovery->LowRecovery No End Work-up Complete CheckRecovery->End Yes OptimizepH Optimize pH of Washes LowRecovery->OptimizepH RepeatExtraction Perform Multiple Extractions OptimizepH->RepeatExtraction RepeatExtraction->Continue

Caption: Troubleshooting decision tree for work-up procedures.

References

Stability of 3-Methoxybenzylamine under acidic vs basic reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Methoxybenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various reaction conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a relatively stable compound under normal temperatures and pressures when stored properly.[1] It is a colorless to light yellow liquid and should be stored in a cool, dark place under an inert atmosphere, as it is sensitive to air.[1]

Q2: How does this compound behave in acidic conditions?

A2: As a primary amine, this compound is basic and will react with acids to form the corresponding ammonium (B1175870) salt. In strongly acidic conditions and at elevated temperatures, there is a potential for side reactions. While the benzylamine (B48309) group itself is relatively robust, prolonged exposure to harsh acidic conditions could potentially lead to N-debenzylation, although this typically requires forcing conditions. Cleavage of the methoxy (B1213986) ether bond is also possible under very strong acidic conditions, but this is generally a difficult reaction to achieve.

Q3: What are the potential side products of this compound in acidic media?

A3: Under harsh acidic conditions (e.g., strong acid, high temperature), potential side products could include:

  • 3-Methoxybenzylammonium salt: The initial and expected product of reacting with acid.

  • 3-Hydroxybenzylamine: If the methoxy group is cleaved.

  • Benzyl (B1604629) alcohol and ammonia: Resulting from N-debenzylation.

Q4: How stable is this compound under basic conditions?

A4: this compound is generally stable under a wide range of basic conditions. The primary amine is a weak nucleophile and will not react with common bases like sodium hydroxide (B78521) or potassium carbonate under standard conditions. It is often used in reactions where a base is present to neutralize acid byproducts.

Q5: Can the methoxy group be cleaved under basic conditions?

A5: The methoxy group, an ether linkage on an aromatic ring, is highly stable under basic conditions and is not susceptible to cleavage by common bases.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound, with a focus on stability-related problems.

Issue 1: Low yield in an acid-catalyzed reaction.

  • Possible Cause 1: Protonation of the amine. In acidic media, the benzylamine will be protonated to form an ammonium salt. This deactivates it as a nucleophile.

    • Solution: If the amine needs to act as a nucleophile, the reaction should be run under neutral or slightly basic conditions. If the acid is a catalyst, use the minimum effective amount.

  • Possible Cause 2: Degradation of starting material. Although generally stable, prolonged exposure to very strong acids and high temperatures can lead to degradation.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Consider running the reaction at a lower temperature or for a shorter duration. If possible, use a milder acid catalyst.

Issue 2: Unexpected byproducts observed in the reaction mixture.

  • Possible Cause 1: Side reactions under harsh conditions. As mentioned in the FAQs, harsh acidic conditions can lead to debenzylation or ether cleavage.

    • Solution: Re-evaluate the necessity of the harsh conditions. Explore alternative, milder synthetic routes. Use analytical techniques such as GC-MS or LC-MS to identify the byproducts, which can provide clues about the degradation pathway.

  • Possible Cause 2: Air sensitivity. this compound is air-sensitive, and oxidation can occur over time.

    • Solution: Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored reagent.

Issue 3: Incomplete reaction in a base-mediated synthesis.

  • Possible Cause 1: Insufficient base. If this compound is used as a salt (e.g., hydrochloride), a stoichiometric amount of base is required to liberate the free amine before it can participate in the reaction.

    • Solution: Ensure at least one equivalent of base is used to neutralize the salt. It is often advisable to use a slight excess of a non-nucleophilic base.

  • Possible Cause 2: Inappropriate solvent. The choice of solvent can significantly impact reaction rates.

    • Solution: Ensure the reactants are soluble in the chosen solvent. Consider a solvent that is compatible with both the organic substrate and the basic reagent.

Data Presentation: Hypothetical Forced Degradation Study

To illustrate the stability of this compound, the following tables present hypothetical data from a forced degradation study. These results are for illustrative purposes to guide experimental design.

Table 1: Stability of this compound under Acidic Conditions (Hypothetical Data)

ConditionTime (hours)Temperature (°C)% this compound RemainingMajor Degradation Product(s)
1 M HCl2425>99%-
1 M HCl2480~95%3-Hydroxybenzylamine (~3%)
6 M HCl2480~85%3-Hydroxybenzylamine (~10%)

Table 2: Stability of this compound under Basic Conditions (Hypothetical Data)

ConditionTime (hours)Temperature (°C)% this compound RemainingMajor Degradation Product(s)
1 M NaOH2425>99%-
1 M NaOH2480>99%-
5 M NaOH24100>98%-

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability under Acidic Conditions

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).

  • Stress Condition: Add the this compound solution to an equal volume of the desired aqueous acidic solution (e.g., 1 M HCl, 6 M HCl).

  • Incubation: Maintain the reaction mixture at the desired temperature (e.g., 25°C, 80°C) for a specified time (e.g., 24 hours).

  • Quenching and Analysis: At specified time points, withdraw an aliquot of the reaction mixture, neutralize it with a suitable base (e.g., NaHCO₃ solution), and dilute with mobile phase. Analyze the sample by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and identify any degradation products.

Protocol 2: General Procedure for Assessing Stability under Basic Conditions

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).

  • Stress Condition: Add the this compound solution to an equal volume of the desired aqueous basic solution (e.g., 1 M NaOH, 5 M NaOH).

  • Incubation: Maintain the reaction mixture at the desired temperature (e.g., 25°C, 80°C, 100°C) for a specified time (e.g., 24 hours).

  • Quenching and Analysis: At specified time points, withdraw an aliquot of the reaction mixture, neutralize it with a suitable acid (e.g., dilute HCl), and dilute with mobile phase. Analyze the sample by a validated stability-indicating HPLC method.

Visualizations

Acidic_Conditions_Pathway cluster_main Behavior in Acidic Conditions 3-MBA This compound Protonated_MBA 3-Methoxybenzylammonium Salt 3-MBA->Protonated_MBA + H+ (Reversible) Degradation_Products Degradation Products (e.g., 3-Hydroxybenzylamine) Protonated_MBA->Degradation_Products Harsh Conditions (Strong Acid, Heat)

Caption: Behavior of this compound in acidic conditions.

Basic_Conditions_Pathway cluster_main Behavior in Basic Conditions 3-MBA This compound Stable Generally Stable 3-MBA->Stable + OH-

Caption: Stability of this compound in basic conditions.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Reaction Outcome Check_Purity Verify Purity of This compound Start->Check_Purity Analyze_Conditions Review Reaction Conditions (pH, Temp, Atmosphere) Start->Analyze_Conditions Modify_Protocol Modify Protocol: Milder Conditions, Inert Atmosphere Check_Purity->Modify_Protocol Identify_Byproducts Identify Byproducts (LC-MS, GC-MS) Analyze_Conditions->Identify_Byproducts Identify_Byproducts->Modify_Protocol End Optimized Reaction Modify_Protocol->End

Caption: A logical workflow for troubleshooting reactions.

References

Technical Support Center: Identifying Impurities in 3-Methoxybenzylamine Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in reactions involving 3-methoxybenzylamine using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in a this compound synthesis via reductive amination of 3-methoxybenzaldehyde (B106831)?

A1: In the synthesis of this compound from 3-methoxybenzaldehyde, several impurities can arise from the starting materials, side reactions, or degradation. Common impurities to monitor include:

  • Unreacted Starting Material: 3-methoxybenzaldehyde.

  • Oxidation Product: 3-methoxybenzoic acid, which can form from the oxidation of 3-methoxybenzaldehyde.

  • Over-alkylation Product: Di(3-methoxybenzyl)amine, formed if the newly synthesized this compound reacts with another molecule of the starting aldehyde and is subsequently reduced.

  • Intermediate Species: The corresponding imine of 3-methoxybenzaldehyde and ammonia.

Q2: My chromatogram shows a peak with the correct mass for this compound, but the peak shape is poor (tailing). What could be the cause?

A2: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic silanol (B1196071) groups on the surface of silica-based LC columns.[1] To mitigate this, you can:

  • Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid) to ensure the amine is protonated.

  • Employ an end-capped column specifically designed for the analysis of basic compounds.

  • Consider using a lower injection volume to avoid column overload.[1]

Q3: I am observing unexpected peaks in my chromatogram. How can I determine if they are actual impurities or system contaminants?

A3: It is crucial to differentiate between reaction-related impurities and system contamination.[2][3]

  • Run a blank injection: Inject your mobile phase or sample solvent without any sample. Any peaks that appear are likely from the solvent or the LC-MS system itself.

  • Check for carryover: Inject a blank after a concentrated sample run. The presence of your analyte or impurity peaks, albeit smaller, indicates carryover from the previous injection.[2]

  • Review solvent and reagent purity: Ensure you are using high-purity, LC-MS grade solvents and reagents to avoid introducing contaminants.[4]

Q4: My signal intensity for this compound and its impurities is very low. How can I improve it?

A4: Low signal intensity can stem from several factors.[4]

  • Optimize ionization source parameters: Adjust the ion source temperature, gas flows, and voltages to find the optimal settings for your compounds.

  • Check mobile phase compatibility: Ensure your mobile phase additives are volatile and compatible with mass spectrometry (e.g., use formic acid instead of non-volatile buffers like phosphate). Trifluoroacetic acid (TFA) can suppress the signal, so use it sparingly if necessary.[3]

  • Confirm sample pH: For positive ion mode, a slightly acidic mobile phase will promote protonation and enhance the signal for amines.

Q5: I am seeing fragment ions in my mass spectra that I cannot identify. What are the possible sources?

A5: Unidentified fragments can be perplexing. Consider these possibilities:

  • Co-eluting impurities: An impurity with a similar retention time might be co-eluting with your peak of interest, leading to a mixed fragmentation pattern.[1] Try optimizing your chromatography to improve resolution.

  • In-source fragmentation: The compound might be fragmenting within the ion source before entering the mass analyzer. Try reducing the source temperature or cone voltage.[1]

  • Background ions: These can originate from the mobile phase, system contamination, or column bleed.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of this compound reactions.

ProblemPossible Cause(s)Suggested Solution(s)
Retention Time Shifts Changes in mobile phase composition, column degradation, fluctuating flow rate.[2]Prepare fresh mobile phase, ensure proper mixing, and check the pump for leaks or pressure fluctuations. Use a guard column to protect the analytical column.[4]
Peak Broadening or Splitting Column contamination, mismatched solvent between sample and mobile phase, column void.[2]Flush the column with a strong solvent. Ensure the sample solvent is compatible with the initial mobile phase conditions.[4] Replace the column if a void is suspected.
High Backpressure Clogged frit, column contamination, precipitation of buffer or sample.[4]Reverse-flush the column (if permissible by the manufacturer). Filter all samples and mobile phases.[4] Ensure buffer salts are soluble in the mobile phase composition.
No Peaks or Very Weak Signal Incorrect MS settings, sample degradation, injection failure.Verify MS parameters (ionization mode, mass range). Prepare a fresh sample and analyze immediately.[1] Check the autosampler for proper injection volume and needle placement.[4]
High Background Noise Contaminated solvents, mobile phase additives, or ion source.[2][3]Use LC-MS grade solvents. Clean the ion source. Use a divert valve to direct the initial, unretained flow to waste.[3]

Quantitative Data Summary

The following table summarizes the expected m/z values for this compound and its common process-related impurities, along with their plausible major fragment ions. This data is essential for building your LC-MS acquisition and processing methods.

Compound NameChemical StructureMolecular Formula[M+H]⁺ (m/z)Plausible Major Fragment Ions (m/z)
This compound (Product) this compoundC₈H₁₁NO138.09121.07 (-NH₃), 107.05 (-CH₂NH₂), 91.05 (-OCH₃, -NH₃)
3-Methoxybenzaldehyde (Starting Material) 3-MethoxybenzaldehydeC₈H₈O₂137.06135.04 (-H₂), 107.05 (-CHO), 92.04 (-CHO, -CH₃)
3-Methoxybenzoic Acid (Oxidation Product) 3-Methoxybenzoic AcidC₈H₈O₃153.05135.04 (-H₂O), 121.03 (-OCH₃), 107.05 (-COOH)
Di(3-methoxybenzyl)amine (Over-alkylation) Di(3-methoxybenzyl)amineC₁₆H₁₉NO₂258.15137.08 (cleavage of one benzyl (B1604629) group), 121.07

Experimental Protocols

Protocol: LC-MS Method for Impurity Profiling of this compound

This protocol outlines a general method for the separation and detection of this compound and its common impurities. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the reaction mixture. b. Dissolve in 10 mL of a 50:50 mixture of methanol (B129727) and water to create a 1 mg/mL stock solution. c. Further dilute the stock solution with the same solvent to a final concentration of approximately 10 µg/mL. d. Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 50 - 500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

Visualizations

Reaction Pathway and Potential Impurities

The following diagram illustrates the synthesis of this compound via reductive amination and the formation pathways of common impurities.

Reaction_Pathway Aldehyde 3-Methoxybenzaldehyde (Starting Material) Imine Imine Intermediate Aldehyde->Imine + Ammonia - H2O Oxidation 3-Methoxybenzoic Acid (Oxidation Impurity) Aldehyde->Oxidation Oxidation Ammonia Ammonia (Reagent) Ammonia->Imine ReducingAgent Reducing Agent (e.g., NaBH4) Product This compound (Product) ReducingAgent->Product Imine->Product + Reducing Agent OverAlkylation Di(3-methoxybenzyl)amine (Over-alkylation Impurity) Imine->OverAlkylation Product->OverAlkylation + Imine + Reducing Agent

Caption: Reaction scheme for this compound synthesis and impurity formation.

Experimental Workflow for Impurity Identification

This workflow outlines the logical steps from sample receipt to impurity identification and reporting.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Identification cluster_report Reporting A Receive Reaction Mixture Sample B Dilute and Filter Sample A->B C Inject Sample onto LC-MS System B->C D Acquire Full Scan and MS/MS Data C->D E Process Chromatogram (Peak Integration) D->E F Compare [M+H]⁺ with Expected Impurities E->F G Analyze Fragmentation Patterns (MS/MS) F->G H Confirm Impurity Structure G->H I Quantify and Report Impurity Levels H->I

Caption: Step-by-step workflow for LC-MS based impurity identification.

References

Validation & Comparative

A Comparative Guide to 3-Methoxybenzylamine and 4-Methoxybenzylamine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice between regioisomeric starting materials can significantly impact reaction outcomes. This guide provides a detailed comparison of 3-Methoxybenzylamine and 4-Methoxybenzylamine (B45378), focusing on their physical properties, reactivity, and applications in the synthesis of nitrogen-containing compounds.

Introduction to 3- and 4-Methoxybenzylamine

This compound and 4-Methoxybenzylamine are structural isomers with the molecular formula C₈H₁₁NO. Both are primary amines widely employed as building blocks in the synthesis of pharmaceuticals and other complex organic molecules. Their utility stems from the presence of a reactive amino group and a methoxy-substituted benzene (B151609) ring, which influences the nucleophilicity of the amine and the reactivity of the aromatic ring.

Chemical Structures:

  • This compound: The methoxy (B1213986) group is positioned at the meta position relative to the aminomethyl group.

  • 4-Methoxybenzylamine: The methoxy group is at the para position, also known as the p-methoxybenzyl (PMB) group.

Physicochemical Properties

The position of the methoxy group subtly influences the physical and chemical properties of these isomers. A summary of their key properties is presented in the table below.

PropertyThis compound4-Methoxybenzylamine
CAS Number 5071-96-5[1]2393-23-9[2]
Molecular Weight 137.18 g/mol [1]137.18 g/mol [2]
Boiling Point 140 °C at 37 mmHg[1]236-237 °C[2]
Density 1.072 g/mL at 25 °C[1]1.05 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.547[1]1.546[2]
pKa 9.03 ± 0.10 (Predicted)9.30 ± 0.10 (Predicted)[3]
Solubility in Water Slightly solubleHighly soluble[3]

Reactivity and Electronic Effects

The primary difference in the chemical behavior of 3- and 4-methoxybenzylamine arises from the electronic effects of the methoxy group.

  • 4-Methoxybenzylamine: The methoxy group at the para position exerts a strong electron-donating effect through resonance (+R effect), which increases the electron density on the nitrogen atom of the amino group. This enhanced electron density makes 4-methoxybenzylamine a stronger nucleophile compared to its meta isomer. The electron-donating nature of the para-methoxy group also activates the aromatic ring towards electrophilic substitution.

  • This compound: In the meta position, the methoxy group primarily exerts an electron-withdrawing inductive effect (-I effect) and a weaker resonance effect. Consequently, the nucleophilicity of the amino group in this compound is lower than that of the para isomer.

These electronic differences can lead to variations in reaction rates and yields in various synthetic transformations.

Performance in Synthesis: A Comparative Overview

While direct, side-by-side comparative studies under identical conditions are limited in the literature, the known electronic effects allow for a qualitative comparison. Generally, 4-methoxybenzylamine is expected to exhibit higher reactivity in nucleophilic reactions.

N-Acylation

N-acylation is a fundamental reaction for these primary amines. A simple and efficient method for N-acylation involves the reaction with an acylating agent like acetic anhydride (B1165640).

Comparative Experimental Data: N-Acylation with Acetic Anhydride

While a direct comparative study is not available, a general protocol for the N-acylation of amines with acetic anhydride can be applied to both isomers to assess their relative reactivity. Based on electronic effects, 4-methoxybenzylamine is expected to react faster than this compound.

AmineAcylating AgentSolventTemperatureReaction TimeYield (%)
This compoundAcetic AnhydrideDichloromethane (B109758)Room Temp.~5-15 min>90 (expected)
4-MethoxybenzylamineAcetic AnhydrideDichloromethaneRoom Temp.<5 min (expected)>90 (expected)

Note: The expected reaction times are based on the higher nucleophilicity of 4-methoxybenzylamine. Actual times may vary.

Synthesis of Nitrogen-Containing Heterocycles

Both isomers are valuable precursors for the synthesis of various nitrogen-containing heterocycles.

  • Pictet-Spengler Reaction: This reaction is used to synthesize tetrahydroisoquinolines and other related heterocyclic systems. The reaction is facilitated by electron-donating groups on the aromatic ring, which stabilize the intermediate carbocation formed during the cyclization step. Therefore, phenylethylamines derived from 4-methoxybenzylamine are expected to give higher yields and require milder reaction conditions compared to those from this compound.[4][5]

  • Bischler-Napieralski Reaction: This reaction is another important method for the synthesis of dihydroisoquinolines. Similar to the Pictet-Spengler reaction, the success of the Bischler-Napieralski cyclization is enhanced by the presence of electron-donating groups on the aromatic ring.[6][7]

  • Ugi Reaction: This multi-component reaction is a powerful tool for the rapid generation of molecular diversity. Both 3- and 4-methoxybenzylamine can be used as the amine component in the Ugi reaction to produce complex amide derivatives.[8][9] 4-Methoxybenzylamine is frequently used in Ugi reactions.[10]

  • Reductive Amination: This is a versatile method for forming C-N bonds. Both isomers can react with aldehydes and ketones to form imines, which are then reduced to the corresponding secondary or tertiary amines. The higher nucleophilicity of 4-methoxybenzylamine may lead to faster imine formation.

Experimental Protocols

General Protocol for N-Acylation of Methoxybenzylamines

This protocol is adapted from a general method for the N-acylation of amines.

Materials:

  • This compound or 4-Methoxybenzylamine (1 mmol)

  • Acetic anhydride (1.2 mmol)

  • Dichloromethane (DCM) (5 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of the respective methoxybenzylamine (1 mmol) in dichloromethane (5 mL) in a round-bottom flask, add acetic anhydride (1.2 mmol) at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, wash the reaction mixture with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude N-acylated product.

  • Purify the product by recrystallization or column chromatography if necessary.

Visualizing Reaction Pathways

Logical Relationship of Reactivity

The following diagram illustrates the factors influencing the relative reactivity of the two isomers.

G cluster_0 Electronic Effects cluster_1 Reactivity 4-Methoxybenzylamine 4-Methoxybenzylamine Resonance (+R) Resonance (+R) 4-Methoxybenzylamine->Resonance (+R) Dominant This compound This compound Inductive (-I) Inductive (-I) This compound->Inductive (-I) Dominant Higher Nucleophilicity Higher Nucleophilicity Resonance (+R)->Higher Nucleophilicity Lower Nucleophilicity Lower Nucleophilicity Inductive (-I)->Lower Nucleophilicity Faster Reaction Rate Faster Reaction Rate Higher Nucleophilicity->Faster Reaction Rate Slower Reaction Rate Slower Reaction Rate Lower Nucleophilicity->Slower Reaction Rate

Caption: Electronic effects on the reactivity of methoxybenzylamine isomers.

General Experimental Workflow for N-Acylation

The diagram below outlines the general workflow for the N-acylation of methoxybenzylamines.

G Start Start Reactants Mix Methoxybenzylamine and Acetic Anhydride in DCM Start->Reactants Reaction Stir at Room Temperature (Monitor by TLC) Reactants->Reaction Workup Wash with NaHCO3 soln. Reaction->Workup Isolation Separate Organic Layer, Dry, and Evaporate Workup->Isolation Purification Recrystallization or Chromatography Isolation->Purification Product N-acylated Product Purification->Product End End Product->End

Caption: General workflow for the N-acylation of methoxybenzylamines.

Conclusion

Both this compound and 4-Methoxybenzylamine are valuable reagents in organic synthesis. The choice between them depends on the specific requirements of the reaction. For reactions that benefit from higher nucleophilicity and an electron-rich aromatic ring, such as the Pictet-Spengler and Bischler-Napieralski reactions, 4-methoxybenzylamine is generally the preferred choice, likely leading to higher yields and milder reaction conditions. For other transformations, the less reactive this compound might be suitable or even advantageous to avoid potential side reactions. Understanding the electronic differences between these two isomers is key to making an informed decision in the design of synthetic routes.

References

A Comparative Analysis of the Reactivity of 3-Methoxybenzylamine and Benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-methoxybenzylamine and benzylamine (B48309), focusing on their nucleophilic properties. The inclusion of a methoxy (B1213986) substituent on the aromatic ring significantly influences the electron density of the benzylamine molecule, thereby altering its reactivity. This comparison is supported by established principles of physical organic chemistry and kinetic data from nucleophilic substitution reactions.

Introduction to Reactivity

The reactivity of benzylamines as nucleophiles is primarily governed by the electron density on the nitrogen atom of the amino group. Substituents on the benzene (B151609) ring can either increase or decrease this electron density through a combination of inductive and resonance effects. Benzylamine, the unsubstituted parent compound, serves as a baseline for evaluating the electronic influence of these substituents. In this compound, the methoxy group is positioned at the meta position of the benzene ring.

Electronic Effects and Basicity

The methoxy group (-OCH₃) exhibits a dual electronic effect: a strong, electron-donating resonance effect (+M) and a moderate, electron-withdrawing inductive effect (-I).

  • Benzylamine : The phenyl group is weakly electron-withdrawing. The basicity of benzylamine is reflected in its pKa of approximately 9.33.

  • This compound : In the meta position, the electron-donating resonance effect of the methoxy group does not extend to the benzylic carbon and the attached amino group. Consequently, the electron-withdrawing inductive effect (-I) of the electronegative oxygen atom dominates. This effect reduces the electron density on the nitrogen atom, making this compound a weaker base than benzylamine. The predicted pKa for this compound is approximately 9.03.

This difference in basicity suggests a corresponding difference in nucleophilicity, with benzylamine expected to be the more potent nucleophile.

Quantitative Comparison of Reactivity

The relative nucleophilic reactivity of these two amines has been investigated through kinetic studies of their reactions with electrophiles. A key example is the nucleophilic substitution reaction with benzyl (B1604629) bromide in a methanol (B129727) medium. In these studies, the second-order rate constants (k₂) provide a quantitative measure of reactivity.

As established in studies of substituted benzylamines, electron-withdrawing groups decrease the rate of nucleophilic substitution, while electron-donating groups increase the rate compared to the unsubstituted benzylamine.[1] The methoxy group at the meta position acts as an electron-withdrawing group via induction, thus reducing the nucleophilicity of the amine.

CompoundSubstituent Effect (meta)pKa (predicted for 3-MBA)Relative Reactivity Trend
BenzylamineNone (Reference)~9.33More Reactive
This compoundInductive (-I) > Resonance~9.03Less Reactive

Reaction Mechanism: Nucleophilic Substitution

The reaction of benzylamines with an alkyl halide, such as benzyl bromide, typically proceeds through an Sₙ2 mechanism. This is a single-step concerted process where the amine's lone pair of electrons attacks the electrophilic carbon, and the leaving group departs simultaneously.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R_NH2 R-NH₂ TS [ R---NH₂---CH₂(C₆H₅)---Br ]δ+ R_NH2->TS Nucleophilic Attack C6H5CH2Br C₆H₅CH₂-Br C6H5CH2Br->TS Product R-NH₂⁺-CH₂C₆H₅ TS->Product Br_ion Br⁻ TS->Br_ion Leaving Group Departure

Caption: Generalized Sₙ2 reaction mechanism for the alkylation of a primary amine.

The reactivity in this mechanism is highly sensitive to the nucleophilicity of the amine. A higher electron density on the nitrogen atom facilitates the attack on the electrophilic carbon, leading to a faster reaction rate.

Experimental Protocols

To quantitatively determine the reactivity of these amines, a kinetic study of their reaction with an electrophile like benzyl bromide can be performed.

Protocol: Determination of Second-Order Rate Constants via Conductometry

This protocol is adapted from methodologies used for studying the kinetics of nucleophilic substitution reactions of substituted benzylamines with benzyl bromide.[1]

Objective: To determine and compare the second-order rate constants for the reaction of benzylamine and this compound with benzyl bromide in methanol.

Materials:

  • Benzylamine

  • This compound

  • Benzyl bromide

  • Anhydrous Methanol

  • Conductivity meter and probe

  • Thermostated water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations (e.g., 0.1 M) of benzylamine, this compound, and benzyl bromide in anhydrous methanol.

    • From the stock solutions, prepare reaction solutions of lower concentrations (e.g., 0.01 M) in volumetric flasks.

  • Kinetic Measurement:

    • Equilibrate the reactant solutions and the reaction vessel in a thermostated water bath to maintain a constant temperature (e.g., 25°C).

    • Calibrate the conductivity meter.

    • To initiate a kinetic run, mix equal volumes of the amine solution and the benzyl bromide solution in the reaction vessel.

    • Immediately start the stopwatch and begin recording the conductivity of the solution at regular time intervals. The reaction produces an ionic salt (benzylammonium bromide), which increases the conductivity of the solution over time.

  • Data Analysis:

    • The second-order rate constant (k₂) can be determined from the change in conductivity over time. The rate of the reaction can be followed by monitoring the increase in conductivity due to the formation of the ionic product.

    • Plot the appropriate function of conductivity versus time to obtain a linear plot, the slope of which is related to the rate constant.

    • Repeat the experiment for both benzylamine and this compound under identical conditions to ensure a valid comparison.

experimental_workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis prep_amine Prepare Amine Solution (e.g., 0.01 M in Methanol) thermo Equilibrate Solutions (Constant Temperature) prep_amine->thermo prep_bromide Prepare Benzyl Bromide Solution (e.g., 0.01 M in Methanol) prep_bromide->thermo mix Mix Reactants (t=0) thermo->mix measure Record Conductivity vs. Time mix->measure plot Plot Conductivity Data measure->plot calculate Calculate Second-Order Rate Constant (k₂) plot->calculate

Caption: Experimental workflow for the kinetic analysis of amine reactivity.

Conclusion

The presence of a methoxy group at the meta position in this compound reduces its reactivity as a nucleophile compared to the parent benzylamine. This is attributed to the dominant electron-withdrawing inductive effect of the methoxy group in this position, which decreases the electron density on the nitrogen atom. This reduced reactivity is reflected in a lower pKa and a slower rate of reaction in nucleophilic substitution reactions. For researchers in drug development and organic synthesis, this difference in reactivity is a critical consideration for reaction design, optimization, and the synthesis of targeted molecules.

References

A Comparative Guide to the Deprotection of 3-Methoxybenzyl and 4-Methoxybenzyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the intricate assembly of complex molecules such as pharmaceuticals and natural products, the selection of an appropriate protecting group is a critical strategic decision. The methoxybenzyl ethers, valued for their stability and varied deprotection methods, are frequently employed to mask hydroxyl functionalities. Among these, the 4-methoxybenzyl (PMB) group is ubiquitous, while the 3-methoxybenzyl (3-MeOBn) group offers a nuanced alternative. This guide provides an objective comparison of the deprotection of these two important protecting groups, supported by experimental data and detailed protocols, to aid chemists in making informed decisions for their synthetic endeavors.

The key difference in the reactivity of the 3-MeOBn and 4-MeOBn groups stems from the electronic effect of the methoxy (B1213986) substituent on the benzylic position. The para-methoxy group in the PMB ether can directly stabilize a developing positive charge at the benzylic carbon through resonance, making it significantly more labile under acidic and oxidative conditions. In contrast, the meta-methoxy group in the 3-MeOBn ether offers only inductive electron-donating effects, resulting in a generally more robust protecting group.

Comparative Deprotection Data

The following table summarizes the conditions for the deprotection of 3-methoxybenzyl and 4-methoxybenzyl ethers under various methodologies. It is important to note that direct side-by-side comparative studies are limited in the literature. The data presented here is compiled from individual reports and should be considered in the context of the specific substrates and reaction conditions employed.

Deprotection MethodReagent(s)SubstrateProtecting GroupConditionsYield (%)Reference
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)Protected Alcohol4-MeOBn (PMB)CH₂Cl₂/H₂O, rtHigh[1][2]
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)9-(p-methoxybenzyl)carbazole4-MeOBn (PMB)Toluene, H₂O, 80°C, 71h79[1]
Acidic Cleavage Trifluoroacetic acid (TFA)Protected Alcohol4-MeOBn (PMB)CH₂Cl₂, rtHigh[3]
Triflic acid (TfOH), 1,3-dimethoxybenzene (B93181)Protected Alcohol4-MeOBn (PMB)CH₂Cl₂, 21°C, 10 minup to 98[3]
Trifluoroacetic acid (TFA)Methyl 1-(p-methoxybenzyl)indole-2-carboxylate4-MeOBn (PMB)Hot TFA52[1]
Hydrogenolysis H₂, Pd/CProtected Alcohol3-MeOBnNot specifiedNot specified[4][5]
H₂, Pd/CProtected Alcohol4-MeOBn (PMB)Not specifiedNot specified[6]
Raney NickelProtected Alcohol4-MeOBn (PMB)Not specifiedNot specified[7]

Experimental Protocols

Oxidative Deprotection of a 4-Methoxybenzyl Ether with DDQ

General Procedure: To a solution of the 4-methoxybenzyl ether (1.0 equiv) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v) at room temperature is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[1][2]

Acid-Catalyzed Deprotection of a 4-Methoxybenzyl Ether with Triflic Acid

Procedure: To a solution of the PMB-protected alcohol (0.2 mmol) and 1,3-dimethoxybenzene (0.6 mmol) in dichloromethane (1 mL) at 21 °C is added triflic acid (0.1 mmol). The reaction is stirred for 10 minutes and then quenched. This method has been shown to provide high yields of the deprotected alcohol.[3]

Hydrogenolysis of Benzyl (B1604629) Ethers

General Procedure: A solution of the benzyl ether (3-MeOBn or 4-MeOBn) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is treated with a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol %). The reaction vessel is then purged with hydrogen gas and stirred under a hydrogen atmosphere (typically 1 atm, but higher pressures can be used) at room temperature. The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the deprotected alcohol.[4][5][6]

Mechanistic Insights and Reactivity Comparison

The differential reactivity of 3-MeOBn and 4-MeOBn ethers can be rationalized by examining the stability of the carbocation intermediates formed during cleavage.

Acid-Catalyzed Deprotection

Under acidic conditions, the ether oxygen is protonated, followed by cleavage of the carbon-oxygen bond to generate a benzylic carbocation and the free alcohol. The rate-determining step is typically the formation of this carbocation.

Acidic_Deprotection_Mechanism R-O-Bn(OMe) Methoxybenzyl Ether Protonated_Ether Protonated Ether R-O-Bn(OMe)->Protonated_Ether H⁺ Carbocation Benzylic Carbocation + R-OH Protonated_Ether->Carbocation Slow Products Deprotected Alcohol + Benzyl Byproducts Carbocation->Products Quench

Caption: Mechanism of Acid-Catalyzed Deprotection.

The 4-methoxy group can effectively delocalize the positive charge of the benzylic carbocation through resonance, a stabilizing effect that is absent for the 3-methoxy substituent.[8] Consequently, the 4-methoxybenzyl carbocation is significantly more stable, leading to a faster rate of cleavage for PMB ethers under acidic conditions compared to 3-MeOBn ethers.

Oxidative Deprotection

Oxidative cleavage, most commonly with DDQ, proceeds via a single-electron transfer (SET) mechanism to form a radical cation, which then collapses to the deprotected alcohol and the corresponding benzaldehyde.

Oxidative_Deprotection_Workflow Start Start: Methoxybenzyl Ether + DDQ SET Single Electron Transfer Start->SET Radical_Cation Radical Cation Intermediate SET->Radical_Cation Fragmentation Fragmentation Radical_Cation->Fragmentation Products Deprotected Alcohol + Anisaldehyde + DDQ-H₂ Fragmentation->Products End End Products->End

Caption: Experimental Workflow for Oxidative Deprotection.

The electron-donating nature of the para-methoxy group facilitates this single-electron transfer, making PMB ethers particularly susceptible to oxidative cleavage.[2] The 3-methoxy group, lacking this direct resonance stabilization, renders the corresponding ether less reactive towards oxidative deprotection. This difference in reactivity allows for the selective deprotection of PMB ethers in the presence of 3-MeOBn or unsubstituted benzyl ethers.

Conclusion

The choice between a 3-methoxybenzyl and a 4-methoxybenzyl protecting group offers chemists a valuable tool for strategic differentiation in complex syntheses. The 4-methoxybenzyl (PMB) group is characterized by its lability to both acidic and oxidative conditions, making it a readily cleavable protecting group. In contrast, the 3-methoxybenzyl (3-MeOBn) group is more robust, particularly towards oxidative cleavage, and more closely resembles the reactivity of an unsubstituted benzyl group. This enhanced stability can be advantageous when milder deprotection conditions are required for other functional groups in the molecule. Researchers should carefully consider the overall synthetic strategy and the compatibility of deprotection conditions with other functionalities present in their molecules when selecting between these two versatile protecting groups.

References

The Strategic Advantage of 3-Methoxy Substitution in Benzylamine-Based Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the subtle art of medicinal chemistry often lies in the strategic placement of functional groups to optimize a drug candidate's pharmacological profile. Among these, the methoxy (B1213986) group (-OCH₃), particularly at the meta-position of a benzylamine (B48309) scaffold, has emerged as a powerful tool in enhancing drug efficacy and safety. This guide provides a comprehensive comparison of the advantages conferred by the 3-methoxy substitution, supported by experimental data and detailed protocols, to inform rational drug design.

The inclusion of a 3-methoxy group on a benzylamine core can profoundly influence a molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. These effects stem from the unique electronic and steric characteristics of the methoxy group, which can modulate a compound's lipophilicity, hydrogen bonding capacity, and metabolic stability. This guide will delve into these aspects, offering a comparative perspective against unsubstituted or otherwise substituted benzylamine analogs.

Comparative Analysis of Pharmacological Properties

To illustrate the impact of the 3-methoxy substitution, this section presents a comparative analysis of key pharmacological parameters. While a single drug candidate that perfectly isolates the effect of the 3-methoxy group across all parameters is rare, we can draw valuable insights from various compounds where this moiety plays a crucial role.

Enhanced Receptor Binding Affinity

The 3-methoxy group can significantly enhance the binding affinity of a ligand for its target receptor through various non-covalent interactions. Its oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in favorable van der Waals interactions within a hydrophobic pocket.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

Compound/AnalogTarget ReceptorUnsubstituted Benzylamine Analog (Ki)3-Methoxybenzylamine Analog (Ki)Other Substituted Analogs (Ki)
Opioid Receptor Ligand Series μ-Opioid Receptor15.82.52-methoxy: 8.74-methoxy: 3.1
Hypothetical GPCR Ligand GPCR X50.212.54-chloro: 25.13-methyl: 35.8
Varenicline (for comparison) α4β2 nAChR--Ki = 0.06 nM[1]

Data for the Opioid Receptor Ligand Series is hypothetical but based on established SAR trends. Data for the Hypothetical GPCR Ligand is for illustrative purposes.

Improved Metabolic Stability

A common challenge in drug development is overcoming rapid metabolism by cytochrome P450 (CYP) enzymes. The 3-methoxy group can influence metabolic stability by altering the electronic properties of the aromatic ring and by sterically hindering access of metabolizing enzymes to adjacent sites.

Table 2: Comparative In Vitro Metabolic Stability

Compound/AnalogLiver MicrosomesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Unsubstituted Benzylamine Analog Human1546.2
This compound Analog Human4515.4
4-Methoxybenzylamine Analog Human3023.1
Aripiprazole (for comparison) Human~75 hours (in vivo)[2]Low

Data presented are hypothetical and for comparative illustration. Aripiprazole data is provided as a real-world example of a drug with favorable metabolic stability.

Favorable Pharmacokinetic Profile

Enhanced metabolic stability often translates to an improved pharmacokinetic profile, including increased oral bioavailability and a longer duration of action.

Table 3: Comparative Pharmacokinetic Parameters in Rats

Compound/AnalogOral Bioavailability (%)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Unsubstituted Benzylamine Analog 251500.5450
This compound Analog 603501.01500
4-Methoxybenzylamine Analog 452800.81100
Ivabradine (for comparison) ~40%[3][4][5][6]-~1[3][4][5][6]-

Data for benzylamine analogs are hypothetical for illustrative comparison. Ivabradine, which contains a dimethoxybenzyl moiety, is included as a relevant pharmaceutical example.

Experimental Protocols

To aid researchers in evaluating their own this compound derivatives, this section provides detailed methodologies for key in vitro and in vivo assays.

Receptor Binding Assay (GPCR)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR

  • Test compounds (this compound derivatives and analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation cocktail and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and a known competitor ligand (for positive control).

  • In a 96-well plate, add assay buffer, cell membranes, and the test compound or vehicle.

  • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd value.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter mat using a microplate harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a non-labeled competitor) from the total binding.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the rate of metabolism of a test compound by liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Test compounds

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (mg microsomal protein/mL).

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic procedure for determining the oral bioavailability of a compound in rats.

Materials:

  • Male Sprague-Dawley rats (with jugular vein cannulas for serial blood sampling)

  • Test compound formulated for both intravenous (IV) and oral (PO) administration

  • Dosing vehicles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical method for quantifying the drug in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the rats overnight before dosing.

  • Administer the test compound either intravenously via the tail vein or orally via gavage.

  • Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to determine the drug concentration at each time point.

  • Plot the plasma concentration-time curve for both IV and PO administration.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and the area under the curve (AUC) for both routes of administration.

  • Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.

Visualizing the Impact of this compound in Drug Action

To further understand the role of this compound-containing drugs, the following diagrams illustrate key concepts in drug discovery and development.

GPCR_Signaling_Pathway Ligand This compound Drug (Agonist) GPCR GPCR (e.g., D2 Receptor) Ligand->GPCR Binds G_Protein G-Protein (Gi/o) GPCR->G_Protein Activates Effector Effector (Adenylyl Cyclase) G_Protein->Effector Inhibits Second_Messenger Second Messenger (cAMP) Effector->Second_Messenger Decreases Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: A simplified GPCR signaling pathway for a hypothetical this compound-based agonist.

Metabolic_Pathway Drug This compound Derivative Phase1 Phase I Metabolism (CYP450 Oxidation) Drug->Phase1 Metabolite1 Hydroxylated Metabolite Phase1->Metabolite1 Phase2 Phase II Metabolism (Glucuronidation) Metabolite2 Glucuronide Conjugate Phase2->Metabolite2 Metabolite1->Phase2 Excretion Excretion Metabolite2->Excretion

Caption: A general metabolic pathway for a this compound-containing drug.

Experimental_Workflow Synthesis Compound Synthesis (this compound Analogs) In_Vitro_Screening In Vitro Screening (Binding & Metabolic Stability) Synthesis->In_Vitro_Screening Lead_Selection Lead Compound Selection In_Vitro_Screening->Lead_Selection In_Vivo_Studies In Vivo Studies (Pharmacokinetics & Efficacy) Lead_Selection->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: A typical experimental workflow for the discovery of drugs containing a this compound moiety.

References

A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the reactivity of three positional isomers of methoxybenzylamine: ortho-, meta-, and para-methoxybenzylamine. The position of the methoxy (B1213986) group on the benzene (B151609) ring significantly influences the nucleophilicity of the amine, leading to distinct differences in reaction rates and outcomes. This analysis is supported by available experimental data and established principles of physical organic chemistry, offering valuable insights for synthetic route design and the development of novel chemical entities.

Introduction to Isomeric Reactivity

The reactivity of the primary amine in methoxybenzylamine isomers is primarily governed by its nucleophilicity, which is the ability to donate its lone pair of electrons to an electrophile. This property is modulated by both electronic and steric effects imparted by the methoxy substituent.

  • Electronic Effects: The methoxy group (-OCH₃) exerts two opposing electronic effects: a resonance effect (+R) and an inductive effect (-I). The resonance effect involves the donation of a lone pair of electrons from the oxygen atom into the π-system of the benzene ring, increasing electron density at the ortho and para positions. The inductive effect is the withdrawal of electron density through the sigma bond due to the higher electronegativity of the oxygen atom.

  • Steric Effects: The physical bulk of the methoxy group, particularly at the ortho position, can hinder the approach of reactants to the amino group, thereby reducing its reactivity.

Quantitative Reactivity Data

Parameterortho-Methoxybenzylaminemeta-Methoxybenzylaminepara-MethoxybenzylamineUnsubstituted Benzylamine (B48309)
Predicted pKa of Conjugate Acid ~9.0~9.2~9.49.34
Relative Reactivity (Nucleophilicity) LowestIntermediateHighest-
Governing Factors -I > +R; Steric Hindrance-I effect dominates+R > -IReference

Note: The pKa values are estimated based on the analogous methoxy-substituted anilines and benzoic acids, as direct experimental values for all three benzylamine isomers are not consistently reported in a single source. The reactivity trend is inferred from these basicity values and known electronic and steric effects.

Elucidation of Reactivity Order

The predicted order of reactivity (para > meta > ortho) can be rationalized as follows:

  • para-Methoxybenzylamine: The methoxy group at the para position strongly activates the ring towards electrophilic substitution and increases the electron density on the benzylic carbon through its electron-donating resonance effect (+R). This effect outweighs the electron-withdrawing inductive effect (-I), making the amino group more nucleophilic.

  • meta-Methoxybenzylamine: At the meta position, the resonance effect of the methoxy group is not transmitted to the benzylic carbon. Therefore, the reactivity is primarily influenced by the electron-withdrawing inductive effect (-I) of the oxygen atom, which reduces the nucleophilicity of the amine compared to the para isomer.

  • ortho-Methoxybenzylamine: Similar to the para position, the ortho methoxy group can donate electron density via resonance. However, two additional factors significantly decrease its reactivity. Firstly, the strong electron-withdrawing inductive effect (-I) is more pronounced at the closer ortho position. Secondly, and more importantly, the steric hindrance from the bulky methoxy group adjacent to the aminomethyl group impedes the approach of electrophiles, leading to a lower reaction rate.

Experimental Protocols

To quantitatively determine the relative reactivity of the methoxybenzylamine isomers, a kinetic study of their N-acylation reaction with a suitable acylating agent, such as acetic anhydride (B1165640), can be performed. The rate of the reaction can be monitored using UV-Vis spectroscopy.

Objective: To determine the second-order rate constants for the N-acylation of ortho-, meta-, and para-methoxybenzylamine with acetic anhydride in a suitable solvent (e.g., acetonitrile) at a constant temperature.

Materials:

  • ortho-Methoxybenzylamine

  • meta-Methoxybenzylamine

  • para-Methoxybenzylamine

  • Acetic Anhydride

  • Acetonitrile (spectroscopic grade)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each methoxybenzylamine isomer (e.g., 0.1 M) in acetonitrile.

    • Prepare a stock solution of acetic anhydride (e.g., 1 M) in acetonitrile.

  • Kinetic Measurements:

    • For each isomer, prepare a series of reaction mixtures with a constant concentration of the amine and varying concentrations of acetic anhydride (in large excess to ensure pseudo-first-order kinetics).

    • Initiate the reaction by adding a small volume of the acetic anhydride stock solution to the amine solution in a quartz cuvette.

    • Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a wavelength where the product (the corresponding N-acetylated benzylamine) absorbs and the reactants do not, or where the change in absorbance is maximal.

    • Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Determine the pseudo-first-order rate constant (k_obs) for each concentration of acetic anhydride by plotting the natural logarithm of the change in absorbance versus time. The slope of this plot will be -k_obs.

    • Plot k_obs versus the concentration of acetic anhydride. The slope of this second plot will be the second-order rate constant (k) for the N-acylation of the specific methoxybenzylamine isomer.

    • Compare the second-order rate constants for the three isomers to establish their relative reactivity.

Visualizations

Reactivity_Factors cluster_isomers Methoxybenzylamine Isomers cluster_effects Influencing Factors ortho ortho-Methoxybenzylamine Resonance Resonance Effect (+R) ortho->Resonance Present Inductive Inductive Effect (-I) ortho->Inductive Strong Steric Steric Hindrance ortho->Steric Significant meta meta-Methoxybenzylamine meta->Inductive Dominant para para-Methoxybenzylamine para->Resonance Dominant para->Inductive Present Reactivity Reactivity Resonance->Reactivity Increases Inductive->Reactivity Decreases Steric->Reactivity Decreases

Caption: Factors influencing the reactivity of methoxybenzylamine isomers.

Experimental_Workflow Start Start Prep_Solutions Prepare Stock Solutions (Amine Isomers & Acetic Anhydride) Start->Prep_Solutions Mix_Reactants Mix Amine and Acetic Anhydride in Cuvette Prep_Solutions->Mix_Reactants Monitor_Absorbance Monitor Absorbance Change over Time (UV-Vis) Mix_Reactants->Monitor_Absorbance Calc_k_obs Calculate Pseudo-First-Order Rate Constant (k_obs) Monitor_Absorbance->Calc_k_obs Plot_k_obs_vs_Conc Plot k_obs vs. [Acetic Anhydride] Calc_k_obs->Plot_k_obs_vs_Conc Calc_k Determine Second-Order Rate Constant (k) from Slope Plot_k_obs_vs_Conc->Calc_k Compare_k Compare Rate Constants of the Three Isomers Calc_k->Compare_k End End Compare_k->End

Caption: Workflow for kinetic analysis of N-acylation.

A Spectroscopic Showdown: Unraveling the Isomeric Differences Between 3- and 4-Methoxybenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of isomeric purity and structure is paramount. This guide provides an objective, data-driven comparison of 3-methoxybenzylamine and 4-methoxybenzylamine (B45378) derivatives, focusing on their distinct spectroscopic signatures. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the unambiguous identification and characterization of these crucial chemical entities.

The positional isomerism of the methoxy (B1213986) group on the benzylamine (B48309) core, whether at the meta (3-position) or para (4-position) location, induces subtle yet measurable differences in the electronic environment of the molecule. These variations are readily discernible through standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will systematically compare the spectroscopic data of these two isomers, providing a clear framework for their differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and 4-methoxybenzylamine, compiled from various spectral databases and literature sources. These values provide a quantitative basis for distinguishing between the two isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Proton Assignment This compound Chemical Shift (δ, ppm) 4-Methoxybenzylamine Chemical Shift (δ, ppm) Key Differentiators
-CH₂- (Benzyl)~3.82~3.77The benzylic protons in the 3-isomer are slightly more deshielded.
-OCH₃~3.79~3.79Minimal difference, not a primary point of distinction.
Aromatic Protons~7.21 (t), 6.75-6.85 (m, 3H)~7.22 (d, J≈8.6 Hz, 2H), 6.85 (d, J≈8.6 Hz, 2H)The splitting patterns of the aromatic protons are the most significant difference. The 4-isomer exhibits a classic AA'BB' system (two doublets), while the 3-isomer shows a more complex multiplet pattern.
-NH₂~1.51~1.45Broad singlet, chemical shift can vary with concentration and solvent.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
Carbon Assignment This compound Chemical Shift (δ, ppm) 4-Methoxybenzylamine Chemical Shift (δ, ppm) Key Differentiators
-CH₂- (Benzyl)~46.5~46.0Minor difference in the benzylic carbon shift.
-OCH₃~55.2~55.3Very similar chemical shifts for the methoxy carbon.
Aromatic C1 (ipso-CH₂)~144.0~135.0Significant upfield shift for the C1 carbon in the 4-isomer due to the para-methoxy group's electronic effect.
Aromatic C (ipso-OCH₃)~159.9~158.5The carbon bearing the methoxy group shows a noticeable difference in chemical shift.
Other Aromatic C~129.5, 119.5, 112.9, 112.3~128.5, 114.0The number and chemical shifts of the other aromatic carbons are distinct for each isomer.
Table 3: IR Spectroscopic Data (Liquid Film)
Functional Group This compound Absorption (cm⁻¹) 4-Methoxybenzylamine Absorption (cm⁻¹) Key Differentiators
N-H Stretch (Amine)~3360, ~3280 (two bands for primary amine)~3370, ~3290 (two bands for primary amine)Broad absorptions typical for primary amines, with minor shifts between isomers.
C-H Stretch (Aromatic)~3050-3000~3050-3000Typical aromatic C-H stretching vibrations.
C-H Stretch (Aliphatic)~2950-2850~2950-2850Stretching vibrations of the benzylic and methoxy C-H bonds.
C=C Stretch (Aromatic)~1600, ~1585, ~1490~1610, ~1510The positions and relative intensities of the aromatic ring stretching bands can differ. The para-substituted isomer often shows a strong band around 1510 cm⁻¹.
C-O Stretch (Ether)~1260, ~1040~1245, ~1030Strong C-O stretching bands are characteristic of the methoxy group.
Table 4: Mass Spectrometry Data (Electron Ionization)
Ion This compound m/z (Relative Intensity) 4-Methoxybenzylamine m/z (Relative Intensity) Key Differentiators
[M]⁺137 (Moderate)137 (Moderate)The molecular ion peak is present for both isomers.
[M-1]⁺136 (Strong)136 (Strong)Loss of a hydrogen atom is a common fragmentation pathway.
[M-NH₂]⁺121121Loss of the amino group results in a methoxybenzyl cation.
[M-CH₂NH₂]⁺107107Cleavage of the benzylic C-C bond.
Tropylium Ion9191A common fragment for benzyl (B1604629) derivatives.
Key Fragment106 (Moderate)108 (Strong)The relative intensities of fragment ions can differ, providing clues to the substitution pattern. For instance, the formation of the quinone-methide type ion at m/z 108 is more favorable for the 4-isomer.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of methoxybenzylamine derivatives.

Synthesis of Methoxybenzylamine Derivatives via Reductive Amination

This protocol describes a common method for synthesizing primary amines from the corresponding aldehydes.

  • Reaction Setup: In a round-bottom flask, dissolve the corresponding methoxybenzaldehyde (1.0 eq.) in a suitable solvent such as methanol (B129727) or ethanol.

  • Amine Source: Add a source of ammonia (B1221849), such as ammonium (B1175870) acetate (B1210297) (2-3 eq.) or a solution of ammonia in methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.5-2.0 eq.), portion-wise.

  • Work-up: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

  • IR Spectroscopy:

    • For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film.

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Acquire the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

    • Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of 3- and 4-methoxybenzylamine.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_comparison Data Comparison & Identification synthesis Synthesis of Isomers purification Purification synthesis->purification nmr NMR (1H, 13C) purification->nmr ir IR purification->ir ms Mass Spec purification->ms data_table Compile Data Tables nmr->data_table ir->data_table ms->data_table comparison Compare Spectra data_table->comparison identification Isomer Identification comparison->identification

Caption: Workflow for the spectroscopic comparison of isomers.

Conclusion

The spectroscopic differentiation of 3- and 4-methoxybenzylamine derivatives is straightforward when a systematic approach is employed. The most definitive technique is ¹H NMR spectroscopy, where the aromatic region provides a clear distinction in splitting patterns. ¹³C NMR, particularly the chemical shifts of the aromatic carbons, offers confirmatory evidence. While IR and Mass Spectrometry provide valuable information about functional groups and fragmentation patterns, the differences are more subtle. By utilizing the comparative data and protocols provided in this guide, researchers can confidently identify and characterize these important isomers, ensuring the integrity and success of their scientific endeavors.

Navigating the Separation of Methoxybenzylamine Isomers by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and analysis of positional isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical compounds. This guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention times for 2-methoxybenzylamine, 3-methoxybenzylamine, and 4-methoxybenzylamine. The successful separation of these isomers is highly dependent on the chosen chromatographic conditions, particularly the stationary phase and mobile phase composition.

Elution Order and Retention Time Comparison

The retention of positional isomers in reversed-phase HPLC is influenced by their relative polarity and interaction with the stationary phase. In the case of methoxybenzylamine isomers, the position of the methoxy (B1213986) group on the benzene (B151609) ring dictates the molecule's overall polarity and its hydrophobic interaction with the C18 stationary phase.

Generally, in reversed-phase chromatography, less polar compounds are retained longer, resulting in higher retention times. The expected elution order for methoxybenzylamine isomers is typically 2-methoxybenzylamine, followed by this compound, and then 4-methoxybenzylamine. This is because the para-substituted isomer (4-methoxybenzylamine) is the most nonpolar, leading to stronger hydrophobic interactions with the stationary phase. The ortho-substituted isomer (2-methoxybenzylamine) is often the most polar due to potential intramolecular interactions and steric effects, leading to weaker retention and earlier elution. The meta-substituted isomer (this compound) exhibits intermediate polarity and retention time.

The following table summarizes hypothetical, yet representative, quantitative data for the retention times of the three isomers under typical reversed-phase HPLC conditions.

CompoundIsomer PositionRetention Time (minutes)
2-MethoxybenzylamineOrtho5.8
This compoundMeta6.5
4-MethoxybenzylaminePara7.2

Experimental Protocols

The successful separation of methoxybenzylamine isomers can be achieved using a standard reversed-phase HPLC method. The following protocol provides a detailed methodology for achieving baseline separation.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 4.6 mm x 250 mm

  • Mobile Phase: Acetonitrile and Water (40:60, v/v) with 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were prepared by dissolving the individual isomers or a mixture in the mobile phase to a final concentration of 1 mg/mL.

Visualizing the Experimental Workflow

To further clarify the process, the following diagram illustrates the logical workflow for the HPLC analysis of methoxybenzylamine isomers.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Prepare 1 mg/mL Isomer Samples Injection Inject 10 µL of Sample Sample->Injection MobilePhase Prepare 40:60 ACN:H2O with 0.1% TFA Separation Isocratic Elution on C18 Column (1.0 mL/min, 30°C) MobilePhase->Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Record Chromatogram Detection->Chromatogram RetentionTime Determine Retention Times Chromatogram->RetentionTime Comparison Compare Retention Times of Isomers RetentionTime->Comparison

A logical workflow for the HPLC separation and analysis of methoxybenzylamine isomers.

Signaling Pathway of Chromatographic Separation

The separation of the isomers is governed by their differential partitioning between the mobile and stationary phases. The following diagram illustrates the key interactions that lead to the observed retention times.

Separation_Pathway cluster_system Chromatographic System cluster_analytes Analytes (Isomers) MobilePhase Mobile Phase (Polar) Isomer_2 2-Methoxybenzylamine (More Polar) MobilePhase->Isomer_2 Weaker Retention (Shorter tR) StationaryPhase Stationary Phase (Nonpolar - C18) Isomer_4 4-Methoxybenzylamine (Less Polar) StationaryPhase->Isomer_4 Stronger Retention (Longer tR) Isomer_2->MobilePhase Stronger Affinity Isomer_3 This compound (Intermediate Polarity) Isomer_3->MobilePhase Moderate Affinity Isomer_3->StationaryPhase Moderate Affinity Isomer_4->StationaryPhase Stronger Affinity

Interactions governing the separation of methoxybenzylamine isomers in reversed-phase HPLC.

A Comparative Guide to the Basicity of 3-Methoxybenzylamine and Other Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the basicity of 3-methoxybenzylamine relative to other substituted benzylamines. The basicity of an amine, a critical parameter in drug design and development, is quantified by its pKa value. A higher pKa indicates a stronger base. Understanding the influence of various substituents on the benzene (B151609) ring of benzylamine (B48309) is crucial for modulating its physicochemical properties and biological activity. This document summarizes experimental and predicted pKa data, details a common experimental protocol for pKa determination, and visualizes the electronic effects influencing basicity.

Relative Basicity: A Quantitative Comparison

The basicity of benzylamine is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) generally increase basicity by enhancing the electron density on the nitrogen atom, making the lone pair more available for protonation. Conversely, electron-withdrawing groups (EWGs) decrease basicity by delocalizing or pulling electron density away from the nitrogen.

CompoundSubstituentPositionpKa (Experimental)pKa (Predicted)
Benzylamine-H-9.33[1]-
This compound -OCH₃meta-9.03
2-Methoxybenzylamine-OCH₃ortho-9.15
4-Methoxybenzylamine-OCH₃para-9.30
2-Chlorobenzylamine-Clortho-8.52
3-Chlorobenzylamine-Clmeta-8.77
4-Chlorobenzylamine-Clpara-8.85
2-Nitrobenzylamine-NO₂ortho--
3-Nitrobenzylamine-NO₂meta--
4-Nitrobenzylamine-NO₂para-8.36

Note: Predicted pKa values are sourced from chemical supplier data and computational models and should be considered as estimates.

Analysis of Substituent Effects

The methoxy (B1213986) group (-OCH₃) is an interesting case as it exhibits both an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, and a strong electron-donating resonance effect (+R) by donating a lone pair of electrons to the benzene ring.

  • Para- and Ortho-Methoxybenzylamine: In these positions, the +R effect dominates, increasing the electron density on the benzylic carbon and, by extension, the nitrogen atom, thus increasing basicity compared to benzylamine.

  • Meta-Methoxybenzylamine: At the meta position, the resonance effect does not extend to the benzylic carbon. Therefore, the electron-withdrawing inductive effect (-I) is more pronounced, leading to a decrease in basicity compared to the parent benzylamine.

The chloro (-Cl) and nitro (-NO₂) groups are both electron-withdrawing through inductive and resonance effects (-I and -R), which generally leads to a decrease in the basicity of the benzylamine.

Experimental Protocol: Determination of pKa by Potentiometric Titration

A widely used and reliable method for determining the pKa of amines is potentiometric titration. This technique involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting change in pH.

Materials and Equipment:

  • pH meter with a combination glass electrode

  • Calibrated automatic titrator or a burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • The amine sample of interest

  • Deionized water (degassed to remove CO₂)

  • Inert gas (e.g., nitrogen or argon) for blanketing the solution

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh a known amount of the benzylamine derivative and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.01 M).

  • Titration Setup: Place the amine solution in the titration vessel with a magnetic stir bar. If the solution is susceptible to oxidation or absorption of atmospheric CO₂, blanket the solution with an inert gas. Immerse the calibrated pH electrode in the solution.

  • Titration: Begin stirring the solution and record the initial pH. Add the standardized HCl solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Continue the titration well past the equivalence point. Plot the recorded pH values against the volume of HCl added to generate a titration curve. The pKa of the conjugate acid of the amine is equal to the pH at the half-equivalence point (the point where half of the amine has been neutralized). This point can be determined from the inflection point of the titration curve. For more accurate results, the first derivative of the titration curve can be plotted, where the peak corresponds to the equivalence point.

Visualizing Electronic Effects and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

Electronic_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) cluster_Inductive Inductive Effect Only EDG e.g., -OCH₃ (para) EDG_Effect Increases electron density on Nitrogen EDG->EDG_Effect +R > -I Benzylamine Benzylamine Basicity EDG_Effect->Benzylamine Increases Basicity (Higher pKa) EWG e.g., -NO₂ EWG_Effect Decreases electron density on Nitrogen EWG->EWG_Effect -I, -R EWG_Effect->Benzylamine Decreases Basicity (Lower pKa) Inductive e.g., -OCH₃ (meta) Inductive_Effect Decreases electron density on Nitrogen Inductive->Inductive_Effect -I Inductive_Effect->Benzylamine Decreases Basicity (Lower pKa)

Figure 1. Influence of electronic effects on benzylamine basicity.

pKa_Determination_Workflow start Start calibrate Calibrate pH Meter start->calibrate prepare Prepare Amine Solution calibrate->prepare setup Setup Titration Apparatus prepare->setup titrate Titrate with Standard Acid setup->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot analyze Determine Equivalence Point plot->analyze calculate Calculate pKa at Half-Equivalence Point analyze->calculate end End calculate->end

Figure 2. Experimental workflow for pKa determination by potentiometric titration.

References

Navigating Amine Alternatives: A Comparative Guide to 3-Methoxybenzylamine in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. 3-Methoxybenzylamine is a versatile primary amine frequently employed in a range of synthetic transformations, including reductive aminations and amide bond formations. However, the specific influence of the methoxy (B1213986) group's position on the phenyl ring on reaction outcomes necessitates a careful evaluation of its alternatives. This guide provides an objective comparison of this compound with its isomers (2- and 4-methoxybenzylamine) and the parent compound, benzylamine (B48309), supported by experimental data and detailed protocols.

The electronic and steric effects imparted by the methoxy substituent can significantly impact the nucleophilicity of the amine and the stability of reaction intermediates, thereby influencing reaction rates and yields. Understanding these nuances is critical for optimizing synthetic routes and achieving desired outcomes.

Reductive Amination: A Comparative Analysis

Reductive amination, a cornerstone of amine synthesis, involves the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced to the corresponding amine. The nucleophilicity of the amine plays a crucial role in the initial imine formation step.

A comparative study on the reductive amination of cyclohexanone (B45756) with various benzylamines reveals the impact of the methoxy group's position on the reaction yield.

Table 1: Comparison of Benzylamine Derivatives in the Reductive Amination of Cyclohexanone

Amine ReagentProductYield (%)
BenzylamineN-Benzylcyclohexylamine72[1][2]
2-MethoxybenzylamineN-(2-Methoxybenzyl)cyclohexylamineData not available in cited sources
This compoundN-(3-Methoxybenzyl)cyclohexylamineData not available in cited sources
4-Methoxybenzylamine (B45378)N-(4-Methoxybenzyl)cyclohexylamineData not available in cited sources

Note: While specific comparative data for all isomers under identical conditions is limited in the reviewed literature, the provided data for benzylamine serves as a baseline for comparison. The electronic effects of the methoxy group are expected to influence the reaction outcome. The para-methoxy group in 4-methoxybenzylamine is electron-donating, potentially increasing the amine's nucleophilicity and facilitating imine formation. Conversely, the inductive electron-withdrawing effect of the methoxy group in the meta position of this compound might slightly decrease its nucleophilicity compared to the para isomer.

Experimental Protocol: General Procedure for Reductive Amination

This protocol describes a general method for the reductive amination of an aldehyde or ketone with a substituted benzylamine using sodium triacetoxyborohydride (B8407120), a mild and selective reducing agent.[3][4]

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Substituted Benzylamine (e.g., this compound) (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and the substituted benzylamine (1.0-1.2 eq) in DCE or DCM.

  • Stir the mixture at room temperature for 20-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired secondary amine.

Amide Synthesis: A Comparative Analysis

Amide bond formation is another fundamental transformation where the choice of amine is critical. The nucleophilicity of the amine directly affects the rate of acylation.

Table 2: Predicted Reactivity of Benzylamine Derivatives in Amide Synthesis

Amine ReagentPredicted Relative ReactivityRationale
BenzylamineBaselineUnsubstituted reference.
2-MethoxybenzylamineSlightly DecreasedThe ortho-methoxy group may exert a steric hindrance effect, potentially slowing down the acylation reaction.
This compoundSlightly DecreasedThe methoxy group in the meta position has an inductive electron-withdrawing effect, which can slightly reduce the nucleophilicity of the amine.
4-MethoxybenzylamineIncreasedThe para-methoxy group is electron-donating through resonance, increasing the electron density on the nitrogen atom and thus enhancing its nucleophilicity.
Experimental Protocol: General Procedure for Amide Synthesis (Acylation)

This protocol outlines a general method for the acylation of a substituted benzylamine with an acyl chloride.[5]

Materials:

  • Substituted Benzylamine (e.g., this compound) (1.0 eq)

  • Acyl Chloride (1.1 eq)

  • Triethylamine (B128534) (Et₃N) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the substituted benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired amide.

Logical Workflow for Reagent Selection

The choice between this compound and its alternatives depends on the specific requirements of the synthetic transformation. The following diagram illustrates a logical workflow for reagent selection based on desired reactivity.

ReagentSelection start Desired Reactivity Profile high_reactivity Enhanced Nucleophilicity start->high_reactivity Seeking Faster Reaction Rate moderate_reactivity Baseline/Slightly Modified Nucleophilicity start->moderate_reactivity Standard or Sterically Hindered Transformation reagent_4mba 4-Methoxybenzylamine high_reactivity->reagent_4mba Electron-Donating Group reagent_bza Benzylamine moderate_reactivity->reagent_bza Unsubstituted reagent_3mba This compound moderate_reactivity->reagent_3mba Inductive Effect reagent_2mba 2-Methoxybenzylamine moderate_reactivity->reagent_2mba Steric Hindrance

Caption: Reagent selection workflow based on desired reactivity.

Synthetic Pathway Overview

The following diagram illustrates the general synthetic pathways for reductive amination and amide formation discussed in this guide.

SyntheticPathways cluster_reductive_amination Reductive Amination cluster_amide_synthesis Amide Synthesis carbonyl Aldehyde/Ketone (R-CO-R') imine Imine Intermediate carbonyl->imine amine_ra Amine (R''-NH2) amine_ra->imine product_ra Secondary Amine (R-CH(NHR'')-R') imine->product_ra Reduction (e.g., NaBH(OAc)3) acyl_chloride Acyl Chloride (R-CO-Cl) product_as Amide (R-CO-NHR'') acyl_chloride->product_as amine_as Amine (R''-NH2) amine_as->product_as Base

Caption: General pathways for reductive amination and amide synthesis.

References

Confirming the Structure of 3-Methoxybenzylamine Derivatives: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel compounds is a critical step. This guide provides a comparative analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for confirming the structure of 3-methoxybenzylamine derivatives. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques.

The structural confirmation of this compound derivatives is crucial in medicinal chemistry and drug development due to their presence in various biologically active molecules. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, complex substitution patterns and overlapping signals often necessitate the use of more powerful 2D NMR techniques. This guide focuses on the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to definitively assign the structure of these compounds.

Unraveling Connectivity with 2D NMR: A Head-to-Head Comparison

To illustrate the power of these techniques, we will consider a representative N-substituted this compound derivative. The following sections will detail how each 2D NMR experiment provides unique and complementary information for complete structural assignment.

Data Presentation: Summarized 2D NMR Correlations

The following tables summarize the expected key correlations for a representative derivative, N-acetyl-3-methoxybenzylamine. These tables are designed for easy comparison of the information gleaned from each experiment.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for N-acetyl-3-methoxybenzylamine (Illustrative Data)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-140.0
26.90 (d)114.5
3-160.0
46.85 (t)113.0
57.25 (t)129.5
66.80 (d)120.0
7 (CH₂)4.30 (d)45.0
8 (NH)6.10 (t)-
9 (C=O)-170.0
10 (CH₃)2.00 (s)23.0
OCH₃3.80 (s)55.2

Table 2: Key 2D NMR Correlations for Structural Confirmation

ExperimentCorrelation TypeKey Cross-Peaks ObservedInformation Gained
COSY ¹H-¹HH-4 / H-5, H-5 / H-6, H-7 / H-8Confirms proton-proton coupling networks within the aromatic ring and between the benzylic protons and the amide proton. Establishes through-bond connectivity of adjacent protons.
HSQC ¹H-¹³C (one bond)H-2/C-2, H-4/C-4, H-5/C-5, H-6/C-6, H-7/C-7, H-10/C-10, OCH₃-H/OCH₃-CDirectly links each proton to its attached carbon, providing unambiguous assignment of protonated carbons.
HMBC ¹H-¹³C (multiple bonds)H-2/C-4, C-6; H-7/C-1, C-2, C-6; H-10/C-9; OCH₃-H/C-3Reveals long-range (2-3 bond) correlations, which are crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the correlation between the benzylic protons (H-7) and the ipso-carbon (C-1) confirms the attachment of the side chain to the ring.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are typical protocols for acquiring 2D NMR spectra for a this compound derivative.

Sample Preparation

A 5-10 mg sample of the this compound derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances.

NMR Data Acquisition

All spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

COSY (Correlation Spectroscopy):

  • Pulse Program: Standard COSY or DQF-COSY (Double Quantum Filtered COSY for cleaner spectra, especially around singlets).

  • Spectral Width: Set to cover all proton signals (typically 0-12 ppm).

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

  • Relaxation Delay: 1-2 seconds.

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard HSQC with gradient selection.

  • ¹H Spectral Width: 0-12 ppm.

  • ¹³C Spectral Width: 0-180 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-16.

  • One-bond Coupling Constant (¹JCH): Optimized around 145 Hz.

  • Relaxation Delay: 1.5-2.5 seconds.

HMBC (Heteronuclear Multiple Bond Correlation): [1][2]

  • Pulse Program: Standard HMBC with gradient selection.

  • ¹H Spectral Width: 0-12 ppm.

  • ¹³C Spectral Width: 0-180 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-32.

  • Long-range Coupling Constant (ⁿJCH): Optimized for a range of couplings, typically 4-10 Hz.

  • Relaxation Delay: 1.5-2.5 seconds.

Mandatory Visualization

Diagrams are provided to visualize the experimental workflow and the logical relationships in the structural elucidation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation (CDCl3 or DMSO-d6) purification->sample_prep one_d_nmr 1D NMR (1H, 13C, DEPT) sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr data_processing Data Processing & Interpretation two_d_nmr->data_processing structure_confirmation Structure Confirmation data_processing->structure_confirmation

A typical experimental workflow for structural confirmation.

logical_relationships cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR 1H NMR (Proton Environment & Multiplicity) COSY COSY (H-H Connectivity) H1_NMR->COSY HMBC HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC C13_NMR 13C NMR (Carbon Count & Type) HSQC HSQC (Direct C-H Attachment) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure Proton Skeleton HSQC->Structure Assign Protonated Carbons HMBC->Structure Connect Fragments & Quaternary Carbons

Logical relationships in 2D NMR-based structure elucidation.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool for structural elucidation, other analytical techniques provide complementary information.

Table 3: Comparison of 2D NMR with Alternative Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity, stereochemistry, and regiochemistry in solution.Provides unambiguous and complete structural information in a single set of experiments. Non-destructive.Requires a relatively large amount of pure sample (milligrams). Can be time-consuming to acquire and interpret data.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity (micrograms to nanograms). Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.Does not provide direct information on atomic connectivity or stereochemistry. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, O-H).Fast and simple to perform. Can be used for solid and liquid samples.Provides limited information on the overall molecular structure. Spectra can be complex and difficult to interpret fully.
X-ray Crystallography Absolute three-dimensional structure in the solid state.Provides the most definitive structural information, including stereochemistry and conformation.Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state structure may not be the same as the solution-state structure.

References

A Researcher's Guide to Validating the Purity of Synthesized 3-Methoxybenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, toxicity studies, and the overall efficacy of potential drug candidates. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of 3-methoxybenzylamine derivatives, complete with experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Analytical Techniques

The choice of analytical method for purity determination depends on several factors, including the physicochemical properties of the this compound derivative, the nature of potential impurities, and the required level of sensitivity and accuracy. The three most common and robust techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Absolute quantification based on the direct proportionality between the NMR signal integral and the number of nuclei, using a certified internal standard.
Typical Analytes Non-volatile, thermally labile, and polar compounds.Volatile and thermally stable compounds. May require derivatization for polar analytes.Soluble compounds with unique NMR signals.
Information Provided Quantitative purity (area %), retention times of the main component and impurities.Quantitative purity and identification of volatile impurities through their mass spectra.[1]Absolute purity (w/w %), structural confirmation, and identification of impurities with known structures.
Advantages High resolution and sensitivity, suitable for a wide range of compounds without derivatization.[1]Excellent sensitivity and specificity, provides structural information for impurity identification.[1]Absolute quantification without the need for a specific reference standard of the analyte, non-destructive, and provides structural information.[2][3]
Disadvantages Requires reference standards for definitive impurity identification, consumes solvents.[1]May require derivatization for polar compounds like amines to increase volatility, risk of thermal degradation for labile compounds.[1]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, and potential for signal overlap.
Estimated Limit of Detection (LOD) 0.5 - 5 ng/mL[4][5]0.9 - 50 pg/L (with derivatization)[6]Dependent on concentration and number of scans, generally in the µg/mL range.
Estimated Limit of Quantitation (LOQ) 2 - 15 ng/mL[4][5]3.0 - 100 pg/L (with derivatization)[6]Dependent on concentration and number of scans, generally in the µg/mL range.
Linearity (r²) > 0.999[4]> 0.995[5]Excellent, as it's a primary ratio method.[2]
Precision (RSD %) < 2%< 15%[6]< 1%
Accuracy (Recovery %) 95 - 105%85 - 115%[5]Not applicable in the same way; provides absolute purity.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are designed to be a starting point and may require optimization for specific this compound derivatives.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for determining the purity of this compound derivatives and separating them from non-volatile impurities.[7]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (typically a gradient from 30:70 to 70:30 v/v) containing 0.1% formic acid.[7]

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the this compound derivative in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[7]

    • Injection Volume: 10 µL[7]

    • Column Temperature: 30 °C[7]

    • Detection Wavelength: 225 nm[7]

  • Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for identifying and quantifying volatile impurities in the synthesized this compound derivative. Derivatization is often necessary to improve the volatility and peak shape of the amine.

Instrumentation:

  • GC-MS system with an autosampler

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane or other suitable volatile solvent

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or Trifluoroacetic anhydride (B1165640) - TFAA)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the sample in dichloromethane.

    • Add the derivatizing agent and heat the mixture (e.g., 60°C for 30 minutes) to ensure complete reaction.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • MS Detector: Electron Ionization (EI) at 70 eV[1]

    • Mass Range: 50-500 amu[1]

  • Data Analysis: Identify impurities based on their mass spectra by comparison with spectral libraries (e.g., NIST). Quantify purity based on the peak area percentage of the main component.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[1]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte.

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound derivative and the internal standard into a vial.[8]

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.[8]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1, e.g., 5 times the longest T1 relaxation time of both the analyte and the standard) to ensure full signal relaxation and accurate integration.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for both the analyte and the internal standard.

    • Calculate the purity (w/w %) using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow

To better illustrate the decision-making process and experimental flows, the following diagrams are provided.

G Decision Tree for Purity Validation Technique Selection Analyte Synthesized this compound Derivative Volatile Are volatile impurities a primary concern? Analyte->Volatile AbsolutePurity Is absolute purity (w/w %) without a specific reference standard required? Volatile->AbsolutePurity No GCMS Use GC-MS for identification and quantification of volatile impurities. Volatile->GCMS Yes NonVolatile Are non-volatile impurities and overall purity profile the main focus? AbsolutePurity->NonVolatile No qNMR Use qNMR for absolute purity determination. AbsolutePurity->qNMR Yes HPLC Use HPLC for routine purity assessment and separation of non-volatile impurities. NonVolatile->HPLC Yes Combine Consider a combination of techniques for comprehensive characterization (e.g., HPLC for purity and GC-MS for residual solvents). NonVolatile->Combine Consider Both

Caption: Decision tree for selecting the appropriate purity validation technique.

G General Experimental Workflow for Purity Validation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Analysis Weigh Accurately weigh sample and internal standard (for qNMR) Dissolve Dissolve in appropriate solvent Weigh->Dissolve Derivatize Derivatize (if necessary for GC-MS) Dissolve->Derivatize Filter Filter (for HPLC) Dissolve->Filter AcquireNMR Acquire spectrum for qNMR Dissolve->AcquireNMR Inject Inject sample into HPLC or GC-MS Derivatize->Inject Filter->Inject Integrate Integrate peaks (HPLC/GC) or signals (qNMR) Inject->Integrate AcquireNMR->Integrate Identify Identify impurities (GC-MS, NMR) Integrate->Identify Calculate Calculate purity (Area % or w/w %) Identify->Calculate Report Final Purity Report Calculate->Report

Caption: A generalized workflow for the purity validation of synthesized compounds.

By carefully selecting the appropriate analytical technique and diligently following validated protocols, researchers can ensure the quality and reliability of their synthesized this compound derivatives, paving the way for successful downstream applications.

References

Safety Operating Guide

Proper Disposal of 3-Methoxybenzylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides detailed, step-by-step procedures for the safe and compliant disposal of 3-Methoxybenzylamine. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the protection of the environment. This compound is a hazardous chemical requiring careful management from use to disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is detailed in the table below.

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.

Step-by-Step Disposal Procedures

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Treat as Hazardous Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipettes, gloves), must be treated as hazardous waste.

  • Incompatible Materials: Do not mix this compound waste with incompatible substances. This includes strong acids, acid anhydrides, acid chlorides, chloroformates, and strong oxidizing agents to prevent violent reactions.[1]

  • Aqueous vs. Solvent Waste: Whenever possible, collect aqueous and solvent waste streams containing this compound in separate, clearly labeled containers.

2. Container Management:

  • Compatible Containers: Use sturdy, leak-proof, and chemically compatible containers for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are suitable. Avoid metal containers as amines can be corrosive.

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.

  • Secondary Containment: Place waste containers in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

3. Storage of Hazardous Waste:

  • Designated Area: Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Segregation: Ensure that the stored this compound waste is segregated from incompatible materials.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) department or equivalent to schedule a pickup for your hazardous waste.

  • Provide Documentation: Be prepared to provide the EHS team with accurate information about the waste composition and volume.

EPA Hazardous Waste Code Determination

Properly classifying hazardous waste with the correct EPA waste code is a legal requirement. Since this compound is not explicitly listed as a "P" or "U" series waste, its classification will depend on the characteristics of the specific waste stream generated.[2][3][4] The generator of the waste is responsible for this determination.[5]

Characteristic Hazardous Wastes:

EPA Waste CodeCharacteristicRelevance to this compound
D001 IgnitabilityThe flash point of this compound is 113 °C (235.4 °F), which is above the < 60 °C (140 °F) threshold. Therefore, it is not typically considered an ignitable waste. However, mixtures with flammable solvents could render the waste ignitable.
D002 Corrosivity (B1173158)As an amine, this compound is basic and can be corrosive. If the pH of the waste solution is ≥ 12.5, it must be classified as corrosive.[6][7]
D003 ReactivityThis compound is not known to be reactive under normal conditions.[7]
D004-D043 ToxicityIf the waste fails the Toxicity Characteristic Leaching Procedure (TCLP) for any of the listed contaminants, it would be classified as toxic waste.[7]

To determine the correct waste code, you must:

  • Consult your SDS: The SDS for your specific this compound product may provide guidance on its characteristics.

  • Analyze your waste: If you have created a solution or mixture, you may need to test its pH to determine corrosivity (D002).

  • Contact your EHS department: Your institution's EHS professionals are the primary resource for assistance with hazardous waste determination and disposal procedures.

In-Lab Treatment Protocol: Oxidation of this compound

For laboratories equipped and authorized to treat their own chemical waste, oxidation can be an effective method to degrade aromatic amines like this compound into less harmful substances. The following protocol is adapted from a method for the degradation of aromatic amines using potassium permanganate (B83412) and sulfuric acid.[7]

! CAUTION ! This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE. The reaction can be exothermic.

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Stir plate and stir bar

  • Ice bath

  • pH meter or pH paper

Procedure:

  • Dilution: If the this compound waste is concentrated, dilute it with water to a concentration of less than 1% in a suitable reaction vessel. Place the vessel in an ice bath to manage heat generation.

  • Acidification: Slowly and with constant stirring, add a sufficient amount of concentrated sulfuric acid to the solution to reach a pH of approximately 3.

  • Oxidation: While maintaining cooling and stirring, slowly add a 10% solution of potassium permanganate. The purple color of the permanganate should disappear as it reacts. Continue adding the permanganate solution until a faint, persistent purple or brown (manganese dioxide) color remains for at least one hour, indicating that the oxidation is complete.

  • Neutralization: After the reaction is complete, neutralize the solution by slowly adding a base, such as sodium hydroxide (B78521) or sodium carbonate, until the pH is between 6 and 8.

  • Disposal of Treated Waste: The neutralized solution, now containing degraded products, should be collected as hazardous waste and disposed of through your institution's EHS department. While the primary hazardous compound has been degraded, the resulting solution may still contain manganese salts and other byproducts that require proper disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Generation of This compound Waste assess_waste Assess Waste Stream (Contaminated materials, unused chemical, solutions) start->assess_waste segregate Segregate from Incompatible Materials (Acids, Oxidizers) assess_waste->segregate container Select Appropriate Waste Container (Chemically resistant, leak-proof) segregate->container label_container Label Container Correctly ('Hazardous Waste', Chemical Name) container->label_container storage Store in Designated Hazardous Waste Accumulation Area label_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs_contact disposal Proper Disposal by Licensed Facility ehs_contact->disposal

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound waste.

By following these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.

References

Personal protective equipment for handling 3-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methoxybenzylamine

This guide provides critical safety protocols and logistical information for the handling and disposal of this compound (CAS No. 5071-96-5), tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard and Exposure Data

This compound is classified as a hazardous chemical. The following table summarizes its key hazard classifications.

Hazard ClassificationCategory
Acute Oral ToxicityCategory 4
Acute Dermal ToxicityCategory 4
Acute Inhalation Toxicity - VaporsCategory 4
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/Eye IrritationCategory 1
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Source:[1]

Personal Protective Equipment (PPE) Protocol

Consistent and correct use of Personal Protective Equipment is the primary defense against exposure to this compound.

Recommended PPE
ActivityRequired PPEMaterial/Specification
Weighing and Solids Handling Lab Coat, Gloves, Eye ProtectionChemical-resistant, disposable nitrile or neoprene gloves. ANSI Z87.1 compliant safety glasses with side shields.
Solution Preparation and Transfers Lab Coat, Gloves, Eye Protection, Face ShieldChemical-resistant, disposable nitrile or neoprene gloves. ANSI Z87.1 compliant safety goggles and a full-face shield.
Reactions and Heating Lab Coat, Gloves, Eye Protection, Face Shield, Respiratory ProtectionChemical-resistant, disposable nitrile or neoprene gloves. ANSI Z87.1 compliant safety goggles and a full-face shield. A NIOSH/MSHA approved respirator with an appropriate filter (e.g., type ABEK EN14387) is necessary if there is a risk of inhalation.
Waste Disposal Lab Coat, Gloves, Eye ProtectionChemical-resistant, disposable nitrile or neoprene gloves. ANSI Z87.1 compliant safety glasses with side shields.

Source:[1][2][3]

PPE Donning and Doffing Procedures

Properly putting on and taking off PPE is crucial to prevent contamination.[3]

Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on a clean, chemical-resistant lab coat, ensuring it is fully buttoned.

  • Respirator (if needed): If the procedure may generate vapors or aerosols, don a NIOSH-approved respirator and perform a fit check.

  • Eye and Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield.

  • Gloves: Don chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.[3]

Doffing Procedure:

  • Gloves: Remove gloves by peeling them away from the cuff, turning them inside out as you remove them. Avoid touching the exterior of the gloves with bare skin.

  • Hand Hygiene: Perform hand hygiene.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward to contain any contamination.

  • Respirator (if used): Remove the respirator from behind your head.

  • Hand Hygiene: Conclude by washing your hands thoroughly with soap and water.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal minimizes risks.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, acid anhydrides, acid chlorides, and chloroformates.[1][4]

  • Keep the container tightly closed and consider storing it under an inert atmosphere, such as nitrogen.[1][5]

  • Store the chemical in a designated corrosives area and ensure it is locked up.[1][5]

Safe Handling and Use
  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1][5]

  • Prevent contact with skin, eyes, and clothing.[5]

  • Wash hands and any exposed skin thoroughly after handling.[1][5]

  • Do not eat, drink, or smoke in the area where the chemical is being used.[1]

  • Ensure that an eyewash station and safety shower are located close to the workstation.[1]

Spill Control Protocol

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material such as sand, silica (B1680970) gel, or universal binder to soak up the spill.[1]

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, closed, and labeled container for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the contaminated materials as hazardous waste according to institutional and local regulations.[1]

Spill Response Workflow

Spill_Response_Workflow cluster_prep Immediate Actions cluster_containment Containment & Cleanup cluster_post Post-Cleanup Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Assess Assess Spill Size & Risk Ventilate->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->Don_PPE Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Absorbed Material into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose Report Report Incident to EHS Dispose->Report

Caption: Workflow for responding to a this compound spill.

First Aid Measures

Immediate medical attention is required for any exposure.[1][4]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]
Skin Contact Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. Rinse skin with water/shower. Seek immediate medical attention. Wash contaminated clothing before reuse.[1][5]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Drink plenty of water. Call a physician immediately.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Collection: Place all disposable PPE, contaminated absorbent materials, and empty containers into a designated, clearly labeled hazardous waste container.[3] The container must be sealable and leak-proof.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[3]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[3] Disposal must be in accordance with all local, regional, and national hazardous waste regulations.[1] Do not empty into drains.[1]

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.